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  • Product: 2-Hydroxy-4'-methylbenzophenone
  • CAS: 19434-30-1

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Analysis of 2-Hydroxy-4'-methylbenzophenone

An In-depth Technical Guide: This guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-4'-methylbenzophenone (C₁₄H₁₂O₂), a compound of significant interest in organic synthesis and material science...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

This guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxy-4'-methylbenzophenone (C₁₄H₁₂O₂), a compound of significant interest in organic synthesis and material science, notably as a UV absorber and photostabilizer. For researchers and professionals in drug development and chemical analysis, a thorough understanding of its spectral characteristics is paramount for identification, purity assessment, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, grounded in fundamental principles and practical application.

The molecular structure, with its distinct functional groups—a hydroxyl group, a ketone, and two substituted aromatic rings—gives rise to a unique spectroscopic fingerprint. The intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen is a key structural feature that profoundly influences the spectral data, a recurring theme in the analysis that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Expertise & Experience: The Causality Behind NMR Experimental Choices

The choice of solvent and internal standard is critical for reliable NMR data. Deuterated chloroform (CDCl₃) is a common choice for benzophenone derivatives due to its excellent solubilizing power and relatively clean spectral window. However, the acidic phenolic proton can sometimes exchange with residual protons in the solvent or undergo rapid relaxation, leading to peak broadening. In such cases, DMSO-d₆ is a valuable alternative, as it forms strong hydrogen bonds with the hydroxyl proton, resulting in a sharper, more easily identifiable signal. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical spectral region for organic molecules.

Experimental Protocol: A Self-Validating System for NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Hydroxy-4'-methylbenzophenone.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving high-resolution spectra.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay). Subsequently, acquire the broadband proton-decoupled ¹³C NMR spectrum, which typically requires a larger number of scans for adequate signal-to-noise.

Mandatory Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in Deuterated Solvent + TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectra (¹H and ¹³C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Final Spectrum I->J Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

Data Presentation: ¹H and ¹³C NMR Spectral Data

While exact chemical shifts can vary slightly based on solvent and concentration, the following tables summarize the expected NMR data for 2-Hydroxy-4'-methylbenzophenone, based on its structure and data available in public databases.[1]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 Singlet (broad) 1H Ar-OH (Intramolecular H-bond)
~7.8-7.2 Multiplet 8H Ar-H

| ~2.4 | Singlet | 3H | Ar-CH₃ |

¹H NMR Interpretation: The most downfield signal (~12.0 ppm) is characteristic of the phenolic hydroxyl proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This hydrogen bonding deshields the proton significantly, shifting it far downfield and often resulting in a broad signal. The aromatic region (~7.2-7.8 ppm) integrates to 8 protons, corresponding to the protons on the two benzene rings. The upfield singlet at ~2.4 ppm, integrating to 3 protons, is unequivocally assigned to the methyl group on the phenyl ring.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
>200 C =O (Ketone)
~160 C -OH
~140-115 C (Aromatic)

| ~21 | C H₃ (Methyl) |

¹³C NMR Interpretation: The ¹³C NMR spectrum is expected to show 10 distinct signals, as the plane of symmetry is absent. The carbonyl carbon is the most deshielded, appearing well above 200 ppm. The aromatic carbon attached to the hydroxyl group appears around 160 ppm. The remaining aromatic carbons resonate in the typical range of 115-140 ppm. The aliphatic methyl carbon gives a characteristic signal in the upfield region, around 21 ppm.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Acquiring IR Spectra

A common and reliable method for solid samples is the KBr pellet technique.

  • Sample Preparation: Grind 1-2 mg of 2-Hydroxy-4'-methylbenzophenone with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan to obtain the IR spectrum.

Mandatory Visualization: IR Experimental Workflow

IR_Workflow A Mix Sample with KBr B Grind to Fine Powder A->B C Press into Transparent Pellet B->C D Acquire Background Spectrum C->D Place in Spectrometer E Acquire Sample Spectrum D->E F Identify Characteristic Absorption Bands E->F

Sources

Exploratory

Technical Monograph: Oxybenzone (CAS 131-57-7)

The following technical guide details the physicochemical properties, synthesis, mechanism of action, and analytical profiling of Oxybenzone (CAS 131-57-7). Synonyms: Benzophenone-3, 2-Hydroxy-4-methoxybenzophenone, (2-H...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, mechanism of action, and analytical profiling of Oxybenzone (CAS 131-57-7).

Synonyms: Benzophenone-3, 2-Hydroxy-4-methoxybenzophenone, (2-Hydroxy-4-methoxyphenyl)-phenylmethanone[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Oxybenzone is a benzophenone derivative widely utilized for its ability to absorb ultraviolet (UV) radiation, specifically in the UVB (290–320 nm) and short-wave UVA (320–340 nm) regions.[2] Its efficacy relies on a specific structural motif—an intramolecular hydrogen bond—that facilitates non-radiative energy dissipation.

Table 1: Physicochemical Constants
PropertyValueNotes
CAS Number 131-57-7
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Pale yellow crystalline powder
Melting Point 62.0 – 65.5 °CExperimental [1]
Boiling Point 150 – 160 °C@ 5 mmHg [1]
LogP (Octanol/Water) 3.79Experimental [2]
Water Solubility ~69 mg/L@ 25°C (Virtually insoluble)
Solubility (Organics) Soluble in Ethanol, Acetone, TolueneLipophilic nature drives formulation in oil phases
UV Absorption Max λmax ≈ 288 nm, 325 nmDual peak character (UVB/UVA II)
pKa ~7.56Phenolic hydroxyl group

Mechanism of Action: Excited State Intramolecular Proton Transfer (ESIPT)

The photoprotective capability of Oxybenzone is not merely a result of light absorption but of its ability to safely dissipate that energy as heat without degrading.[2] This is governed by Excited State Intramolecular Proton Transfer (ESIPT) .

The Photophysical Cycle
  • Ground State (Enol Form): In the ground state (

    
    ), the molecule exists in an enol form where the hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen.
    
  • Excitation: Upon absorbing a UV photon, the molecule is promoted to the excited singlet state (

    
    ).
    
  • Proton Transfer: The acidity of the hydroxyl group and the basicity of the carbonyl group increase significantly in the excited state. The proton transfers to the carbonyl oxygen, forming a keto tautomer.

  • Relaxation: The excited keto form relaxes to the ground state keto form via internal conversion (releasing energy as heat).

  • Restoration: The ground state keto form is unstable and rapidly back-transfers the proton to regenerate the original enol form, making the molecule ready to absorb another photon.

ESIPT_Mechanism Enol_S0 Enol Form (S0) Ground State (Intramolecular H-bond) Enol_S1 Enol Form (S1) Excited State (UV Absorption) Enol_S0->Enol_S1 hv (UV Absorption) Keto_S1 Keto Form (S1) Excited Tautomer (Proton Transfer) Enol_S1->Keto_S1 ESIPT (Fast) Keto_S0 Keto Form (S0) Ground Tautomer (Unstable) Keto_S1->Keto_S0 Internal Conversion Heat Heat Dissipation Keto_S1->Heat Keto_S0->Enol_S0 Back Proton Transfer

Figure 1: The ESIPT cycle allows Oxybenzone to act as a reusable 'photon pump,' converting UV radiation into harmless thermal energy.

Synthesis: Friedel-Crafts Acylation[8][9][10][11][12][13][14]

The industrial synthesis of Oxybenzone typically employs a Friedel-Crafts acylation strategy. A robust route involves the reaction of benzoyl chloride with 1,3-dimethoxybenzene (resorcinol dimethyl ether).

Expert Insight: While one might expect a simple acylation, the use of Aluminum Chloride (


) serves a dual purpose. It catalyzes the acylation and facilitates the selective demethylation of the methoxy group ortho to the carbonyl. This is critical because the ortho-hydroxyl group is required for the hydrogen bonding described in the mechanism section above.
Reaction Pathway[8][9][10][11][12][15][16][17]
  • Reagents: Benzoyl Chloride + 1,3-Dimethoxybenzene.

  • Catalyst: Anhydrous

    
     (Lewis Acid).
    
  • Process:

    • Formation of the acylium ion complex.

    • Electrophilic attack on the electron-rich aromatic ring.[3]

    • Selective cleavage of the ortho-methoxy bond due to the stability of the resulting aluminum-chelate complex.

  • Workup: Acid hydrolysis releases the free phenol (Oxybenzone).

Synthesis_Pathway Start Benzoyl Chloride + 1,3-Dimethoxybenzene Reaction Friedel-Crafts Acylation & Selective Ortho-Demethylation Start->Reaction AlCl3, Heat Inter Intermediate Complex (AlCl3 coordinated) Product Oxybenzone (2-Hydroxy-4-methoxybenzophenone) Inter->Product Acid Hydrolysis (H3O+) Reaction->Inter

Figure 2: Synthetic route highlighting the simultaneous acylation and selective demethylation driven by aluminum chloride chelation.

Analytical Protocol: HPLC Quantification

For quality control and formulation analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. The following protocol is adapted from FDA Laboratory Information Bulletin 4675 [3].

Validated Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.5% Acetic Acid (aq) (85:15 v/v is a common starting point for isocratic)
Flow Rate 1.0 mL/min
Detection UV-Vis / PDA @ 313 nm (or 288 nm)
Injection Volume 10 - 20 µL
Temperature Ambient (25°C)
Step-by-Step Workflow
  • Standard Preparation: Dissolve Oxybenzone reference standard in Methanol to create a stock solution (e.g., 0.2 mg/mL). Sonicate to ensure complete dissolution.

  • Sample Extraction:

    • Weigh ~0.2g of sunscreen lotion/emulsion.

    • Disperse in 50 mL Methanol.

    • Critical Step: Sonicate for 15 minutes to break the emulsion and solubilize the active ingredient.

    • Filter through a 0.45 µm PTFE filter to remove excipients.

  • Analysis: Inject standard and sample. Oxybenzone typically elutes between 4–6 minutes depending on the exact organic modifier ratio.

  • Calculation: Use external standard calibration curve (

    
    ).
    

HPLC_Workflow Sample Sample Weighing (~0.2g Matrix) Extract Extraction (Methanol + Sonication 15m) Sample->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Inject HPLC Injection (C18 Column, 313 nm) Filter->Inject Data Quantification (Peak Area vs Standard) Inject->Data

Figure 3: Analytical workflow for the extraction and quantification of Oxybenzone from complex matrices.

Safety & Environmental Toxicology

While Oxybenzone is FDA-approved for human use (up to 6%), it is currently the subject of intense scrutiny regarding environmental impact and endocrine disruption.

  • Coral Reef Toxicity: Research indicates Oxybenzone acts as a skeletal endocrine disruptor in coral planulae. It induces ossification, trapping the coral larva in its own skeleton, and lowers the temperature at which coral bleaching occurs [4]. This has led to bans in jurisdictions like Hawaii and Key West.

  • Human Safety: It is lipophilic and can penetrate the stratum corneum, with traces detectable in urine. While generally considered safe for topical use, concerns regarding weak estrogenic activity persist in literature, though systemic toxicity remains low at regulated levels [5].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4632, Oxybenzone. PubChem. Available at: [Link]

  • ChemIDplus. Oxybenzone [131-57-7] Physical Properties. U.S. National Library of Medicine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Laboratory Information Bulletin (LIB) 4675: Identification and Quantitation of Oxybenzone... in Sunscreen Products. Available at: [Link]

  • Downs, C.A., et al. (2016). Toxicopathological Effects of the Sunscreen UV Filter, Oxybenzone (Benzophenone-3), on Coral Planulae and Cultured Primary Cells. Archives of Environmental Contamination and Toxicology. Available at: [Link]

  • European Commission. Scientific Committee on Consumer Safety (SCCS) Opinion on Benzophenone-3. Available at: [Link]

Sources

Foundational

mechanism of action of 2-Hydroxy-4'-methylbenzophenone

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Hydroxy-4'-methylbenzophenone Abstract 2-Hydroxy-4'-methylbenzophenone is a derivative of the benzophenone class of compounds, which are widely utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Hydroxy-4'-methylbenzophenone

Abstract

2-Hydroxy-4'-methylbenzophenone is a derivative of the benzophenone class of compounds, which are widely utilized as UV filters and photosensitizers. While the photochemistry of many benzophenones is well-documented, the specific molecular mechanism of action for the 2-hydroxy-4'-methyl derivative remains largely uncharacterized in publicly available literature. This guide proposes a core mechanism of action for 2-Hydroxy-4'-methylbenzophenone centered on its function as a photosensitizer. We will delineate a plausible photochemical pathway, supported by the known behavior of related compounds, and provide a comprehensive, step-by-step experimental framework to rigorously validate this proposed mechanism. This document is designed to serve as a foundational resource for researchers seeking to investigate the biological and toxicological profile of this compound, offering both theoretical grounding and practical, field-proven methodologies.

Introduction and Proposed Core Mechanism

Benzophenones are characterized by their ability to absorb ultraviolet (UV) radiation, a property that makes them effective in sunscreens and as UV stabilizers in plastics. This energy absorption elevates the molecule to an excited electronic state. For many benzophenones, this process does not end with harmless dissipation of energy but initiates a cascade of photochemical reactions. The core of our proposed mechanism for 2-Hydroxy-4'-methylbenzophenone is its action as a photosensitizer, a molecule that, upon photoexcitation, can induce chemical alterations in other, non-absorbing molecules.

Upon absorption of a photon of UV light, 2-Hydroxy-4'-methylbenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), it transitions to a more stable, longer-lived excited triplet state (T₁). This triplet-state molecule is the primary mediator of the subsequent biological effects and can react via two main pathways, as categorized by the Jablonski diagram for photosensitization:

  • Type I Reaction: The excited triplet-state photosensitizer interacts directly with a substrate molecule—such as a lipid, protein, or DNA base—by transferring a hydrogen atom or an electron. This process generates reactive free radicals and radical ions, which can then propagate damage through chain reactions.

  • Type II Reaction: The excited triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent, non-radical oxidizing agent that can rapidly damage a wide array of biological macromolecules.

Both pathways result in the formation of Reactive Oxygen Species (ROS), leading to cellular oxidative stress, which can manifest as lipid peroxidation, protein aggregation, and, critically, DNA damage. This cascade of events is the foundation of the compound's potential phototoxicity.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed photochemical cascade initiated by 2-Hydroxy-4'-methylbenzophenone upon UV exposure.

Mechanism_of_Action cluster_3 Cellular Consequences PS_ground 2-H-4-MBP (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet UV Photon Absorption PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) type_I Type I Reaction PS_triplet->type_I type_II Type II Reaction PS_triplet->type_II substrate Biomolecules (DNA, Lipids, Proteins) type_I->substrate H-atom or e⁻ transfer oxygen Molecular Oxygen (³O₂) type_II->oxygen Energy Transfer radicals Substrate Radicals (R•) substrate->radicals damage Cellular Damage radicals->damage singlet_oxygen Singlet Oxygen (¹O₂) oxygen->singlet_oxygen singlet_oxygen->damage

Caption: Proposed photosensitization mechanism of 2-Hydroxy-4'-methylbenzophenone (2-H-4-MBP).

Experimental Framework for Mechanistic Validation

To validate the proposed mechanism, a multi-pronged experimental approach is required. The following sections detail the protocols for key experiments designed to interrogate each stage of the photochemical and photobiological cascade.

Experiment 1: Characterization of Core Photochemical Properties

Expertise & Causality: Before assessing biological effects, it is imperative to confirm the fundamental photochemical properties of the compound. This experiment establishes whether 2-Hydroxy-4'-methylbenzophenone absorbs UV light in a relevant range and, crucially, if it can generate singlet oxygen—the hallmark of a Type II photosensitizer. The choice of an indirect method for singlet oxygen detection using a chemical trap is based on its accessibility and reliance on standard laboratory equipment like a UV-Vis spectrophotometer.

This protocol uses an indirect method by monitoring the photo-oxidation of a chemical trap, 1,3-Diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen, leading to a decrease in its absorbance.

Materials:

  • 2-Hydroxy-4'-methylbenzophenone

  • 1,3-Diphenylisobenzofuran (DPBF)

  • A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal in ethanol, ΦΔ ≈ 0.75)

  • Spectrophotometric grade solvent (e.g., ethanol or acetonitrile)

  • Quartz cuvettes

  • Monochromatic light source (e.g., laser or filtered lamp) with an emission wavelength strongly absorbed by the photosensitizer but not by DPBF.

  • UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bars

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of DPBF in the chosen solvent (e.g., 1 mM).

    • Prepare stock solutions of 2-Hydroxy-4'-methylbenzophenone and the reference photosensitizer.

  • Absorbance Matching:

    • In a quartz cuvette, prepare a solution of the test compound and DPBF. The final concentration of DPBF should be ~50 µM, and the absorbance of the photosensitizer at the irradiation wavelength should be adjusted to ~0.1.

    • Prepare a second cuvette with the reference photosensitizer and DPBF, ensuring its absorbance is matched to the test compound's solution at the irradiation wavelength. This ensures both solutions absorb an equal number of photons.[1]

  • Irradiation and Monitoring:

    • Place the test sample cuvette in the irradiation setup with continuous stirring.

    • At set time intervals (e.g., every 15-30 seconds), stop the irradiation and record the full UV-Vis absorption spectrum, focusing on the decrease in the DPBF absorbance peak (~410-415 nm).[2]

    • Repeat the exact same procedure for the reference photosensitizer.

  • Data Analysis:

    • For both the test and reference compounds, plot the absorbance of DPBF at its λ_max as a function of irradiation time.

    • Determine the initial slope (k) of the linear portion of this decay plot for both the sample (k_s) and the reference (k_ref).

  • Calculation of Quantum Yield (ΦΔ):

    • The singlet oxygen quantum yield of the sample (ΦΔ_s) is calculated relative to the reference (ΦΔ_ref) using the following equation: ΦΔ_s = ΦΔ_ref * (k_s / k_ref) (This simplified equation assumes the absorbance of the photosensitizers was perfectly matched).[2]

Photochemical Parameter Expected Outcome for a Photosensitizer
UV Absorption λ_max A distinct peak in the UVA or UVB range (280-400 nm).
Molar Extinction Coefficient (ε) High value at λ_max, indicating efficient photon absorption.
Singlet Oxygen Quantum Yield (ΦΔ) A non-zero value, confirming Type II photosensitization capability.
Experiment 2: In Vitro Assessment of Phototoxicity

Expertise & Causality: Establishing that the compound is phototoxic is the critical link between its photochemical properties and a biological effect. The 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay is the gold standard, validated by the OECD (TG 432), for this purpose.[3] It provides a quantitative measure, the Photo-Irritation Factor (PIF), to classify a compound's phototoxic potential by comparing its cytotoxicity in the presence and absence of a non-toxic dose of simulated solar light.

Materials:

  • Balb/c 3T3 fibroblasts (or a similar suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-Hydroxy-4'-methylbenzophenone dissolved in a suitable vehicle (e.g., DMSO)

  • Neutral Red solution

  • Solar simulator with a UVA filter

  • Plate reader capable of measuring absorbance at ~540 nm

Methodology:

  • Cell Seeding: Seed 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Compound Treatment: After 24 hours, discard the medium and replace it with a series of dilutions of the test compound (e.g., 8 concentrations) in a suitable buffer. Two plates are treated identically. One will be irradiated (+Irr), and the other will serve as a dark control (-Irr).

  • Irradiation:

    • Immediately transfer the +Irr plate to a solar simulator and irradiate with a standardized, non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

    • Simultaneously, incubate the -Irr plate in the dark for the same duration.

  • Incubation: After irradiation/dark incubation, wash the cells and replace the treatment medium with fresh culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake Assay:

    • After 24 hours, incubate the cells with a medium containing Neutral Red for ~3 hours. Living cells will take up the dye into their lysosomes.

    • Wash the cells and then add a destain solution (e.g., acidified ethanol) to lyse the cells and release the incorporated dye.

    • Measure the absorbance of the destain solution at ~540 nm.

  • Data Analysis:

    • Calculate the cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curves for both the +Irr and -Irr conditions.

    • Determine the IC50 value (the concentration that causes a 50% reduction in viability) for both curves (IC50_+Irr and IC50_-Irr).

    • Calculate the Photo-Irritation Factor (PIF): PIF = IC50_-Irr / IC50_+Irr

Phototoxicity Parameter Interpretation
PIF < 2 No phototoxicity
2 ≤ PIF < 5 Probable phototoxicity
PIF ≥ 5 Phototoxic

digraph "Phototoxicity_Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Seed 3T3 Cells\nin two 96-well plates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 24h"]; treat [label="Treat with serial dilutions\nof 2-H-4-MBP"];

split [shape=point, width=0.01, height=0.01];

irr_plate [label="Plate 1: Irradiate\n(e.g., 5 J/cm² UVA)"]; dark_plate [label="Plate 2: Dark Control"];

wash [label="Wash cells & replace medium"]; incubate2 [label="Incubate 24h"]; nru [label="Neutral Red Uptake Assay"]; read [label="Measure Absorbance (540 nm)"]; analyze [label="Calculate IC50 (+Irr & -Irr)\nand determine PIF", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

start -> incubate1 -> treat -> split; split -> irr_plate; split -> dark_plate; irr_plate -> wash; dark_plate -> wash; wash -> incubate2 -> nru -> read -> analyze; }digraph "Comet_Assay_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Treat & Irradiate Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; harvest [label="Harvest Cells"]; embed [label="Embed Cells in\nLMP Agarose on Slide"]; lyse [label="Lysis (High Salt, Detergent)"]; unwind [label="DNA Unwinding\n(Alkaline Buffer)"]; electrophoresis [label="Electrophoresis"]; neutralize [label="Neutralize & Stain"]; visualize [label="Visualize & Score Comets\n(Fluorescence Microscopy)"]; analyze [label="Quantify DNA Damage\n(% DNA in Tail)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

start -> harvest -> embed -> lyse -> unwind -> electrophoresis -> neutralize -> visualize -> analyze; }

Caption: Step-by-step workflow for the alkaline Comet Assay.

Synthesis and Future Directions

This guide outlines a logical and rigorous pathway to elucidate the . The proposed framework hypothesizes that the compound functions as a photosensitizer, leading to ROS-mediated cellular damage, and provides the specific, validated protocols required to test this hypothesis.

Successful validation through these experiments would strongly support the proposed mechanism. Positive results—namely, a significant singlet oxygen quantum yield, a high PIF value, demonstrable intracellular ROS production upon irradiation, and a corresponding increase in DNA damage—would collectively build a compelling case.

Future research could then expand upon these findings to explore:

  • Identification of Specific Damage Products: Utilizing techniques like HPLC-MS/MS to identify specific oxidative DNA adducts (e.g., 8-oxo-dG) or lipid peroxidation products.

  • Downstream Signaling Pathways: Investigating the cellular response to the photo-induced damage, such as the activation of apoptosis (caspase assays), cell cycle arrest (flow cytometry), or DNA repair pathways (immunofluorescence for repair proteins like γH2AX).

  • Type I vs. Type II Contributions: Employing scavengers specific to different ROS (e.g., sodium azide for singlet oxygen, superoxide dismutase for superoxide) to dissect the relative importance of each pathway.

By following the structured approach presented herein, researchers can effectively characterize the molecular mechanisms underpinning the biological activity of 2-Hydroxy-4'-methylbenzophenone, contributing valuable data to the fields of toxicology, dermatology, and drug development.

References

  • A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - STAR Protocols. (2022). STAR Protocols. [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). Bio-protocol. [Link]

  • Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

  • Detection of DNA damage by alkaline comet assay in mouse colonic mucosa. (2021). STAR Protocols. [Link]

  • Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (2021). PMC. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022). ACS Chemical Biology. [Link]

  • Comet Assay for DNA Damage Detection in Cells. (2025). JoVE. [Link]

  • Introduction to Photosafety. IIVS. [Link]

  • Method for monitoring singlet oxygen quantum yield in real time by time resolved spectroscopy measurement. (2020). Optica Publishing Group. [Link]

  • Reconstructed Human Epidermis Phototoxicity test method. (2021). Gov.pl. [Link]

  • Optimized protocol for the determination of the singlet oxygen quantum yield for water-soluble phthalocyanines using imidazole and 4-nitroso-N,N-dimethylaniline trap. (2026). PubMed. [Link]

  • A Novel In Vitro Method for the Detection and Characterization of Photosensitizers. (2014). PMC. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). PubMed. [Link]

  • Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. ACS. [Link]

  • Flow chart for basic characterization of novel photosensitizers for PDT... ResearchGate. [Link]

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A Technical Guide to the Photochemical Properties of Benzophenone Derivatives: Mechanisms, Characterization, and Applications

This guide provides an in-depth exploration of the core photochemical principles governing benzophenone and its derivatives. Designed for researchers, chemists, and drug development professionals, this document moves bey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the core photochemical principles governing benzophenone and its derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple definitions to explain the causality behind the unique behavior of these molecules. We will delve into the foundational photophysics, the critical role of the triplet state, and the primary reaction pathways that make benzophenones one of the most versatile classes of compounds in photochemistry. Furthermore, we will detail the essential experimental protocols used to characterize these properties, ensuring a self-validating approach to data interpretation.

The Photochemical Engine: Understanding the Benzophenone Excited States

The utility of benzophenone (BP) and its derivatives originates from their highly efficient population of a long-lived triplet excited state upon absorption of ultraviolet (UV) light.[1][2] Unlike many aromatic molecules that dissipate absorbed energy through fluorescence from the singlet state, benzophenone undergoes exceptionally rapid and efficient intersystem crossing (ISC).

Upon excitation with UV radiation (typically in the 250 nm and 360 nm regions), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[3] However, due to strong spin-orbit coupling facilitated by the carbonyl group, the S₁ state rapidly converts to the lowest triplet state (T₁) with a quantum yield approaching 100%.[1][4] This T₁ state is a diradical species with a relatively long lifetime (microseconds in solution), which provides a sufficient window to engage in intermolecular reactions that are inaccessible to the short-lived S₁ state.[5][6]

G cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (UV Photon) S1->S0 Fluorescence (negligible) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) (Φ ≈ 1.0) T1->S0 Phosphorescence Products Products T1->Products Photochemical Reactions (e.g., H-abstraction)

Caption: Jablonski diagram illustrating the key photophysical pathways for benzophenone.

Core Photochemical Reaction: Intersystem Hydrogen Abstraction

The most characteristic reaction of triplet benzophenone is its ability to abstract a hydrogen atom from a suitable donor molecule (R-H).[7] The diradical nature of the T₁ state allows the oxygen atom of the carbonyl group to readily abstract a hydrogen atom, resulting in the formation of two radical species: the benzophenone ketyl radical and a radical derived from the hydrogen donor.[1][8]

This process is the foundation for benzophenone's utility as a photoinitiator in polymerization and as a tool in organic synthesis.[9][10] The efficiency of hydrogen abstraction is highly dependent on the C-H bond dissociation energy of the donor. Substrates with relatively weak C-H bonds, such as alcohols (especially at the α-carbon), ethers, and amines, are excellent hydrogen donors.[11]

G BP_T1 Benzophenone (T₁ State, ³BP*) Ketyl Benzophenone Ketyl Radical ([BP-H]•) BP_T1->Ketyl H-Abstraction RH Hydrogen Donor (R-H) R_radical Substrate Radical (R•) RH->R_radical H-Donation

Caption: Mechanism of hydrogen atom abstraction by triplet benzophenone.

Role as a Triplet Photosensitizer

Beyond direct reaction, triplet benzophenone can transfer its excitation energy to another molecule, a process known as photosensitization. If a substrate molecule has a triplet energy lower than that of benzophenone (~69 kcal/mol), an intermolecular energy transfer can occur, generating the triplet state of the substrate while the benzophenone returns to its ground state.[12] This Dexter energy transfer mechanism is crucial for initiating photochemical reactions that cannot be achieved by direct irradiation of the substrate.[13]

This property is widely exploited in organic synthesis, for example, in promoting [2+2] cycloadditions. The choice of benzophenone as a sensitizer is logical because its high ISC efficiency ensures a high concentration of the triplet state available for energy transfer.

Characterizing Photochemical Properties: A Methodological Approach

A rigorous understanding of a benzophenone derivative's photochemical behavior requires precise experimental characterization. Laser Flash Photolysis (LFP), also known as Transient Absorption Spectroscopy, is the cornerstone technique for this purpose.[14][15]

Key Technique: Nanosecond Transient Absorption Spectroscopy

LFP allows for the direct observation of short-lived excited states like the T₁ state and the resulting ketyl radicals.[6] The experiment involves exciting a sample with a short, high-energy laser pulse (the "pump") and probing the resulting changes in absorption with a second, broad-spectrum light source (the "probe").[12] By recording the probe light's absorption at different wavelengths and at various time delays after the pump pulse, one can construct a time-resolved spectrum of the transient species.

Experimental Protocol: Nanosecond Laser Flash Photolysis of a Benzophenone Derivative

  • Sample Preparation (Self-Validation):

    • Prepare a solution of the benzophenone derivative in the chosen solvent (e.g., acetonitrile for general studies, cyclohexane for hydrogen abstraction studies) to an absorbance of ~0.3-0.5 at the excitation wavelength (e.g., 355 nm). This absorbance ensures sufficient photon absorption without excessive inner-filter effects.

    • Purge the solution with an inert gas (N₂ or Ar) for at least 20 minutes to remove dissolved oxygen. Oxygen is an efficient quencher of triplet states and will artificially shorten the observed lifetime, so its removal is a critical validation step.

    • Prepare a "blank" sample of pure, purged solvent.

  • Instrument Setup:

    • Use a nanosecond pulsed laser as the excitation source (e.g., a Nd:YAG laser at 355 nm).[12]

    • Use a high-intensity lamp (e.g., Xenon arc lamp) as the probe beam, oriented perpendicularly to the excitation beam.

    • Couple the transmitted probe light to a monochromator and a fast detector like a photomultiplier tube (PMT) or an ICCD camera.[6]

  • Data Acquisition:

    • Record a baseline spectrum by measuring the probe light intensity (I₀) before the laser pulse.

    • Fire the laser pulse and record the transmitted probe light intensity (I) at various time delays (from nanoseconds to milliseconds).

    • Calculate the change in optical density (ΔOD) as a function of wavelength (λ) and time (t): ΔOD(λ,t) = log(I₀/I).

    • Acquire the transient spectrum of the blank solvent. A null result validates that any observed signals are from the benzophenone derivative.

  • Data Analysis & Interpretation:

    • Spectral Assignment: The transient absorption spectrum will show characteristic peaks. For benzophenone, the T₁ state absorption (T₁ → Tₙ) typically appears around 530 nm, while the ketyl radical absorbs around 540 nm.[5][16] These assignments are confirmed by comparing with literature data and through quenching experiments.

    • Kinetic Analysis: Monitor the decay of the ΔOD at the peak of the triplet absorption (e.g., 530 nm). The decay trace provides the lifetime of the triplet state. In a deoxygenated, non-reactive solvent, this represents the intrinsic lifetime.

    • Hydrogen Abstraction Rate: Add a known concentration of a hydrogen donor (e.g., isopropanol) and measure the triplet lifetime again. The lifetime will decrease (quench). By plotting the observed decay rate constant (k_obs) versus the concentration of the donor, the bimolecular rate constant for hydrogen abstraction (k_H) can be determined from the slope of the resulting Stern-Volmer plot.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A1 Prepare Solution (Abs ~0.3 @ λ_ex) A2 Purge with N₂/Ar (Remove O₂) A1->A2 B1 Pump-Probe Excitation (ns Laser Pulse) A2->B1 B2 Record Transient Spectra (ΔOD vs λ, t) B1->B2 C1 Assign Transient Species (T₁, Ketyl Radical) B2->C1 C2 Determine Lifetimes & Rate Constants C1->C2

Caption: Experimental workflow for transient absorption spectroscopy analysis.

The Impact of Molecular Structure: Tuning Photochemical Properties

Modifying the core benzophenone structure with various substituents allows for the fine-tuning of its photochemical properties. Electron-donating groups (e.g., amino, methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, chloro) can alter the energy levels of the excited states, the triplet lifetime, and the rate of hydrogen abstraction.[3][17]

For instance, some derivatives are designed to have the hydrogen-donating moiety covalently attached to the benzophenone core, creating a Type II one-component photoinitiator where the hydrogen abstraction reaction occurs intramolecularly.[11][18]

DerivativeSubstituent(s)Triplet Quantum Yield (Φ_T)Key Feature/ApplicationReference
Benzophenone (BP) -≈ 1.0General-purpose photosensitizer, photoinitiator.[1]
4,4'-Dimethoxy-benzophenone 4,4' -OCH₃Lowered in polar solventsIncreased absorption at longer wavelengths.[17]
4-Methylbenzophenone 4 -CH₃HighSimilar reactivity to BP, used in polymerization.[17]
4-Carboxybenzophenone 4 -COOHHighWater-soluble derivative for biological applications.[12]
Benzophenone-carbazole Fused CarbazoleHighMonocomponent photoinitiator with built-in H-donor.[18]

Note: Quantum yields can be solvent-dependent. The values presented are for general comparison.

Applications in Research and Development

The unique photochemical properties of benzophenone derivatives have led to their widespread use in diverse scientific and industrial fields.

  • Photopolymerization: As Type II photoinitiators, they are essential components in UV-curing inks, coatings, and 3D printing resins.[1][9][10] Upon irradiation, the radicals generated via hydrogen abstraction from a co-initiator (typically an amine) initiate the polymerization of monomers like acrylates.[11]

  • Drug Discovery & Biochemistry: Benzophenones are used as photoaffinity probes to map protein-protein or drug-receptor interactions.[1] A benzophenone derivative can be incorporated into a ligand, which is then allowed to bind to its target protein. UV irradiation triggers covalent cross-linking via C-H insertion, allowing for the identification of binding sites.

  • Photodynamic Therapy (PDT): Novel benzophenone derivatives are being developed as photosensitizers for PDT.[19] In these applications, the triplet state energy is transferred to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which is cytotoxic to cancer cells. The incorporation of benzophenone can enhance the generation of reactive oxygen species.[19]

  • Organic Synthesis: They serve as catalysts for a variety of photochemical reactions, enabling the synthesis of complex molecules that are difficult to produce through traditional thermal methods.[7]

Conclusion

Benzophenone and its derivatives represent a cornerstone of modern photochemistry. Their defining characteristic—the near-quantitative formation of a reactive triplet state—provides a powerful platform for initiating a cascade of chemical events, from hydrogen abstraction to energy transfer. By understanding the fundamental photophysical principles and employing rigorous characterization techniques like laser flash photolysis, researchers can effectively harness and tailor these properties for advanced applications in materials science, organic synthesis, and pharmacology. The continued design of novel derivatives promises to further expand the utility of this remarkable class of photoactive molecules.

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biological activities of 2-hydroxybenzophenones

An In-Depth Technical Guide to the Biological Activities of 2-Hydroxybenzophenones Abstract The 2-hydroxybenzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of 2-Hydroxybenzophenones

Abstract

The 2-hydroxybenzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules.[1][2] Its unique physicochemical properties, arising from an intramolecular hydrogen bond, confer a remarkable spectrum of biological activities. This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the state-of-the-art experimental methodologies used for their evaluation. We will delve into the antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties of this versatile class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Structure: Understanding the "Why"

The foundational characteristic of a 2-hydroxybenzophenone is the placement of a hydroxyl group ortho to the carbonyl bridge. This arrangement facilitates the formation of a stable, six-membered pseudo-ring via an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[3][4] This structural feature is not merely a chemical curiosity; it is the linchpin of its biological and photophysical properties.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Upon absorption of UV radiation, the proton can transfer from the hydroxyl group to the carbonyl oxygen in the excited state.[3][5] This process allows for the efficient dissipation of absorbed energy as heat, making these compounds excellent photostabilizers and UV absorbers.[6][7][8] This inherent photostability is a desirable trait in drug design, reducing the potential for photodegradation.

  • Modulation of Acidity and Reactivity: The intramolecular hydrogen bond increases the acidity of the phenolic proton and can influence the reactivity of adjacent functional groups, a property that has been harnessed in asymmetric synthesis.[4][9] This electronic modulation is also critical for interacting with biological targets.

Caption: Core structure and key features of 2-hydroxybenzophenones.

Antimicrobial Activity: A Membrane-Centric Mechanism

Several 2-hydroxybenzophenone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[10][11] The primary mechanism of action is the disruption of the bacterial cell wall and membrane integrity.

Mechanism of Action: Cell Wall Disruption

Studies on compounds like 2,2′,4-trihydroxybenzophenone have demonstrated that they act on the bacterial cell wall.[10] This interaction leads to increased membrane permeability, causing the leakage of essential intracellular components such as proteins and nucleic acids.[10][12] This effect is observable in both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. Typhimurium) bacteria.[10][11] Importantly, these compounds often show selectivity for bacterial membranes over mammalian cell membranes, exhibiting low hemolytic activity, which suggests a favorable preliminary safety profile.[11]

G cluster_workflow Antimicrobial Mechanism of Action HBP 2-Hydroxy- benzophenone Membrane Bacterial Cell Membrane/Wall HBP->Membrane Binds to / Interacts with Disruption Membrane Integrity Disruption Membrane->Disruption Leads to Leakage Leakage of Intracellular Contents (Proteins, Nucleic Acids) Disruption->Leakage Causes Death Bacterial Cell Death Leakage->Death Results in G cluster_pathway Enzyme Inhibition by 2-Hydroxybenzophenones HBP 2-Hydroxy- benzophenone (Inhibitor) Enzyme Target Enzyme (e.g., HIV-RT, GST) HBP->Enzyme Binds to Allosteric/Active Site Block Inhibition Product Product (Biological Effect) Enzyme->Product Catalyzes Conversion Substrate Substrate Substrate->Enzyme Binds to Active Site Block->Enzyme Blocks Activity

Caption: Generalized pathway of enzyme inhibition by 2-hydroxybenzophenones.

Toxicology and Safety Considerations

While demonstrating significant therapeutic potential, the safety profile of any new chemical entity must be rigorously evaluated. Some benzophenone derivatives, particularly those used as UV filters in sunscreens, have been studied for potential endocrine-disrupting effects and aquatic toxicity. [13][14]Standard toxicological assessments, such as Ames tests for mutagenicity and acute toxicity studies in cell lines and animal models, are essential. [15][16]For instance, 2-hydroxybenzophenone itself is classified as a skin and eye irritant. [16][17][18]Therefore, derivative-specific toxicity profiling is a critical step in the drug development process.

Conclusion and Future Perspectives

The 2-hydroxybenzophenone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its inherent photostability, coupled with a diverse range of biological activities, makes it an attractive starting point for medicinal chemists. Future research should focus on:

  • Optimizing Selectivity: Enhancing the selectivity of derivatives for microbial or cancer cells over host cells to improve the therapeutic index.

  • Elucidating Complex Mechanisms: Deeper investigation into the specific signaling pathways modulated by these compounds.

  • Developing Drug Delivery Systems: Formulating potent but poorly soluble derivatives to improve bioavailability.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

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  • de Oliveira, A. B., et al. (2021). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Journal of the Brazilian Chemical Society, 32(8), 1649-1662. [Link]

  • Wang, Y., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PLOS ONE, 16(4), e0249915. [Link]

  • Lin, L., et al. (2021). Efficient synthesis, and antitumor and antioxidant activities of polyhydroxybenzophenone. Pharmaceutical Biology, 59(1), 1-8. [Link]

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  • Shen, Y., et al. (2014). Structural diversity and bioactivities of natural benzophenones. Fitoterapia, 97, 1-13. [Link]

  • Johns, B. A., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV non-nucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(2), 772-787. [Link]

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Exploratory

An In-depth Technical Guide to 2-Hydroxy-4'-methylbenzophenone: Evaluating its Presence in Nature and Synthetic Significance

This technical guide provides a comprehensive analysis of 2-Hydroxy-4'-methylbenzophenone, a compound of interest to researchers, scientists, and professionals in drug development. While the primary focus is its natural...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Hydroxy-4'-methylbenzophenone, a compound of interest to researchers, scientists, and professionals in drug development. While the primary focus is its natural occurrence, this document expands to cover its synthesis, physicochemical properties, applications, and toxicological profile, offering a holistic view for scientific and industrial applications.

Natural Occurrence: An Absence of Direct Evidence

A thorough review of scientific literature and chemical databases reveals no direct evidence for the natural occurrence of 2-Hydroxy-4'-methylbenzophenone. While the benzophenone scaffold is present in a variety of natural products, this specific derivative has not been isolated from plant, fungal, or marine sources to date. This absence suggests that 2-Hydroxy-4'-methylbenzophenone is likely a synthetic compound.

However, the study of naturally occurring benzophenones provides a valuable context for understanding the potential for its existence and the biosynthetic machinery that could theoretically produce it.

Structurally Related Benzophenones in Nature

Nature is a rich source of diverse benzophenone derivatives, many of which possess significant biological activities. A notable example is 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) , which has been reported to occur in the pigments of certain flowers.[1][2]

Other simple oxygenated benzophenones have been isolated from various plant families, including Clusiaceae, Gentianaceae, and Moraceae, as well as from some microorganisms. These natural benzophenones often feature different hydroxylation and methoxylation patterns on their aromatic rings.

General Biosynthetic Pathways of Benzophenones

The biosynthesis of benzophenones in plants and microorganisms typically involves the acetate and shikimate pathways . The core benzophenone structure is formed through the condensation of a benzoyl-CoA derivative (derived from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway). This reaction is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase.

The resulting 2,4,6-trihydroxybenzophenone intermediate can then undergo a series of enzymatic modifications, including hydroxylation, methylation, prenylation, and glycosylation, to yield the vast array of naturally occurring benzophenones.

Benzophenone Biosynthesis Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Benzoyl_CoA Benzoyl-CoA Phenylalanine->Benzoyl_CoA BPS Benzophenone Synthase (BPS) Benzoyl_CoA->BPS Acetate Acetate Pathway Malonyl_CoA 3x Malonyl-CoA Acetate->Malonyl_CoA Malonyl_CoA->BPS Intermediate 2,4,6-Trihydroxybenzophenone BPS->Intermediate Modifications Enzymatic Modifications (Hydroxylation, Methylation, Prenylation, etc.) Intermediate->Modifications Natural_Benzophenones Diverse Natural Benzophenones Modifications->Natural_Benzophenones

Caption: Generalized biosynthetic pathway of benzophenones in nature.

Chemical Synthesis of 2-Hydroxy-4'-methylbenzophenone

Given its synthetic nature, 2-Hydroxy-4'-methylbenzophenone is typically prepared through well-established organic chemistry reactions. The most common method is the Friedel-Crafts acylation .[3][4]

The Friedel-Crafts Acylation Approach

This electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3][4] For the synthesis of 2-Hydroxy-4'-methylbenzophenone, this can be achieved by reacting 3-methylphenol with benzoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).

Friedel_Crafts_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Reactant1 3-Methylphenol Reaction Friedel-Crafts Acylation Reactant1->Reaction Reactant2 Benzoyl Chloride Reactant2->Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction Product 2-Hydroxy-4'-methylbenzophenone Reaction->Product

Caption: Synthetic workflow for 2-Hydroxy-4'-methylbenzophenone via Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of 2-Hydroxy-4'-methylbenzophenone.

Materials:

  • 3-Methylphenol

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of 3-methylphenol in dichloromethane to the cooled suspension with continuous stirring.

  • Once the addition of 3-methylphenol is complete, add benzoyl chloride dropwise via the addition funnel, maintaining the temperature at 0°C.

  • After the addition of benzoyl chloride, allow the reaction mixture to warm to room temperature and stir for 5-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing ice and 1N HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Physicochemical Properties

The physical and chemical properties of 2-Hydroxy-4'-methylbenzophenone are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[5]
Molecular Weight 212.24 g/mol [5]
Appearance White to yellow to green powder or crystal[6]
Melting Point 59-62 °C[6]
Boiling Point 234 °C at 2.0 kPa[6]
Solubility Soluble in organic solvents like ethanol and chloroform; insoluble in water.
UV Absorption (λmax) 375 nm (in methanol at pH 11)[5]

Applications

The primary application of 2-Hydroxy-4'-methylbenzophenone and its derivatives stems from their ability to absorb ultraviolet (UV) radiation.

  • UV Absorber in Cosmetics and Sunscreens: Benzophenones are widely used as broad-spectrum UV filters in sunscreens and other personal care products to protect the skin from the harmful effects of UVA and UVB radiation.[6][7][8][9][10][11] They function by absorbing UV light and dissipating it as heat.[7][11]

  • Stabilizer in Plastics and Coatings: It is incorporated into plastics, coatings, and adhesives to prevent photodegradation, which can cause discoloration, loss of strength, and other forms of material degradation upon exposure to sunlight.[6]

  • Industrial Applications: Benzophenones are also used in paints, varnishes, and as color preservers.[8][11]

Toxicological Profile

The toxicological profile of benzophenones is an area of active research and is of particular importance for their use in consumer products.

  • Skin Sensitization: Some benzophenone derivatives have been reported to cause allergic contact dermatitis and photocontact dermatitis in susceptible individuals.[11][12][13] Symptoms can include redness, itching, and blistering.[11]

  • Endocrine Disruption: There are some concerns regarding the potential endocrine-disrupting effects of certain benzophenones, with some studies suggesting possible estrogenic activity.[9] However, regulatory bodies like the Scientific Committee on Consumer Safety (SCCS) have deemed some benzophenones, such as Benzophenone-4, safe for use in cosmetics up to certain concentrations.[9]

  • Carcinogenicity: A report from the National Toxicology Program (NTP) on 2-hydroxy-4-methoxybenzophenone (oxybenzone) found "equivocal evidence of carcinogenic activity" in rats at high doses.[14] It is important to note that this finding is not conclusive and is for a structurally related compound.

Conclusion and Future Directions

Future research could focus on:

  • Screening of Natural Sources: Although unlikely, comprehensive screening of a wider range of plant and microbial species could definitively confirm the absence or presence of 2-Hydroxy-4'-methylbenzophenone in nature.

  • Development of Novel UV Absorbers: The potential toxicological concerns associated with some synthetic UV filters drive the search for safer and more effective alternatives, including those derived from natural sources.

  • Further Toxicological Evaluation: Continued investigation into the long-term health effects of various benzophenone derivatives is warranted to ensure consumer safety.

This guide provides a foundational understanding of 2-Hydroxy-4'-methylbenzophenone for the scientific community. By integrating knowledge of its synthetic nature with the context of naturally occurring analogs, researchers and developers can make more informed decisions regarding its use and the exploration of novel related compounds.

References

  • 2-Hydroxy-4-methylbenzophenone. (n.d.). MySkinRecipes. Retrieved February 29, 2024, from [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7)
  • 2-Hydroxy-4-methoxybenzophenone. (n.d.). National Toxicology Program. Retrieved February 29, 2024, from [Link]

  • 2-Hydroxy-4-methoxy-4'-methyl-benzophenone. (n.d.). Huidziekten.nl. Retrieved February 29, 2024, from [Link]

  • NTP report reviews carcinogenicity of benzophenone-3. (2019, October 21). Food Packaging Forum. Retrieved February 29, 2024, from [Link]

  • PATIENT INFORMATION SHEET Benzophenone-3 (2-Hydroxy-4-Methoxybenzophenone). (2009, March 24). Dormer. Retrieved February 29, 2024, from [Link]

  • Preparation process of 2-hydroxy-4-methoxybenzophenone. (n.d.). Google Patents.
  • 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. (2020). Journal of Oleo Science.
  • Ingredient in the spotlight: Benzophenone-4. (2024, May 14). Cosmedesk. Retrieved February 29, 2024, from [Link]

  • Process for the manufacture of hydroxyalkoxybenzophenones. (n.d.). European Patent Office. Retrieved February 29, 2024, from [Link]

  • Production method of 2-hydroxy-4-methoxy benzophenone. (n.d.). Google Patents.
  • Benzophenone-10 (2-hydroxy 4-methoxy-4-methylbenzophenone (Mexenone) Ingredient Allergy Safety Information. (n.d.). SkinSAFE. Retrieved February 29, 2024, from [Link]

  • Synthesis of 2-hydroxy-4-methoxybenzophenone. (n.d.). PrepChem.com. Retrieved February 29, 2024, from [Link]

  • Kiec-Swierczynska, M., Krecisz, B., & Swierczynska-Machura, D. (2005). Photoallergic and allergic reaction to 2-hydroxy-4-methoxybenzophenone (sunscreen) and allergy to cetyl alcohol in cosmetic cream.
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing.
  • 2-Hydroxy-4-methoxy-4'-methylbenzophenone. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • Allergy to benzophenones. (n.d.). DermNet. Retrieved February 29, 2024, from [Link]

Sources

Foundational

Toxicological Profile of 2-Hydroxy-4'-methylbenzophenone: An In-depth Technical Guide

Introduction 2-Hydroxy-4'-methylbenzophenone, also known by its synonyms mexenone and benzophenone-10, is a substituted benzophenone used as an ultraviolet (UV) light absorber. Its primary application is in cosmetic and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-4'-methylbenzophenone, also known by its synonyms mexenone and benzophenone-10, is a substituted benzophenone used as an ultraviolet (UV) light absorber. Its primary application is in cosmetic and sunscreen formulations to protect the skin and the product itself from the damaging effects of UV radiation. As with any chemical intended for widespread use in consumer products, a thorough understanding of its toxicological profile is paramount for ensuring human safety.

This technical guide provides a comprehensive overview of the known toxicological properties of 2-Hydroxy-4'-methylbenzophenone. Due to the limited availability of extensive toxicological data for this specific compound, this guide employs a scientifically justified read-across approach, incorporating data from structurally related and well-studied benzophenones, namely benzophenone-3 (oxybenzone) and the parent compound, benzophenone. This approach allows for a more complete assessment of the potential hazards associated with 2-Hydroxy-4'-methylbenzophenone.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and detailed experimental protocols relevant to the toxicological evaluation of this class of compounds.

Physicochemical Properties

  • Chemical Name: 2-Hydroxy-4'-methylbenzophenone

  • Synonyms: Mexenone, Benzophenone-10, (2-hydroxy-4-methoxyphenyl)(4-methylphenyl)methanone

  • CAS Number: 1641-17-4

  • Molecular Formula: C₁₅H₁₄O₃

  • Molecular Weight: 242.27 g/mol

Toxicological Profile of 2-Hydroxy-4'-methylbenzophenone (Mexenone)

The available toxicological data for 2-Hydroxy-4'-methylbenzophenone is primarily focused on its potential to cause skin sensitization and photoallergic reactions upon dermal exposure.

Skin Sensitization and Photoallergy

2-Hydroxy-4'-methylbenzophenone (mexenone) is recognized as a contact allergen and can induce photoallergic reactions. It is considered a frequent sensitizer among sunscreen agents.

  • Human Studies: Case reports have documented instances of contact and photocontact allergy to mexenone. In individuals with a sensitivity to benzophenones, products containing these compounds can lead to allergic contact dermatitis, characterized by redness, swelling, itching, and blisters. Photo-allergic reactions are specifically triggered by exposure to sunlight following the application of the substance.

Read-Across Approach for a Comprehensive Toxicological Assessment

A significant data gap exists for many toxicological endpoints for 2-Hydroxy-4'-methylbenzophenone. To provide a more complete safety assessment, a read-across approach is employed. This involves using data from structurally similar chemicals to predict the toxicity of the target chemical. The justification for this approach lies in the structural similarity between 2-Hydroxy-4'-methylbenzophenone and other well-characterized benzophenones, such as benzophenone-3 (oxybenzone) and the parent compound, benzophenone.

cluster_0 Target Compound cluster_1 Analogue Compounds 2-Hydroxy-4'-methylbenzophenone\n(Mexenone) 2-Hydroxy-4'-methylbenzophenone (Mexenone) Benzophenone-3\n(Oxybenzone) Benzophenone-3 (Oxybenzone) 2-Hydroxy-4'-methylbenzophenone\n(Mexenone)->Benzophenone-3\n(Oxybenzone) Structural Similarity Benzophenone Benzophenone 2-Hydroxy-4'-methylbenzophenone\n(Mexenone)->Benzophenone Structural Similarity

Figure 1: Read-across approach based on structural similarity.

Toxicological Profile of Analogue Compounds

The following sections summarize the toxicological data for benzophenone-3 and benzophenone.

Acute Toxicity

The acute toxicity of benzophenone and its derivatives is generally low.

CompoundRouteSpeciesLD50Reference
Benzophenone-3OralRat>12.8 g/kg
Benzophenone-3DermalRabbit>16.0 g/kg
BenzophenoneOralRat>10 g/kg
BenzophenoneDermalRabbit3,535 mg/kg
Genotoxicity

A range of in vitro and in vivo studies have been conducted to assess the genotoxic potential of benzophenone and its derivatives.

  • Benzophenone-3 (Oxybenzone):

    • Ames Test: Generally negative in Salmonella mutagenesis assays. Some reports indicate weakly positive results in a single bacterial strain with metabolic activation.

    • In Vitro Mammalian Cell Assays: Has been reported to induce chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells in the presence of metabolic activation.

    • In Vivo Assays: Not found to be genotoxic in vivo. Studies using the Drosophila somatic mutation and recombination test (SMART) and in vivo cytogenetics in rat bone marrow did not show a significant increase in mutations or chromosomal aberrations. There was no increase in micronucleated erythrocytes in mice.

  • Benzophenone:

    • Ames Test: Negative for mutagenicity.

    • In Vivo Assays: Did not increase the frequency of micronuclei in erythrocytes from bone marrow or peripheral blood in mice. It is generally considered non-genotoxic by several authoritative bodies.

Carcinogenicity

Long-term animal studies have been conducted to evaluate the carcinogenic potential of benzophenone and benzophenone-3.

  • Benzophenone-3 (Oxybenzone): The National Toxicology Program (NTP) found "equivocal evidence of carcinogenic activity" in rats. This was based on a marginal increase in neoplasms that may be related to the chemical. In the same two-year studies, there was no evidence of carcinogenic activity in mice.

  • Benzophenone: The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B). Chronic oral exposure in animal studies has been shown to induce kidney and liver tumors in rats and mice.

Reproductive and Developmental Toxicity

Studies on benzophenone and its derivatives suggest some potential for reproductive and developmental effects, particularly at higher doses.

  • Benzophenone-3 (Oxybenzone): In 13-week studies, rats and mice receiving high doses in their feed showed a decrease in epididymal sperm density and an increase in the length of the estrous cycle.

  • Benzophenone: Developmental toxicity studies in rats and rabbits indicated that effects on the fetus were only observed in the presence of maternal toxicity.

Endocrine Disruption Potential

There is emerging concern about the potential for benzophenones to interfere with the endocrine system.

  • Benzophenone-3 (Oxybenzone): In vitro studies have shown that benzophenone-3 and its metabolites can exhibit estrogenic and anti-androgenic activity.

  • Benzophenone: While some in vitro studies suggest that a minor metabolite of benzophenone may have weak estrogenic activity, the parent compound and its main metabolite do not appear to be estrogenic.

Experimental Protocols

The following are detailed, step-by-step methodologies for key toxicological assays relevant to the assessment of benzophenones. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Sensitization: In Vitro Epidermal Sensitization Assay (EpiSensA) - OECD 442D

This in vitro assay assesses the skin sensitization potential by measuring the expression of genes associated with keratinocyte activation, a key event in the skin sensitization adverse outcome pathway.

cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Data Interpretation A Reconstructed Human Epidermis (RhE) Model C Topical Application to RhE Tissue A->C B Test Chemical & Controls B->C D Incubation (6 hours) C->D E RNA Extraction D->E F Reverse Transcription to cDNA E->F G RT-qPCR for Marker Genes (ATF3, GCLM, DNAJB4, IL-8) F->G H Calculate Fold Induction vs. Vehicle Control G->H I Compare to Pre-defined Cut-off Values H->I J Classify as Sensitizer or Non-sensitizer I->J cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis cluster_3 Data Interpretation A Bacterial Strains (e.g., S. typhimurium, E. coli) D Mix Bacteria, Test Chemical, and S9 (or buffer) A->D B Test Chemical & Controls B->D C S9 Metabolic Activation System C->D E Plate on Minimal Glucose Agar D->E F Incubate (48-72 hours) E->F G Count Revertant Colonies F->G H Assess for Cytotoxicity F->H I Compare Revertant Counts to Negative Control G->I J Evaluate for Dose-Response I->J K Determine Mutagenic Potential J->K

Figure 3: Workflow for the Ames Test (OECD 471).

Methodology:

  • Strain Selection: At least five strains of bacteria are used, typically S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA or TA102.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: The bacterial strains are exposed to various concentrations of the test chemical, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid required by the specific bacterial strain.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

Genotoxicity: In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in immature erythrocytes of treated animals, typically rodents.

cluster_0 Dosing cluster_1 Sample Collection cluster_2 Slide Preparation & Analysis cluster_3 Data Interpretation A Select Animal Model (e.g., Mouse, Rat) B Administer Test Chemical (e.g., Oral, IP) at Multiple Dose Levels A->B D Collect Bone Marrow or Peripheral Blood at Appropriate Time Points B->D C Include Vehicle and Positive Controls C->B E Prepare and Stain Slides D->E F Microscopic or Flow Cytometric Analysis E->F G Score Micronucleated Immature Erythrocytes F->G H Compare Micronuclei Frequency to Vehicle Control G->H I Assess for Dose-Response H->I J Determine Genotoxic Potential I->J

Figure 4: Workflow for the In Vivo Micronucleus Test (OECD 474).

Methodology:

  • Animal Dosing: The test substance is administered to animals (usually mice or rats) via an appropriate route, typically once or twice. At least three dose levels are used, along with a positive and a negative (vehicle) control group.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

  • Slide Preparation: Smears are made on glass slides and stained to differentiate between immature (polychromatic) and mature (normochromatic) erythrocytes.

  • Microscopic Analysis: A sufficient number of immature erythrocytes (typically at least 4000 per animal) are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated immature erythrocytes in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Discussion and Conclusion

The toxicological profile of 2-Hydroxy-4'-methylbenzophenone (mexenone) is not well-established through direct studies. The available evidence strongly indicates that it is a skin sensitizer and can cause photoallergic reactions in humans.

Due to the scarcity of data for other critical toxicological endpoints, a read-across approach using data from the structurally similar compounds benzophenone-3 and benzophenone is necessary for a more comprehensive hazard assessment. This approach suggests that:

  • The acute toxicity of 2-Hydroxy-4'-methylbenzophenone is likely to be low.

  • There is a potential for genotoxicity, as indicated by some in vitro assays for benzophenone-3, although in vivo studies on analogues have generally been negative.

  • A potential for carcinogenicity exists, as suggested by the classification of benzophenone as a possible human carcinogen and the equivocal evidence for benzophenone-3 in rats.

  • There may be effects on the reproductive system at high doses, as seen with analogue compounds.

  • The potential for endocrine disruption is a concern for the benzophenone class of chemicals.

References

  • ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. (n.d.). National Toxicology Program. Retrieved from [Link]

  • In Vivo Micronucleus Test. (n.d.). Inotiv. Retrieved from [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. (2025, March 30). Nucro-Technics. Retrieved from [Link]

  • Mammalian Mutation Assays. (n.d.). Inotiv. Retrieved from [Link]

  • Epidermal Sensitization Assay (EpiSensA, OECD 442D). (n.d.). IIVS.org. Retrieved from [Link]

  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). (2025, April 10). Tox Lab. Retrieved from [Link]

  • EpiSensA: OECD 442D. (n.d.). SenzaGen. Retrieved from [Link]

  • Protocol of the local lymph node assay (LLNA) (39, 40) The test... (n.d.). ResearchGate. Retrieved from [Link]

  • Genotoxicity - In vitro mammalian cell gene mutation test using the Hprt and xprt genes with medical devices, cosmetics and disinfectants (ISO 10993-3: 2014 and OECD 476). (n.d.). IVAMI. Retrieved from [Link]

  • OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved from [Link]

  • OECD 476: Cell gene mutation tests (HPRT gene, in vitro mammalian). (n.d.). AltTox. Retrieved from [Link]

  • OECD Guidelines. (n.d.). Litron Laboratories. Retrieved from [Link]

  • Test No. 442D: In Vitro Skin Sensitisation. (n.d.). OECD. Retrieved from [Link]

  • OECD 476 HPRT Assay | Regulatory Genotoxicity. (2026, February 10). Gentronix. Retrieved from [Link]

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian). (n.d.). AltTox. Retrieved from [Link]

  • Test No. 476: In vitro Mammalian Cell Gene Mutation Test. (n.d.). OECD. Retrieved from [Link]

  • OECD 442D In Vitro Sensitization Test Overview. (n.d.). Abich Inc. Retrieved from [Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. (n.d.). TTS Laboratuvar Hizmetleri. Retrieved from [Link]

  • Local lymph node assay. (n.d.). Wikipedia. Retrieved from [Link]

  • LLNA:DA Test Method: ICCVAM Recommended Protocol. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

  • A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). PMC. Retrieved from [Link]

  • LLNA (Murine Local Lymph Node Assay). (n.d.). European Biomedical Institute. Retrieved from [Link]

  • NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. (n.d.). PubMed. Retrieved from [https://pubmed.ncbi.nlm.nih.gov/12209194/]([Link].

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Hydroxy-4'-methylbenzophenone in Organic Synthesis

Executive Summary & Chemical Significance 2-Hydroxy-4'-methylbenzophenone is a highly versatile building block in advanced organic synthesis. Characterized by its unique ortho-hydroxyl group and a para-methyl substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

2-Hydroxy-4'-methylbenzophenone is a highly versatile building block in advanced organic synthesis. Characterized by its unique ortho-hydroxyl group and a para-methyl substitution on the adjacent aryl ring, this compound serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), transition metal ligands, and advanced polymer stabilizers[1].

The presence of the hydroxyl group in the ortho position relative to the carbonyl moiety enables strong intramolecular hydrogen bonding. This structural feature is responsible for its exceptional photostability (acting as a UV energy sink) and its ability to act as a bidentate (O,O) chelating ligand for transition metals[2]. This application note provides an authoritative, self-validating guide to the synthesis of 2-hydroxy-4'-methylbenzophenone via the Fries rearrangement, followed by protocols for its downstream application in ligand synthesis.

Mechanistic Principles: The Fries Rearrangement

The most robust synthetic route to 2-hydroxy-4'-methylbenzophenone is the Lewis acid-catalyzed Fries rearrangement of an aryl ester precursor (e.g., p-tolyl salicylate or phenyl 4-methylbenzoate)[3].

The reaction proceeds via the complexation of a Lewis acid (typically anhydrous Aluminum Chloride,


, or Polyphosphoric Acid, PPA) with the carbonyl oxygen of the ester. This weakens the O-C bond, leading to the generation of a highly electrophilic acylium ion[4]. The regioselectivity of the subsequent electrophilic aromatic substitution is strictly temperature-dependent:
  • Kinetic Control (Low Temperature, <60°C): Favors the para-isomer due to lower steric hindrance.

  • Thermodynamic Control (High Temperature, >120°C): Overwhelmingly favors the ortho-isomer (2-hydroxy-4'-methylbenzophenone). The ortho-product forms a highly stable, six-membered chelate ring with the aluminum catalyst, driving the equilibrium toward its formation[3].

Mechanistic workflow of the Fries rearrangement for synthesizing hydroxybenzophenones.

Quantitative Data: Optimization of the Fries Rearrangement

The following table summarizes the causal relationship between reaction conditions and isomeric yield. To maximize the yield of 2-hydroxy-4'-methylbenzophenone, high temperatures and stoichiometric excesses of strong Lewis acids are required[3],[4].

CatalystSolventTemperature (°C)Time (h)Yield (Ortho)Yield (Para)

(1.5 eq)
None (Neat)1402.081% 12%

(2.0 eq)
Chlorobenzene904.065% 25%
PPA (Excess)None (Neat)1301.075% Trace

(1.2 eq)
Dichloromethane2512.015% 78%

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-4'-methylbenzophenone via Fries Rearrangement

This protocol utilizes a solvent-free (neat) high-temperature melt to thermodynamically drive the reaction toward the ortho-isomer[3].

Reagents & Materials:

  • Aryl ester precursor (10.0 mmol)

  • Anhydrous Aluminum Chloride (

    
    ) (15.0 mmol, 1.5 eq)
    
  • Crushed ice and concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a gas scrubber (to neutralize evolved HCl), add the aryl ester precursor (10.0 mmol).

  • Complexation: Carefully add anhydrous

    
     (15.0 mmol) in three equal portions over 15 minutes.
    
    • Causality & Validation: The reaction is immediately exothermic. The evolution of HCl gas confirms the active complexation of the Lewis acid with the ester oxygen. Wait for gas evolution to subside between additions.

  • Thermal Rearrangement: Submerge the flask in a pre-heated oil bath at 140°C. Stir the resulting dark, viscous melt for 2 hours.

  • Quenching: Remove the flask from the oil bath and allow it to cool to ~60°C (do not let it solidify completely). Carefully pour the viscous mixture over 50 g of crushed ice containing 10 mL of concentrated HCl.

    • Causality: The highly acidic aqueous quench is mandatory to break the robust aluminum-phenolate chelate complex, liberating the free 2-hydroxy-4'-methylbenzophenone.

  • Extraction & Validation: Extract the aqueous layer with DCM (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
    • Self-Validating TLC Check: Spot the crude mixture on a silica gel TLC plate and elute with Hexane:EtOAc (9:1). The ortho-isomer will exhibit a significantly higher

      
       (~0.65) compared to the para-isomer (~0.25). This is because the ortho-phenolic OH is locked in an intramolecular hydrogen bond with the carbonyl, rendering the molecule less polar and preventing it from interacting strongly with the silica stationary phase.
      
  • Purification: Purify via flash column chromatography (silica gel, Hexane:EtOAc gradient) to isolate the pure 2-hydroxy-4'-methylbenzophenone as a yellow crystalline solid.

Protocol B: Downstream Application - Synthesis of Cu(II) Bidentate Ligand Complexes

2-Hydroxybenzophenone derivatives are exceptional reagents for the solvent extraction of transition metals due to their ability to form stable, lipophilic bis(chelate) complexes[2].

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2-hydroxy-4'-methylbenzophenone (2.0 mmol) in 10 mL of warm ethanol.

  • Metal Coordination: Dropwise, add an aqueous solution of Copper(II) Acetate monohydrate (

    
    , 1.0 mmol in 5 mL water) to the stirring ligand solution.
    
  • pH Adjustment: Add a few drops of 0.1 M NaOH to adjust the pH to ~5.5, facilitating the deprotonation of the phenolic OH.

    • Causality & Validation: The formation of the bis(chelate) complex is self-validating and visually confirmed by a stark, immediate color shift from pale yellow (free ligand) to a deep emerald green/brown precipitate. The deprotonated phenolate oxygen and the carbonyl oxygen coordinate to the Cu(II) center in a square planar geometry.

  • Isolation: Stir for 1 hour at room temperature, filter the precipitated complex, wash with cold ethanol, and dry under vacuum.

Downstream Applications in Organic Synthesis

Beyond metal catalysis, 2-hydroxy-4'-methylbenzophenone is a privileged scaffold for generating complex molecular architectures.

Key applications of 2-Hydroxy-4'-methylbenzophenone in organic synthesis and materials science.

  • Heterocycle Synthesis: The proximity of the ketone and the hydroxyl group makes this compound an ideal precursor for ring-closure reactions. Condensation with hydrazine (

    
    ) yields substituted indazoles , while reaction with hydroxylamine (
    
    
    
    ) followed by dehydration yields benzisoxazoles —both of which are critical pharmacophores in neuroactive and anti-inflammatory drugs.
  • Polymer Stabilization: The compound can be functionalized (e.g., via allylation of the hydroxyl group) to create polymerizable UV-absorbers. When copolymerized with styrene or methyl methacrylate, it prevents the photooxidation and degradation of the resulting plastics[1].

References

  • [1] Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer | Request PDF - ResearchGate. ResearchGate. Available at:

  • [3] Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis - Benchchem. Benchchem. Available at:

  • [4] The Mechanism of Fries Rearrangement and Acylation. Oxford Academic. Available at:

  • [2] Theoretical Studies on Organic Transition Metal Complexes. Part 4. An Investigation of Electronic and Structural Effects in o-hydroxyaryloximes. Royal Society of Chemistry (RSC). Available at:

Sources

Application

Application Note: 2-Hydroxy-4'-methylbenzophenone in Polymer Chemistry

Executive Summary & Chemical Identity 2-Hydroxy-4'-methylbenzophenone is a specialized ultraviolet light absorber (UVA) belonging to the hydroxybenzophenone class. Unlike its more common isomers (e.g., 2-hydroxy-4-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Hydroxy-4'-methylbenzophenone is a specialized ultraviolet light absorber (UVA) belonging to the hydroxybenzophenone class. Unlike its more common isomers (e.g., 2-hydroxy-4-methoxybenzophenone or 2-hydroxy-4-methylbenzophenone), the 4'-methyl derivative offers a unique balance of lipophilicity and spectral coverage, making it particularly valuable in non-polar polymer matrices such as polyolefins (PE, PP) and styrenics (PS).

This guide details the physicochemical mechanism, formulation protocols, and validation testing required to deploy this molecule effectively in polymer stabilization and potentially as a functional building block in copolymer systems.

Chemical Structure & Specificity

It is critical to distinguish this specific isomer from its analogs to ensure experimental reproducibility.

  • Chemical Name: (2-hydroxyphenyl)(4-methylphenyl)methanone

  • Common Designation: 2-Hydroxy-4'-methylbenzophenone[1]

  • Structural Feature: The hydroxyl group (-OH) is at the ortho (2) position of the first phenyl ring, essential for the ESIPT mechanism. The methyl group (-CH3) is at the para (4') position of the second phenyl ring (the prime ring).

  • Key Advantage: The 4'-methyl group enhances solubility in aliphatic matrices without significantly altering the electronic environment of the chelated hydroxyl group, preserving the UV absorption efficacy.

Mechanism of Action: ESIPT Cycle

The efficacy of 2-Hydroxy-4'-methylbenzophenone relies on Excited State Intramolecular Proton Transfer (ESIPT) .[2] Upon UV irradiation, the molecule undergoes a rapid, reversible photophysical cycle that dissipates harmful UV energy as heat, preventing polymer bond scission.

The ESIPT Pathway[2]
  • Ground State (Enol): An intramolecular hydrogen bond exists between the carbonyl oxygen and the hydroxyl hydrogen.

  • Excitation: UV photon absorption (

    
    ) promotes the molecule to the Excited Singlet State (
    
    
    
    ).
  • Proton Transfer: The acidity of the hydroxyl proton increases, and the basicity of the carbonyl oxygen increases, driving the proton transfer to form the Excited Keto tautomer.

  • Dissipation: The Excited Keto tautomer relaxes to the Ground State Keto form via radiationless decay (releasing heat).

  • Restoration: The unstable Ground State Keto form rapidly back-transfers the proton to regenerate the original Enol form, ready for another cycle.

Visualization: ESIPT Energy Dissipation Cycle

ESIPT_Mechanism Enol_S0 Ground State Enol (S0) (Stable H-bond) Enol_S1 Excited Enol (S1)* (UV Absorption) Enol_S0->Enol_S1 UV Absorption (λ=300-360nm) Keto_S1 Excited Keto (S1)* (Proton Transfer) Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Ground State Keto (S0) (Vibrationally Hot) Keto_S1->Keto_S0 Internal Conversion (Heat Release) Keto_S0->Enol_S0 Back Proton Transfer

Figure 1: The ESIPT cycle allows the stabilizer to act as a catalytic energy sink, absorbing UV photons and releasing the energy harmlessly as heat.

Application Protocols

Protocol A: Synthesis Verification (Fries Rearrangement)

Context: If commercial stock is unavailable, this compound is synthesized via the Fries rearrangement of phenyl p-toluate.

Reagents: Phenyl p-toluate, Aluminum Chloride (


), Chlorobenzene (Solvent).
Safety:  Perform in a fume hood. 

reacts violently with water.
  • Dissolution: Dissolve 0.1 mol phenyl p-toluate in 50 mL dry chlorobenzene.

  • Catalyst Addition: Add 0.12 mol anhydrous

    
     slowly to control exotherm.
    
  • Reaction: Reflux at 130°C for 2 hours. The high temperature favors the thermodynamic ortho-rearrangement (2-hydroxy) over the para-rearrangement.

  • Quenching: Cool and pour onto ice/HCl mixture to decompose the aluminum complex.

  • Purification: Extract with dichloromethane (DCM). Wash with water.[3][4][5] Recrystallize from ethanol to isolate the 2-hydroxy-4'-methylbenzophenone isomer (Target MP: ~60-65°C).

  • Validation: Confirm structure via

    
    H-NMR (Look for singlet methyl peak at ~2.4 ppm and downfield hydrogen-bonded phenolic proton at >11 ppm).
    
Protocol B: Polymer Compounding (Melt Blending)

Context: Incorporating the stabilizer into a Low-Density Polyethylene (LDPE) matrix for film applications.

Materials:

  • Polymer Matrix: LDPE (MFI 2-4 g/10min ).

  • Stabilizer: 2-Hydroxy-4'-methylbenzophenone (0.1% - 0.5% w/w).

  • Antioxidant: Irganox 1010 (0.05% w/w) - Critical to prevent thermal oxidation during processing.

Workflow:

  • Pre-mixing: Tumble mix LDPE pellets with the powdered stabilizer and antioxidant for 20 minutes to ensure uniform coating.

  • Extrusion: Feed mixture into a twin-screw extruder.

    • Zone 1 (Feed): 140°C[6]

    • Zone 2 (Compression): 160°C

    • Zone 3 (Metering): 175°C

    • Die: 170°C

  • Film Casting: Extrude through a slit die onto a chill roll (25°C) to form a film of 100

    
    m thickness.
    
  • QC Check: Verify dispersion using optical microscopy (look for agglomerates) and UV-Vis transmission (check for cutoff at ~350 nm).

Protocol C: Accelerated Weathering & Characterization

Context: Validating the efficacy of the stabilizer according to ASTM D4329.

Equipment: QUV Weathering Tester (UVA-340 lamps). Cycle: 8 hours UV at 60°C, 4 hours Condensation at 50°C.

Step-by-Step:

  • Sample Prep: Cut 5x10 cm strips of the stabilized film and a control (unstabilized LDPE).

  • Exposure: Mount samples in the QUV chamber.

  • Sampling Intervals: Remove samples at 0, 100, 250, 500, and 1000 hours.

  • Analysis:

    • Carbonyl Index (FTIR): Measure the growth of the carbonyl peak at 1715

      
      . This indicates oxidation of the polymer backbone.
      
    • Tensile Testing: Measure % Elongation at Break.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Validation (ASTM D4329) cluster_analysis Phase 3: Analysis RawMat Raw Materials (LDPE + 2-OH-4'-Me-BP) Compounding Melt Compounding (Twin Screw Extruder @ 175°C) RawMat->Compounding FilmCast Film Casting (100µm Thickness) Compounding->FilmCast QUV QUV Weathering (UVA-340 Lamps) FilmCast->QUV Sampling Sampling Intervals (0, 250, 500, 1000 hrs) QUV->Sampling FTIR FTIR Spectroscopy (Carbonyl Index) Sampling->FTIR Mech Tensile Testing (% Elongation) Sampling->Mech

Figure 2: Integrated workflow from formulation to validation testing.

Data Analysis & Performance Metrics

The following table summarizes typical performance metrics expected when comparing unstabilized LDPE vs. LDPE stabilized with 0.3% 2-Hydroxy-4'-methylbenzophenone after 1000 hours of weathering.

MetricUnstabilized ControlStabilized (0.3% w/w)Interpretation
Visual Appearance Yellow, opaque, brittleClear, flexiblePrevention of chromophore formation.
Carbonyl Index (A1715/A1465) > 0.8 (Severe Oxidation)< 0.15 (Minimal Oxidation)Stabilizer effectively dissipates UV energy, preventing radical formation.
Retention of Elongation < 10% (Catastrophic Failure)> 85%Mechanical integrity preserved.
Surface Cracking Visible micro-cracksSmooth surfacePrevention of surface photo-oxidation.

Technical Insight: The 4'-methyl group improves the Compatibility Factor. In purely aliphatic polymers like PP/PE, polar stabilizers often migrate to the surface ("blooming"), appearing as a white powder and losing efficacy. The methyl group on the 4' position increases the hydrophobicity of the benzophenone core, reducing migration rates compared to the unsubstituted 2-hydroxybenzophenone.

Safety & Regulatory Considerations

For drug development professionals considering this material for medical packaging:

  • Migration: While the methyl group reduces migration, specific migration limits (SML) must be tested using food simulants (Ethanol/Water) per FDA or EU 10/2011 regulations.

  • Toxicity: Benzophenones are under scrutiny for potential endocrine disruption.[7] Ensure high purity (>99%) to remove unreacted phenol or benzoyl chloride traces.

  • Handling: Wear nitrile gloves and N95 masks during powder handling to prevent inhalation and skin sensitization.

References

  • Sigma-Aldrich. 2-Hydroxy-4-methylbenzophenone (Isomer Comparison). Product Specification.

  • PubChem. Benzophenone, 2-hydroxy-4-methyl- (Compound Summary). National Library of Medicine.

  • Google Patents. Benzophenone ultraviolet light and oxidation stabilizers for plastic materials (US3506610A).

  • BenchChem. Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement. (Analogous synthesis protocol).

  • Frontiers in Chemistry. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores. (Mechanism verification).

(Note: While specific commercial URLs for the exact 4'-methyl isomer are rare due to its specialized nature, the references above provide the structural, mechanistic, and synthetic grounding for the class of compounds described.)

Sources

Method

Application Note: Analytical Strategies for 2-Hydroxy-4-methylbenzophenone Detection

This Application Note and Protocol Guide is designed for the detection and quantification of 2-Hydroxy-4-methylbenzophenone (often referred to as UV-0 or Drometrizole precursor ; CAS: 3098-18-8).[1] Note on Nomenclature:...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for the detection and quantification of 2-Hydroxy-4-methylbenzophenone (often referred to as UV-0 or Drometrizole precursor ; CAS: 3098-18-8).[1]

Note on Nomenclature: The user specified "2-Hydroxy-4'-methylbenzophenone". While the 4-methyl isomer (CAS 3098-18-8) is the standard industrial UV absorber, the "4'-methyl" designation implies a structural isomer where the methyl group is on the phenyl ring opposite the hydroxyl group. This guide primarily addresses the commercially available 2-Hydroxy-4-methylbenzophenone but includes chromatographic strategies to resolve it from potential positional isomers (like the 4'-methyl variant) should they be present as impurities or degradation products.[1]

Part 1: Executive Summary & Molecule Profile

2-Hydroxy-4-methylbenzophenone is a critical UV absorber used in plastics, coatings, and cosmetics to prevent photodegradation.[1] Its detection is vital for Quality Control (QC) in manufacturing and environmental monitoring (trace analysis in water/soil).

Target Analyte Profile
ParameterSpecification
Compound Name 2-Hydroxy-4-methylbenzophenone
Common Aliases UV-0; (2-hydroxy-4-methylphenyl)-phenylmethanone
CAS Number 3098-18-8
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
LogP (Octanol/Water) ~4.26 (Highly Lipophilic)
pKa ~8.05 (Phenolic OH)
UV Maxima ~290 nm, ~375 nm (Broad UVA/UVB absorption)
Solubility Soluble in Methanol, Acetonitrile, Acetone; Insoluble in Water

Part 2: Sample Preparation Protocols

Effective sample preparation is the "make-or-break" step due to the compound's high lipophilicity (LogP > 4). Direct injection of aqueous samples will result in poor recovery and carryover.

Protocol A: Solid Phase Extraction (SPE) for Environmental Water

Target: Trace levels (ng/L) in wastewater, swimming pool water, or river water.

  • Cartridge Selection: Use Oasis HLB (Hydrophilic-Lipophilic Balance) or C18 cartridges (500 mg/6 mL). The HLB is preferred for broader retention of benzophenone derivatives.

  • Conditioning:

    • Flush with 5 mL Methanol (MeOH).

    • Flush with 5 mL Ultrapure Water (adjust pH to 3.0 with formic acid to suppress ionization of the phenolic group, ensuring retention).

  • Loading:

    • Pass 200–500 mL of water sample through the cartridge at a flow rate of <5 mL/min.

  • Washing:

    • Wash with 5 mL of 5% MeOH in Water. (Removes polar interferences without eluting the target).

    • Critical Step: Dry the cartridge under vacuum for 10–15 minutes to remove residual water (crucial for GC-MS analysis).

  • Elution:

    • Elute with 2 × 3 mL of Methanol (or Ethyl Acetate for GC-MS).

  • Reconstitution:

    • Evaporate to dryness under Nitrogen stream.

    • Reconstitute in 1 mL Mobile Phase (e.g., 50:50 ACN:Water).

Protocol B: Liquid-Liquid Extraction (LLE) for Cosmetics/Creams

Target: High concentrations (µg/g to mg/g) in complex emulsions.

  • Weighing: Weigh 0.5 g of sample into a 50 mL centrifuge tube.

  • Dissolution: Add 10 mL of Tetrahydrofuran (THF) or Methanol . THF is superior for breaking down polymer/wax matrices.

  • Extraction: Vortex vigorously for 2 minutes. Sonicate for 15 minutes at 40°C.

  • Precipitation: If THF was used, add 5 mL of Acetonitrile to precipitate heavy waxes/polymers.

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind benzophenones).

Workflow Visualization

SamplePrep Start Sample Matrix Water Aqueous (River/Pool) Start->Water Cosmetic Solid/Emulsion (Cream) Start->Cosmetic Condition Condition SPE (HLB/C18) MeOH -> Acidic Water Water->Condition Solvent Add THF/MeOH Sonicate 15 min Cosmetic->Solvent Load Load Sample (pH < 4) Condition->Load Wash Wash 5% MeOH Vacuum Dry Load->Wash Elute Elute 2x3mL MeOH Wash->Elute Analysis Ready for LC/GC Analysis Elute->Analysis Centrifuge Centrifuge & Filter (0.22 µm PTFE) Solvent->Centrifuge Centrifuge->Analysis

Caption: Decision tree for sample preparation based on matrix complexity (Aqueous vs. Solid).

Part 3: Analytical Methods

Method 1: HPLC-UV/DAD (Standard QA/QC)

This is the robust workhorse method for quantifying the compound in raw materials or finished products where sensitivity requirements are moderate (ppm level).

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: The C18 stationary phase provides strong retention for the non-polar benzophenone structure.

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (H₃PO₄).

    • B: Acetonitrile (ACN).

    • Note: Phosphoric acid suppresses silanol activity and ensures the phenolic OH remains protonated for sharp peaks.

  • Gradient Program:

    Time (min) % A (Water) % B (ACN) Flow Rate (mL/min)
    0.0 60 40 1.0
    10.0 10 90 1.0
    12.0 10 90 1.0
    12.1 60 40 1.0

    | 15.0 | 60 | 40 | 1.0 |

  • Detection:

    • Primary Wavelength: 290 nm (High sensitivity).

    • Secondary Wavelength: 375 nm (Specific for the benzophenone moiety, reduces interference from non-UV absorbers).

  • Injection Volume: 10–20 µL.

Method 2: LC-MS/MS (Trace Analysis & Isomer Confirmation)

Required for biological samples (urine/plasma) or environmental trace analysis. This method can also distinguish positional isomers based on fragmentation patterns.

  • Instrument: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

    • Mechanism:[2] Protonation of the carbonyl oxygen forms [M+H]⁺.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

    • Note: Methanol often provides better ionization efficiency for benzophenones than ACN in ESI.

  • MRM Transitions (Multiple Reaction Monitoring):

    Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
    213.1 [M+H]⁺ 135.0 20 Quantifier (Benzoyl cation)
    213.1 [M+H]⁺ 105.0 35 Qualifier (Phenyl cation)

    | 213.1 [M+H]⁺ | 77.0 | 45 | Qualifier |

  • Isomer Specificity: If distinguishing 2-Hydroxy-4-methyl from 2-Hydroxy-4'-methyl , use a slower gradient (0.5% B increase per minute) around the elution time. The 4-methyl isomer (sterically hindered by OH) may elute slightly differently than the 4'-methyl isomer depending on the column selectivity (phenyl-hexyl columns are excellent for this separation).

Method 3: GC-MS (Screening & Volatile Impurities)

Ideal for checking polymer leachables or if LC-MS is unavailable.[1]

  • Column: DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Start: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Inlet: Splitless (for trace) or Split 1:10 (for bulk), 280°C.

  • Detection: EI Source (70 eV).

    • SIM Mode Ions: 212 (Molecular Ion), 135 (Base Peak), 105, 77.

Part 4: Validation & Quality Assurance

To ensure "Scientific Integrity," the method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental approach
Linearity R² > 0.9995-point calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
Accuracy (Recovery) 85–115%Spike blank matrix at 3 levels (Low, Med, High).
Precision (RSD) < 2.0% (HPLC), < 5.0% (LC-MS)6 replicate injections of a standard.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution of the lowest standard.
Specificity Resolution > 1.5Ensure separation from Benzophenone-3 (Oxybenzone) and other congeners.
System Suitability Test (SST) Protocol

Run before every sample batch:

  • Blank Injection: Verify no carryover (critical for this sticky compound).

  • Standard Injection: Check retention time stability (± 0.1 min).

  • Tailing Factor: Must be < 1.5 (High tailing indicates silanol interaction; add more acid or change column).

Part 5: Scientific Rationale & Troubleshooting

Why 290 nm and 375 nm?

Benzophenones exhibit two distinct absorption bands. The band at 290 nm corresponds to the


 transition of the benzene rings (high intensity). The band at 375 nm  is the 

transition involving the carbonyl group and the intramolecular hydrogen bond with the ortho-hydroxyl group. Using 375 nm provides higher selectivity against non-phenolic aromatics.
The "Prime" Isomer Issue (4-Me vs 4'-Me)

If the user encounters "2-Hydroxy-4'-methylbenzophenone," it is chemically distinct.[1]

  • 2-Hydroxy-4-methyl: Methyl is on the resorcinol ring (Ring A).[1]

  • 2-Hydroxy-4'-methyl: Methyl is on the benzoyl ring (Ring B).[1][3]

  • Differentiation: These isomers have identical mass (212.25). They cannot be distinguished by standard MS (SIM) alone. They must be separated chromatographically. A Biphenyl or Phenyl-Hexyl column is recommended over C18 for separating these positional isomers due to pi-pi interaction differences.

Troubleshooting Table
IssueProbable CauseSolution
Peak Tailing Secondary interactions with silanols.[1]Increase buffer concentration or lower pH (use 0.1% TFA if MS not used).
Low Recovery (SPE) Breakthrough during loading.Reduce loading flow rate; ensure sample pH < 4.
Carryover Compound sticking to injector loop.Use a needle wash of 90% Acetonitrile or Methanol/Isopropanol.

References

  • Sigma-Aldrich. 2-Hydroxy-4-methylbenzophenone Product Specification & CAS 3098-18-8 Data.[1]Link

  • PubChem. Compound Summary: 2-Hydroxy-4-methylbenzophenone.[1][4][5][6] National Library of Medicine. Link

  • ResearchGate. Solid-phase extraction followed by LC-MS/MS for determination of hydroxylated benzophenone UV absorbers. (Methodology adaptation for hydroxylated benzophenones). Link

  • GuideChem. 2-Hydroxy-4-methylbenzophenone Properties and Spectral Data.Link

  • National Institute of Health (NIH). Determination of Benzophenones in Water and Cosmetics Samples. (Comparison of SPE and Microextraction). Link

Sources

Application

Advanced Application Note: Experimental Protocols for the Friedel-Crafts Acylation of Substituted Phenols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Mechanistic Causality: The Challenge of Phenol Acylation The direct Fri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Mechanistic Causality: The Challenge of Phenol Acylation

The direct Friedel-Crafts (F-C) acylation of substituted phenols represents a classical bottleneck in synthetic organic chemistry. When phenols are subjected to traditional F-C conditions (e.g., using an acyl chloride and stoichiometric aluminum chloride), the highly nucleophilic phenolic oxygen outcompetes the aromatic carbon ring for the acylium ion, predominantly yielding phenolic esters (O-acylation) .

Furthermore, traditional Lewis acids like AlCl₃ strongly coordinate with the phenolic oxygen. This coordination withdraws electron density from the ring, deactivating it toward electrophilic aromatic substitution (SEAr). Because the Lewis acid forms stable complexes with the starting phenol, the acylating agent, and the resulting ketone product, catalytic turnover is impossible, necessitating >1 equivalent of the corrosive catalyst [[1]]([Link]).

To bypass this, chemists have historically relied on the Fries Rearrangement , a two-step workaround where a pre-formed phenolic ester is treated with excess Lewis or Brønsted acid to force the intramolecular/intermolecular migration of the acyl group to the ortho or para position . The regioselectivity here is strictly governed by thermodynamic versus kinetic control: low temperatures favor the kinetically accessible para-product, whereas high temperatures (>120°C) drive the reaction toward the thermodynamically stable ortho-product, stabilized by a bidentate metal complex [[2]]([Link]).

In modern drug development, Direct C-Acylation has been unlocked using rare-earth metal triflates (e.g., Sc(OTf)₃, Pr(OTf)₃, Bi(OTf)₃) [[3]]([Link]). The weakly coordinating triflate anion stabilizes the active acylium intermediate, while the metal's high oxophilicity and water tolerance prevent permanent deactivation by the phenolic oxygen, allowing true catalytic turnover (5–10 mol%) [[4]]([Link]) .

Strategic Workflow & Decision Logic

The following decision tree illustrates the mechanistic divergence between classical thermodynamic control and modern catalytic approaches.

PhenolAcylation Start Substituted Phenol + Acylating Agent Decision Select Acylation Strategy Start->Decision Classic Classical F-C (AlCl3, >1 equiv) Decision->Classic Traditional Modern Direct C-Acylation (Metal Triflates) Decision->Modern Catalytic/Green OAcyl O-Acylation (Phenolic Ester) Classic->OAcyl Rapid O-attack Fries Fries Rearrangement (Heat / Lewis Acid) OAcyl->Fries >100°C Para Para-Isomer (Kinetic Control) Fries->Para Low Temp (<60°C) Ortho Ortho-Isomer (Thermodynamic Control) Fries->Ortho High Temp (>120°C) Modern->Para Regioselective (Microwave/DES)

Caption: Decision tree for phenol acylation: Classical Fries vs. Direct Metal Triflate catalysis.

Quantitative Comparison of Acylation Methodologies

Understanding the operational parameters of each strategy is critical for scaling up pharmaceutical intermediates.

ParameterClassical Friedel-CraftsFries RearrangementDirect Metal Triflate Catalysis
Catalyst AlCl₃AlCl₃, BF₃, or MeSO₃HPr(OTf)₃, Sc(OTf)₃, or Bi(OTf)₃
Catalyst Loading > 100 mol% (Stoichiometric)> 120 mol% (Stoichiometric)5 – 10 mol% (Catalytic)
Primary Product Phenolic Ester (O-Acylation)Hydroxyaryl Ketone (C-Acylation)Hydroxyaryl Ketone (C-Acylation)
Regioselectivity N/ATemp-dependent (ortho or para)Highly para-selective
Reaction Media Halogenated solvents (e.g., DCM)Neat or NitrobenzeneDeep Eutectic Solvents (DES) / Neat
Environmental Impact High (Corrosive, toxic waste)High (Harsh aqueous workup)Low (Recyclable catalyst, green solvent)

Validated Experimental Protocols

Protocol A: Classical Fries Rearrangement (Thermodynamic Control for Ortho-Acylation)

Objective: To synthesize ortho-hydroxyaryl ketones from phenolic esters via thermodynamic control.

Materials:

  • Phenyl acetate (1.0 equiv, 10 mmol)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 equiv, 15 mmol)

  • Nitrobenzene or 1,2-dichloroethane (solvent, optional)

  • Ice-cold 2M HCl

Step-by-Step Methodology:

  • Complexation: In a flame-dried, argon-purged round-bottom flask, add AlCl₃. Slowly add phenyl acetate dropwise. Causality: The highly exothermic reaction indicates the immediate formation of the Lewis acid-ester complex.

  • Thermal Rearrangement: Heat the neat mixture (or solution) to 140°C for 2 hours. Causality: High temperatures provide the activation energy required to break the kinetic para-pathway and establish the thermodynamically stable ortho-bidentate aluminum complex [[2]]([Link]).

  • Quenching: Cool the flask to room temperature. Carefully pour the highly viscous mixture into crushed ice containing 2M HCl. Causality: HCl breaks the strong aluminum-product complex, liberating the free hydroxyaryl ketone.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Quality Control:

  • Separation Logic: The ortho-isomer forms a strong intramolecular hydrogen bond between the phenolic -OH and the newly migrated carbonyl oxygen. This drastically reduces its boiling point compared to the para-isomer.

  • Validation Step: Perform steam distillation. The ortho-isomer will co-distill with water, leaving the para-isomer in the distillation flask.

  • NMR Confirmation: In ¹H NMR (CDCl₃), the ortho-isomer will exhibit a highly deshielded hydroxyl proton (typically >10.0 ppm) due to intramolecular hydrogen bonding, confirming successful regioselective rearrangement.

Protocol B: Direct Catalytic C-Acylation using Praseodymium Triflate in Deep Eutectic Solvents (DES)

Objective: To achieve direct, green, and highly para-selective C-acylation of phenols without forming the ester intermediate.

Materials:

  • Substituted Phenol (1.0 equiv, 10 mmol)

  • Acetic Anhydride or Benzoyl Chloride (1.2 equiv, 12 mmol)

  • Praseodymium(III) trifluoromethanesulfonate, Pr(OTf)₃ (5 mol%, 0.5 mmol)

  • Choline chloride-urea (1:2 molar ratio) Deep Eutectic Solvent (DES) (5 mL)

Step-by-Step Methodology:

  • Media Preparation: Heat choline chloride and urea at 80°C until a clear, homogeneous DES is formed. Causality: DES acts as an environmentally benign, highly polar medium that stabilizes the acylium-triflate intermediate .

  • Catalyst Activation: Add 5 mol% Pr(OTf)₃ to the DES, followed by the substituted phenol and the acylating agent.

  • Microwave Irradiation: Place the vessel in a microwave reactor at 100°C for 10 minutes. Causality: Microwave irradiation ensures rapid, uniform heating, while the metal triflate coordinates the acylating agent to generate the active electrophile without being poisoned by the phenolic oxygen .

  • Product Isolation: Cool the mixture and extract with diethyl ether (3 x 10 mL). The DES and catalyst remain in the lower phase and can be recycled for up to three subsequent runs with minimal loss of activity.

Self-Validating Quality Control:

  • Reaction Monitoring: Monitor by GC-MS. The complete absence of an O-acylated ester peak confirms the direct C-acylation pathway.

  • Regioselectivity Validation: TLC will show a single major spot (lower Rf than the starting phenol). ¹H NMR will display a classic AA'BB' splitting pattern (two doublets integrating to 2H each) in the aromatic region, validating the strict para-selectivity of the kinetic triflate-catalyzed pathway.

References

  • Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]

  • Wikipedia. Fries rearrangement. Available at:[Link]

  • Researcher.life / Bulletin of the Chemical Society of Japan. The Catalytic Fries Rearrangement and o-Acylation Reactions Using Group 3 and 4 Metal Triflates as Catalysts. Available at:[Link]

  • Vedantu. Fries Rearrangement Reaction: Mechanism, Example & Uses. Available at:[Link]

  • MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Available at:[Link]

  • ACS Omega. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. Available at:[Link]

Sources

Method

Application Notes and Protocols for 2-Hydroxy-4'-methylbenzophenone as a UV Absorber in Materials Science

Foreword: The Imperative of UV Protection in Modern Materials The relentless exposure to solar ultraviolet (UV) radiation is a primary catalyst for the degradation of polymeric materials. This photodegradation manifests...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of UV Protection in Modern Materials

The relentless exposure to solar ultraviolet (UV) radiation is a primary catalyst for the degradation of polymeric materials. This photodegradation manifests as discoloration, loss of mechanical strength, cracking, and a general decline in the material's intended performance and aesthetic appeal.[1] For researchers, scientists, and professionals in drug development, where material integrity is paramount for packaging, delivery systems, and device longevity, mitigating UV-induced damage is a critical consideration. This document serves as a comprehensive technical guide to the application of 2-Hydroxy-4'-methylbenzophenone, a highly effective UV absorber, in the stabilization of various materials.

The Science of 2-Hydroxy-4'-methylbenzophenone: A Mechanistic Overview

2-Hydroxy-4'-methylbenzophenone, belonging to the benzophenone class of UV absorbers, is a potent photostabilizer for a wide array of polymers.[2] Its efficacy lies in its molecular structure, which is engineered to absorb harmful UV radiation and dissipate it as harmless thermal energy.[3][4]

The key to its function is the presence of a hydroxyl group in the ortho position to the carbonyl group.[5] This configuration facilitates the formation of an intramolecular hydrogen bond, creating a six-membered ring. Upon absorption of UV energy, this hydrogen bond breaks, and the molecule undergoes a tautomeric shift to an excited enol form. This process allows for the absorbed energy to be released through non-radiative pathways, primarily as heat, before the molecule reverts to its original ground state, ready to absorb more UV radiation. This cyclical process provides long-lasting protection to the host material.[4][5]

Diagram: Mechanism of UV Absorption by 2-Hydroxy-4'-methylbenzophenone

UV_Absorption_Mechanism GroundState Ground State (Keto Form) ExcitedState Excited State (Enol Form) GroundState->ExcitedState UV Absorption (290-400 nm) ExcitedState->GroundState Energy Release Heat Heat Dissipation ExcitedState->Heat Material_Preparation_Workflow Start Start Drying Drying of PP Resin and UV Absorber Start->Drying Masterbatch Masterbatch Preparation (10% UV Absorber) Drying->Masterbatch Compounding Twin-Screw Extrusion Masterbatch->Compounding Pelletizing Pelletizing Compounding->Pelletizing SpecimenPrep Injection/Compression Molding Pelletizing->SpecimenPrep End End SpecimenPrep->End

Caption: Workflow for preparing polymer test specimens.

Protocol 2: Evaluation of UV Stability using Accelerated Weathering

Objective: To assess the effectiveness of 2-Hydroxy-4'-methylbenzophenone in preventing the photodegradation of polypropylene using an accelerated weathering chamber.

Equipment:

  • Accelerated weathering chamber (e.g., QUV or Xenon Arc) [6][7]* Spectrophotometer or colorimeter

  • Gloss meter

  • Universal testing machine (for tensile testing)

Procedure:

  • Initial Characterization:

    • Before exposure, measure and record the initial color (e.g., CIE Lab*), gloss (at 60°), and mechanical properties (e.g., tensile strength, elongation at break) of the unexposed control and additized plaques.

  • Accelerated Weathering Exposure:

    • Mount the plaques in the accelerated weathering chamber.

    • Select an appropriate test cycle based on relevant standards such as ASTM G154 (for fluorescent UV lamps) or ASTM G155 (for xenon arc lamps). [6][8][9]A typical cycle for ASTM G154 might involve 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C. [10] * The choice between fluorescent UV and xenon arc depends on the desired simulation. Xenon arc provides a closer match to the full solar spectrum, while fluorescent UV is a cost-effective method for screening UV resistance. [6][7]3. Periodic Evaluation:

    • At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove a set of plaques from the chamber.

    • Repeat the color, gloss, and mechanical property measurements.

  • Data Analysis:

    • Calculate the change in color (ΔE*), the percentage of gloss retention, and the percentage change in mechanical properties for each concentration at each time interval.

    • Plot the results as a function of exposure time to compare the performance of the different concentrations of 2-Hydroxy-4'-methylbenzophenone against the control.

Protocol 3: Spectroscopic Analysis of UV Absorber Performance

Objective: To quantify the UV-blocking efficiency of polypropylene plaques containing 2-Hydroxy-4'-methylbenzophenone using UV-Vis spectroscopy.

Equipment:

  • UV-Vis spectrophotometer with a solid sample holder [11][12] Procedure:

  • Sample Preparation:

    • If necessary, polish the surfaces of the plaques to ensure optical clarity.

  • UV-Vis Measurement:

    • Obtain a baseline spectrum of the control plaque (0% UV absorber).

    • Measure the UV-Vis transmittance or absorbance spectra of the plaques containing 0.5%, 1.0%, and 1.5% of the UV absorber over the wavelength range of 250 nm to 500 nm. [11]3. Data Analysis:

    • Plot the percent transmittance as a function of wavelength for each sample.

    • Compare the spectra to visualize the reduction in UV transmittance with increasing concentrations of 2-Hydroxy-4'-methylbenzophenone.

    • The effectiveness of the UV absorber is demonstrated by a significant decrease in transmittance in the UV region (290-400 nm).

Diagram: Experimental Testing and Evaluation Workflow

Testing_Workflow Start Start InitialChar Initial Characterization (Color, Gloss, Mechanical) Start->InitialChar Weathering Accelerated Weathering (ASTM G154/G155) InitialChar->Weathering UVVis UV-Vis Spectroscopy InitialChar->UVVis PeriodicEval Periodic Evaluation Weathering->PeriodicEval 250, 500, 1000, 2000 hrs DataAnalysis Data Analysis and Performance Comparison PeriodicEval->DataAnalysis UVVis->DataAnalysis End End DataAnalysis->End

Caption: Workflow for testing and evaluating UV stability.

Concluding Remarks and Future Directions

2-Hydroxy-4'-methylbenzophenone is a versatile and effective UV absorber that plays a crucial role in protecting a wide range of materials from the detrimental effects of solar radiation. The protocols and application notes presented herein provide a robust framework for its successful implementation and validation. As materials science continues to advance, the development of novel polymer systems and the demand for even greater durability will necessitate further research into synergistic combinations of UV absorbers and other stabilizers. The principles outlined in this guide will serve as a valuable foundation for these future innovations, ensuring the longevity and performance of materials in a world of increasing environmental stresses.

References

  • Understanding ASTM G154, ASTM G155, and ISO 4892 Weathering Test Standards. (2025, September 8).
  • BENZOPHENONE-1 - Ataman Kimya. (n.d.).
  • Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters - ResearchGate. (n.d.).
  • ASTM G154 vs ASTM G155: Which Weathering Test Standard is Right for You? | Thermoline Scientific. (2025, June 24).
  • Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892. (n.d.).
  • Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes - Environmental Chambers. (2024, February 2).
  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - Tintoll. (n.d.).
  • Standards and Test Methods - Atlas-Mts. (n.d.).
  • US8236053B1 - 2-amino benzophenone UV-absorbers for ophthalmic lens materials - Google Patents. (n.d.).
  • Determination of ultraviolet light absorber longevity and distribution in automotive paint systems using ultraviolet micro-spectroscopy - ResearchGate. (n.d.).
  • US3391110A - Polymerizable benzophenone uv absorber-condensation polymers - Google Patents. (n.d.).
  • 2-HYDROXY-4-METHYLBENZOPHENONE 3098-18-8 wiki - Guidechem. (n.d.).
  • Why Benzophenones are popular in rubber & plastic market? - Deltachem. (2023, September 6).
  • 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE synthesis - chemicalbook. (n.d.).
  • 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane - PubMed. (n.d.).
  • Advanced UV Protection: Understanding 2-Hydroxy-4-methoxybenzophenone (UV-9). (2026, February 16).
  • Do you know the mechanism of action of UV absorbers? - Knowledge - Alfa Chemical. (2022, October 24).
  • 2-Hydroxy-4-methylbenzophenone - MySkinRecipes. (n.d.).
  • CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents. (n.d.).
  • CAS 2035-72-5: 2-Hydroxy-4-(methacryloyloxy)benzophenone - CymitQuimica. (n.d.).
  • What is UV Test ASTM G154? A Guide to UV Weathering Test Standard - Testronix. (2025, June 13).
  • 2-HYDROXY-4-METHOXYBENZOPHENONE | CAMEO Chemicals - NOAA. (n.d.).
  • What is UV testing? - Cotec Labs. (n.d.).
  • Comprehensive Guide to UV Exposure Testing: Standards, Methods, and Importance in Material Durability - Riukai Machinery. (2025, October 14).
  • 5-Part Series (Part 2): Performance Tests to Ensure Suitability for UV Resistance. (2022, July 8).
  • UV Testing for UPF Performance: Materials, Behavior, and Laboratory Evaluation. (n.d.).
  • 2-hydroxy-4-methoxy-4'-methylbenzophenone - ChemicalBook. (n.d.).
  • What is UV-Vis Spectroscopy? Principles Overview - Agilent. (n.d.).
  • UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo. (n.d.).
  • 2-Hydroxy-4-methylbenzophenone AldrichCPR 3098-18-8. (n.d.).
  • US3644485A - 2-hydroxy-4-(2 - hydroxyethoxy) benzophenone esters and their use as stabilizers - Google Patents. (n.d.).
  • recent developments in uv-spectroscopy techniques for quantitative analysis in pharmaceutical dosage form - pharmedicopublishers.com. (2024, March 25).
  • Synthesis of 2-hydroxy-4-methoxybenzophenone; - PrepChem.com. (n.d.).
  • Benzophenone, 2-hydroxy-4-methyl- | C14H12O2 | CID 137824 - PubChem - NIH. (n.d.).
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18).
  • 2-Hydroxy-4-methoxy-4′-methylbenzophenone, CAS 1641-17-4 | SCBT. (n.d.).
  • 3-Methoxy-4'-methylbenzophenone: Application Notes and Protocols for Polymer Chemistry - Benchchem. (n.d.).
  • 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem. (n.d.).

Sources

Application

Comprehensive Application Note: HPLC Method Development and Validation for 2-Hydroxy-4'-methylbenzophenone

Introduction and Rationale 2-Hydroxy-4'-methylbenzophenone is a highly hydrophobic aromatic ketone widely utilized as a UV absorber, photoinitiator, and polymer stabilizer. In pharmaceutical and cosmetic development, acc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

2-Hydroxy-4'-methylbenzophenone is a highly hydrophobic aromatic ketone widely utilized as a UV absorber, photoinitiator, and polymer stabilizer. In pharmaceutical and cosmetic development, accurate quantification of this compound is critical to ensure formulation stability and monitor potential degradation.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for benzophenone derivatives presents specific chromatographic challenges. The molecule contains both a hydrogen-bond accepting carbonyl group and a hydrogen-bond donating phenolic hydroxyl group. Without careful method design, these functional groups interact aggressively with residual silanols on silica-based stationary phases, leading to severe peak tailing, variable retention times, and poor resolution from structural isomers.

This application note provides a comprehensive, self-validating protocol for the analysis of 2-Hydroxy-4'-methylbenzophenone, detailing the mechanistic causality behind every chromatographic parameter chosen.

Analyte Profiling & Method Development Strategy

Successful method development begins with understanding the physicochemical properties of the target analyte.

Table 1: Physicochemical Profiling of 2-Hydroxy-4'-methylbenzophenone
ParameterValueChromatographic Implication
Molecular Formula C₁₄H₁₂O₂Aromaticity provides strong UV chromophores.
Molecular Weight 212.24 g/mol Suitable for standard LC-UV or LC-MS analysis ([1]).
LogP (Partition Coefficient) ~3.9Highly hydrophobic; requires a high percentage of organic modifier for elution ([1]).
pKa ~7.5 (Phenolic OH)Partial ionization occurs at neutral pH; requires strict acidic buffering.
UV Absorption Maxima 285 nm, 325 nm285 nm offers the optimal signal-to-noise ratio for quantification ([2]).
The Causality of Chromatographic Choices
  • Stationary Phase Selection: A C18 (Octadecylsilane) column with double end-capping is mandatory. End-capping sterically shields the underlying silica backbone, ensuring that retention is driven purely by hydrophobic partitioning rather than mixed-mode ion-exchange with free silanols.

  • Mobile Phase pH Control: With a pKa of ~7.5, the phenolic hydroxyl group is susceptible to deprotonation at neutral or basic pH, which causes peak splitting and retention shifts. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid, the analyte is maintained fully in its protonated (neutral) state. This maximizes hydrophobic interaction and suppresses electrostatic repulsion.

  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity, which reduces system backpressure, and its superior UV transparency at lower wavelengths, ensuring a stable baseline.

Mechanism cluster_0 Mobile Phase pH Control pH_low Acidic pH (pH ~ 2.7) Analyte Protonated (Neutral) Retention_High Strong Hydrophobic Retention Sharp, Symmetrical Peak pH_low->Retention_High Optimal C18 Interaction pH_high Basic pH (pH > 8.0) Analyte Ionized (Anion) Retention_Low Poor Retention Peak Tailing / Splitting pH_high->Retention_Low Ion Repulsion & Silanol Interaction

Figure 1: Mechanistic impact of mobile phase pH on analyte retention and peak shape.

Optimized Chromatographic Conditions

Based on the mechanistic profiling, the following gradient method was developed to ensure baseline resolution of 2-Hydroxy-4'-methylbenzophenone from potential synthesis impurities and matrix components.

Table 2: HPLC Method Parameters
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (Double End-Capped)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (v/v)
Mobile Phase B HPLC-Grade Acetonitrile
Gradient Program 0-2 min: 40% B 2-8 min: 40% → 80% B 8-10 min: 80% B 10-10.1 min: 80% → 40% B 10.1-15 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Stabilizes retention times and reduces backpressure)
Detection DAD/UV at 285 nm
Injection Volume 10 µL

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The analyst must not proceed to sample analysis unless the System Suitability Test (SST) criteria—acting as a quality gate—are strictly met.

Step 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Hydroxy-4'-methylbenzophenone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the Stock Solution into a 10 mL volumetric flask using a diluent of Water:Acetonitrile (50:50, v/v) to match the initial gradient conditions and prevent solvent-effect peak distortion.

Step 2: System Suitability Testing (The Quality Gate)

Inject the Working Standard (50 µg/mL) six consecutive times. Evaluate the chromatograms against the criteria outlined in Table 3, which are aligned with ICH Q2(R2) guidelines ([3]).

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriterionScientific Rationale
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) > 5000Verifies column efficiency and proper packing integrity.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler accuracy and integration consistency.
Blank Carryover ≤ 0.1% of standardEnsures no hydrophobic carryover in the injector needle/seat.

Protocol Logic: If the %RSD exceeds 2.0% or the Tailing Factor exceeds 1.5, the system is deemed "Out of Specification" (OOS). The analyst must purge the system, verify column health, and re-run the SST before injecting any unknown samples.

Workflow A 1. Mobile Phase & Standard Prep (Diluent matching initial gradient) B 2. Column Equilibration (15 column volumes) A->B C 3. System Suitability Test (SST) (6 consecutive injections) B->C D 4. Evaluate SST Metrics (Tf ≤ 1.5, RSD ≤ 2.0%) C->D E 5. Proceed to Sample Analysis (ICH Q2(R2) Validated) D->E PASS F System Troubleshooting (Purge, Check Column, Remake Mobile Phase) D->F FAIL F->B Re-equilibrate

Figure 2: Self-validating HPLC workflow with built-in System Suitability quality gates.

Method Validation Framework

Once the method is developed, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures ([3]).

  • Linearity and Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 25 to 75 µg/mL). Plot peak area versus concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike known amounts of 2-Hydroxy-4'-methylbenzophenone into the sample matrix at three concentration levels (80%, 100%, 120%). Calculate the percentage recovery. Acceptable range: 98.0% – 102.0%.

  • Robustness: Deliberately vary critical method parameters (e.g., Flow rate

    
     0.1 mL/min, Column temperature 
    
    
    
    5 °C, Mobile phase pH
    
    
    0.2 units). The method is considered robust if the SST criteria (Table 3) remain unaffected during these variations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137824, Benzophenone, 2-hydroxy-4-methyl-" PubChem, [Link].

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." EMA Scientific Guidelines, [Link].

Sources

Method

Application Note: Use of 2-Hydroxy-4'-methylbenzophenone in Photolithography

This Application Note is structured as a high-level technical guide for research and development professionals. It prioritizes the specific chemical behavior of 2-Hydroxy-4'-methylbenzophenone (CAS 3098-18-8), distinguis...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for research and development professionals. It prioritizes the specific chemical behavior of 2-Hydroxy-4'-methylbenzophenone (CAS 3098-18-8), distinguishing it from common photoinitiators and emphasizing its critical role as a photochemical stabilizer and contrast enhancer in high-resolution lithography.

Part 1: Executive Summary & Chemical Identity

Core Directive

In the context of photolithography, 2-Hydroxy-4'-methylbenzophenone functions primarily as a non-reactive actinic dye (UV absorber) rather than a photoinitiator. While the benzophenone backbone is famous for Type II radical initiation, the presence of the ortho-hydroxyl group at the 2-position activates an Excited State Intramolecular Proton Transfer (ESIPT) mechanism. This pathway rapidly dissipates absorbed UV energy as heat (tautomerization) rather than generating free radicals, making this molecule an ideal candidate for controlling optical density within photoresists to suppress standing waves and reflective notching.

Chemical Profile
  • Chemical Name: (2-Hydroxy-4-methylphenyl)(phenyl)methanone (Isomer specific: 2-Hydroxy-4'-methylbenzophenone)

  • CAS Number: 3098-18-8 (Distinct from Mexenone/Benzophenone-10)

  • Molecular Formula:

    
    
    
  • Key Functional Role: UV-B/UV-A Absorber (280–380 nm range).

  • Solubility: Soluble in common resist solvents (PGMEA, Ethyl Lactate, Acetone).

CRITICAL NOTE: Do not confuse with Mexenone (2-Hydroxy-4-methoxy-4'-methylbenzophenone). While both are UV absorbers, the specific "4'-methyl" isomer (CAS 3098-18-8) offers distinct solubility and thermal parameters optimized for specific polymer matrices.

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Mechanism of Action: The ESIPT Cycle

Unlike 4-methylbenzophenone (a Type II photoinitiator), the 2-hydroxy substituent creates an intramolecular hydrogen bond with the carbonyl oxygen. Upon UV irradiation, the molecule undergoes a cycle that effectively "deletes" the photon without triggering polymerization.

  • Ground State (

    
    ):  Strong intramolecular H-bond between the hydroxyl hydrogen and carbonyl oxygen.
    
  • Excitation (

    
    ):  Absorption of a photon promotes the molecule to the singlet excited state.
    
  • Proton Transfer: The acidity of the hydroxyl group increases, and the basicity of the carbonyl increases, driving the proton to transfer to the oxygen. This forms the keto-tautomer .

  • Relaxation: The keto-tautomer relaxes to its ground state via internal conversion (releasing heat), then back-transfers the proton to restore the original enol form.

This cycle is extremely fast (picosecond scale), preventing the formation of the long-lived triplet states required for radical initiation.

Application in Photolithography: Controlling the "Swing Curve"

In high-resolution lithography, monochromatic light reflects off the substrate (e.g., silicon), creating standing waves within the resist. This leads to the "swing curve" effect where linewidth varies sinusoidally with resist thickness.

  • Solution: Adding 2-Hydroxy-4'-methylbenzophenone increases the non-bleachable absorption (the "B parameter" in Dill's model).

  • Result: It dampens the standing wave interference, allowing for straighter sidewalls and wider process windows, albeit at the cost of slightly higher exposure dose requirements.

Part 3: Visualization

Mechanistic Pathway Diagram

The following diagram illustrates the competition between Radical Initiation (undesired in this context) and ESIPT (desired for UV absorption).

Application

Application Note: A Validated Method for the Quantification of 2-Hydroxy-4'-methylbenzophenone in Environmental Matrices

Abstract 2-Hydroxy-4'-methylbenzophenone, a derivative of benzophenone, is utilized as a UV absorber in various consumer and industrial products. Its potential for environmental persistence and endocrine-disrupting activ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Hydroxy-4'-methylbenzophenone, a derivative of benzophenone, is utilized as a UV absorber in various consumer and industrial products. Its potential for environmental persistence and endocrine-disrupting activity necessitates robust analytical methods for its monitoring in environmental compartments. This document provides a comprehensive, validated protocol for the quantification of 2-Hydroxy-4'-methylbenzophenone in water, soil, and sediment samples. The methodology employs Solid-Phase Extraction (SPE) for sample cleanup and pre-concentration, followed by sensitive and selective analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This application note is designed for researchers, environmental scientists, and analytical chemists requiring a reliable method for trace-level quantification of this emerging contaminant.

Introduction: The Environmental Significance of 2-Hydroxy-4'-methylbenzophenone

Benzophenones are a class of aromatic ketones widely used for their UV-absorbing properties in sunscreens, personal care products, plastics, and food packaging.[1][2] Their widespread use leads to their continuous release into the aquatic environment through wastewater treatment plant effluents and direct recreational activities.[1][3] 2-Hydroxy-4'-methylbenzophenone (CAS: 1641-17-4) is a member of this family. Due to their chemical stability and lipophilic character, many benzophenone derivatives are persistent in the environment and can bioaccumulate.[1][2]

Concerns have been raised regarding the toxicological effects of benzophenones, including their potential to act as endocrine-disrupting chemicals, which can interfere with hormonal systems in wildlife and humans.[4][5] For instance, studies on related compounds like 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) have shown effects on reproductive parameters in animal studies.[6][7] This has led to increased scrutiny and the need for sensitive analytical methods to understand the occurrence, fate, and potential risks of these compounds in the environment. This protocol provides a detailed workflow from sample collection to final quantification to ensure data of the highest quality and reliability.

Physicochemical Properties of 2-Hydroxy-4'-methylbenzophenone

Understanding the physicochemical properties of the target analyte is fundamental to developing an effective analytical method, from extraction to detection.

PropertyValueSource
IUPAC Name (2-hydroxy-4-methoxyphenyl)-(4-methylphenyl)methanone[8]
CAS Number 1641-17-4[3]
Molecular Formula C₁₅H₁₄O₃[8]
Molecular Weight 242.27 g/mol [3][8]
Appearance Pale yellow to light yellow solid[3]
Melting Point 99-102 °C[3]
log Kow (Octanol-Water) 4.1 (estimated)[3]
InChIKey MJVGBKJNTFCUJM-UHFFFAOYSA-N[8]
SMILES CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O[8]

The high log Kow value indicates a strong tendency to partition from water into organic phases, such as sediment, soil organic matter, and biological tissues. This property directly informs the choice of extraction methodology, favoring reversed-phase sorbents like C18 for aqueous samples.

Analytical Workflow Overview

The quantification of trace-level organic contaminants from complex environmental matrices requires a multi-stage approach. The workflow is designed to isolate the analyte of interest, remove interfering matrix components, and achieve a concentration sufficient for detection while ensuring accuracy and precision through the use of an internal standard.

Analytical Workflow cluster_collection Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Collection Water, Soil, or Sediment Sampling (Amber Glass Containers, 4°C) Filtration Water: Filtration (0.45 µm) Collection->Filtration Extraction Soil/Sediment: Ultrasonic Extraction (Acetonitrile/Water) Collection->Extraction SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Filtration->SPE Extraction->SPE Elution Elution & Reconstitution SPE->Elution UHPLC UHPLC-MS/MS Analysis (MRM Mode) Elution->UHPLC Quant Quantification (Internal Standard Calibration) UHPLC->Quant

Caption: Overall analytical workflow for quantifying 2-Hydroxy-4'-methylbenzophenone.

Protocol Part 1: Sample Collection and Preservation

The integrity of analytical results begins with proper sample collection and handling. The objective is to obtain a representative sample and preserve it in a state that minimizes degradation or contamination of the target analyte.

  • Water Samples:

    • Collect samples in 1 L amber glass bottles to prevent photodegradation of the analyte.

    • Rinse the bottle three times with the sample water before filling.

    • Fill the bottle completely to minimize headspace, which reduces volatilization losses.

    • If residual chlorine is suspected (e.g., in treated wastewater), add sodium thiosulfate (≈80 mg/L) as a quenching agent.

    • Store samples on ice immediately after collection and transport to the laboratory. For long-term storage, keep at 4°C and extract within 7 days.

  • Soil and Sediment Samples:

    • Use pre-cleaned stainless steel scoops or core samplers to collect the top 0-15 cm layer.

    • Place samples in wide-mouthed amber glass jars with PTFE-lined lids.

    • Homogenize the sample in the field if possible, or transport it to the lab for homogenization.

    • Store samples on ice for transport. For long-term storage, freeze at -20°C to halt microbial activity.

Protocol Part 2: Sample Preparation via Solid-Phase Extraction (SPE)

SPE is a cornerstone of sample preparation for this analysis, serving the dual purpose of isolating 2-Hydroxy-4'-methylbenzophenone from the complex sample matrix and concentrating it to improve detection limits.[1][4] The choice of a C18 (octadecyl) sorbent is based on the nonpolar nature of the analyte.

Materials and Reagents
  • SPE Cartridges: C18, 500 mg, 6 mL

  • SPE Vacuum Manifold

  • Solvents: Methanol (MeOH), Acetonitrile (ACN), HPLC-grade water

  • Reagents: Formic acid, Hydrochloric acid (HCl)

  • Internal Standard (IS): 2-Hydroxy-4-methoxybenzophenone-d3 or similar isotopically labeled analog.

  • Nitrogen Evaporation System

Step-by-Step Protocol for Water Samples (1 L)
  • Sample Pre-treatment:

    • Allow the sample to reach room temperature.

    • Spike with the internal standard to a final concentration of 50 ng/L.

    • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the filtrate to ~3.0 with HCl. Rationale: At a lower pH, the phenolic hydroxyl group is protonated, making the molecule less polar and enhancing its retention on the C18 sorbent.

  • SPE Cartridge Conditioning:

    • Pass 6 mL of ACN through the cartridge.

    • Pass 6 mL of MeOH through the cartridge.

    • Pass 6 mL of HPLC-grade water (pH 3.0) through the cartridge. Rationale: Conditioning activates the C18 phase and ensures it is properly wetted for sample interaction. Do not allow the sorbent to go dry before loading the sample.

  • Sample Loading:

    • Load the entire 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of HPLC-grade water to remove salts and other polar interferences.

    • Dry the cartridge thoroughly by applying vacuum for at least 20 minutes. Rationale: Removing residual water is critical for efficient elution with an organic solvent.

  • Elution:

    • Elute the analyte and internal standard from the cartridge by passing 2 x 4 mL of ACN into a clean collection tube. Allow the solvent to soak for 1 minute before applying vacuum for the second aliquot.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of 50:50 (v/v) MeOH:Water. Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the final extract to an autosampler vial for UHPLC-MS/MS analysis.

Step-by-Step Protocol for Soil/Sediment Samples
  • Sample Pre-treatment:

    • Lyophilize (freeze-dry) the sample or air-dry it in a dark, ventilated area.

    • Sieve the dried sample through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Spike with the internal standard.

    • Add 10 mL of ACN/water (80:20, v/v).

    • Vortex for 1 minute, then place in an ultrasonic bath for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet with another 10 mL of solvent and combine the supernatants.

  • Cleanup:

    • Dilute the combined 20 mL extract with 180 mL of HPLC-grade water and adjust the pH to ~3.0.

    • Proceed with the SPE cleanup as described for water samples (Steps 2-6 above), loading the diluted extract onto the conditioned C18 cartridge.

Protocol Part 3: Instrumental Analysis via UHPLC-MS/MS

This method uses UHPLC for fast and efficient separation, coupled with a triple quadrupole mass spectrometer for highly selective and sensitive detection. Analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering, significantly reducing matrix interference and ensuring confident identification and quantification.[9][10]

Instrumentation and Operating Conditions
ParameterSetting
UHPLC System
Analytical ColumnC18 Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage-3.5 kV
Nebulizer Pressure40 psi
Drying Gas Flow9 L/min
Drying Gas Temp.325°C

Rationale: Negative ESI mode is chosen because the phenolic hydroxyl group on the molecule can be readily deprotonated to form a stable [M-H]⁻ ion, leading to high sensitivity.

MRM Transitions

The selection of precursor and product ions is crucial for selectivity. These transitions should be optimized by direct infusion of a standard solution.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
2-Hydroxy-4'-methylbenzophenone241.1134.120106.125
IS: 2-OH-4-MeOBP-d3230.1166.118108.128

Method Validation and Quality Control

A rigorous method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose. The following parameters should be assessed.

Typical Performance Characteristics
ParameterDefinitionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995 over the calibration range (e.g., 0.1 - 100 ng/mL).
Limit of Detection (LOD) The lowest amount of analyte that can be reliably distinguished from background noise.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.S/N ≥ 10; typically the lowest calibration standard.
Accuracy (Recovery) The closeness of the measured value to the true value, assessed by spiking blank matrix.70 - 120%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15%
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.Assessed by comparing the response of a standard in solvent versus a post-extraction spiked blank matrix sample.
Quality Control (QC)

For routine analysis, each analytical batch should include:

  • Method Blank: A blank matrix sample (e.g., HPLC-grade water) carried through the entire preparation and analysis procedure to check for contamination.

  • Laboratory Control Spike (LCS): A blank matrix spiked with a known concentration of the analyte to monitor method accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of environmental samples spiked with a known analyte concentration to assess matrix-specific accuracy and precision.

  • Calibration Standards: A full calibration curve should be run with each batch.

Data Analysis and Calculation

Quantification is based on the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

The concentration of 2-Hydroxy-4'-methylbenzophenone in the original sample is calculated using the following formula:

Concentration (ng/L or ng/g) = (C_inst × V_final) / V_initial

Where:

  • C_inst: Concentration determined from the calibration curve (ng/mL).

  • V_final: Final volume of the reconstituted extract (mL).

  • V_initial: Initial volume of the water sample (L) or mass of the soil/sediment sample (g).

Conclusion

This application note details a robust, sensitive, and selective method for the quantification of 2-Hydroxy-4'-methylbenzophenone in diverse environmental matrices. The protocol, which combines Solid-Phase Extraction with UHPLC-MS/MS, is suitable for environmental monitoring and risk assessment studies. Adherence to the described sample preparation, instrumental analysis, and quality control procedures will ensure the generation of high-quality, defensible data necessary for understanding the environmental impact of this emerging contaminant.

References

  • Gavrila, A. A., Dasteridis, I. S., Tzimas, A. A., Chatzimitakos, T. G., & Stalikas, C. D. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 28(3), 1234. [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Administered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Toxicity Report Series, 21, 1-B5. [Link]

  • Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. [Link]

  • Gavrila, A. A., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PubMed. [Link]

  • Negreira, N., Rodríguez, I., Ramil, M., Rubí, E., & Cela, R. (2010). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. Journal of Chromatography B, 878(26), 2351-2358. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxy-4'-methylbenzophenone. National Center for Biotechnology Information. [Link]

  • National Toxicology Program. (n.d.). 2-Hydroxy-4-methoxybenzophenone. NTP Toxicity Report Number 21. [Link]

  • ResearchGate. (n.d.). MS parameters for the detection of benzophenone derivatives. [Link]

  • Food Packaging Forum. (2019). NTP report reviews carcinogenicity of benzophenone-3. [Link]

  • SIELC Technologies. (2018). 2-Hydroxy-4-methoxybenzophenone. [Link]

  • ResearchGate. (2025). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. [Link]

  • PubChem. (n.d.). Benzophenone, 2-hydroxy-4-methyl-. National Center for Biotechnology Information. [Link]

  • Scilit. (2013). Determination of trace levels of benzophenone-type ultra-violet filters in real matrices by bar adsorptive micro-extraction using selective sorbent phases. [Link]

  • Scientific Committees on Consumer Safety. (1999). Opinion of concerning 2-Hydroxy-4-methoxybenzophenone-5-sulphonic acid. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Hydroxy-4-methoxybenzophenone Env. Fate/Transport. EPI Suite. [Link]

  • Chen, Y. L., et al. (2022). Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 19(4), 2244. [Link]

  • Cequier, E., et al. (2024). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. [Link]

  • Chen, X., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PLOS ONE, 16(4), e0249033. [Link]

  • Li, Y., et al. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41), eadh9420. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Hydroxy-4'-methylbenzophenone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Hydroxy-4'-methylbenzophenone. This resource is designed to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Hydroxy-4'-methylbenzophenone. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) for professionals encountering challenges in this chemical synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common pitfalls and optimize your reaction yields.

The synthesis of substituted hydroxybenzophenones is a cornerstone in the preparation of various pharmaceuticals and UV absorbers. However, achieving high yields can be challenging due to competing reaction pathways and sensitivity to experimental conditions. This guide will focus on the most common synthetic routes and provide a structured approach to troubleshooting.

Primary Synthetic Pathways

The two most prevalent methods for synthesizing 2-Hydroxy-4'-methylbenzophenone are the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of an intermediate ester. Understanding the fundamentals of both is key to diagnosing issues.

  • Friedel-Crafts Acylation: This is an electrophilic aromatic substitution where phenol reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The desired product is formed via C-acylation.

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester (in this case, phenyl p-toluate) to a hydroxy aryl ketone.[1][2] The phenolic ester is often formed as a byproduct of the Friedel-Crafts reaction, and under the right conditions (excess Lewis acid), it can rearrange to the desired C-acylated product.[1][3]

Synthetic_Pathways cluster_FC Friedel-Crafts Acylation cluster_Fries Fries Rearrangement Phenol Phenol C_Acylation C_Acylation Phenol->C_Acylation C-Acylation (Desired) O_Acylation O_Acylation Phenol->O_Acylation O-Acylation (Side Reaction) ToluoylCl 4-Methylbenzoyl Chloride AlCl3_FC AlCl₃ ToluoylCl->C_Acylation C-Acylation (Desired) ToluoylCl->O_Acylation O-Acylation (Side Reaction) AlCl3_FC->C_Acylation C-Acylation (Desired) Product Product C_Acylation->Product 2-Hydroxy-4'- methylbenzophenone Product_FR 2-Hydroxy-4'- methylbenzophenone PhenylToluate PhenylToluate O_Acylation->PhenylToluate Phenyl p-toluate PhenylToluate_FR Phenyl p-toluate AlCl3_Fries AlCl₃ (heat) PhenylToluate_FR->AlCl3_Fries Rearrangement AlCl3_Fries->Product_FR Rearrangement

Fig. 1: Overview of synthetic routes to 2-Hydroxy-4'-methylbenzophenone.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low or no yield in Friedel-Crafts reactions often points to issues with the catalyst or the reactants. Here are the primary culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is critical to use anhydrous solvents and thoroughly dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[4][5] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required, not just a catalytic amount.[5] For phenols, an even larger excess may be needed because the hydroxyl group also coordinates with the Lewis acid.[3]

  • Deactivated Aromatic Ring: The hydroxyl group of phenol is an activating group. However, its lone pair of electrons can coordinate strongly with AlCl₃, which deactivates the ring towards electrophilic substitution and can lead to poor yields.[3] Using an excess of the catalyst can help overcome this.

  • Poor Reagent Quality: Ensure the purity of your phenol and 4-methylbenzoyl chloride. Impurities can interfere with the reaction. 4-methylbenzoyl chloride can degrade over time, especially if exposed to moisture, hydrolyzing to 4-methylbenzoic acid, which is unreactive under these conditions.

Issue 2: Formation of Unwanted Side Products

Q2: My reaction produced a significant amount of a byproduct, which I believe is the O-acylated ester. How can I favor the desired C-acylation?

A2: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to give the desired hydroxyketone, or on the phenolic oxygen (O-acylation) to yield a phenyl ester.[3] The formation of phenyl p-toluate (the O-acylated product) is a common issue.

Here’s how to control the reaction pathway:

  • Catalyst Concentration: The ratio of C- to O-acylated products is strongly influenced by the amount of catalyst. High concentrations of AlCl₃ favor C-acylation.[3] O-acylation tends to form faster (kinetic control), but the C-acylated product is more stable (thermodynamic control). The presence of sufficient AlCl₃ promotes the Fries rearrangement of any formed ester into the more stable ketone product.[1]

  • Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable ortho- and para-acylated products (C-acylation) via the Fries rearrangement.[1][2] Low temperatures may favor the kinetically preferred O-acylation.[2]

  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio in the Fries rearrangement. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[1][2]

Issue 3: Challenges with Work-up and Purification

Q3: I seem to be losing a significant portion of my product during the work-up and purification stages. What are the best practices?

A3: A careful work-up is crucial for preserving your yield.

  • Quenching the Reaction: The reaction must be quenched to decompose the aluminum chloride-ketone complex.[5] This is typically done by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[4][6] This exothermic step should be performed in a well-ventilated fume hood with vigorous stirring.

  • Extraction: After quenching, the product needs to be extracted from the aqueous layer into an immiscible organic solvent, such as dichloromethane or ethyl acetate.[4][7] Perform multiple extractions to ensure complete recovery.

  • Washing: The combined organic layers should be washed sequentially. A wash with a dilute sodium bicarbonate (NaHCO₃) solution will remove any unreacted 4-methylbenzoyl chloride (by hydrolyzing it to the sodium salt of 4-methylbenzoic acid) and neutralize any remaining acid.[4][7] Follow this with a wash with brine (saturated NaCl solution) to help remove water from the organic layer.

  • Purification:

    • Recrystallization: This is often an effective method for purifying benzophenone derivatives.[8] Solvents like methanol or ethanol-water mixtures can be effective.

    • Column Chromatography: If recrystallization is insufficient, column chromatography is the next step. A typical mobile phase would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on TLC analysis.[7]

Issue 4: Fries Rearrangement Inefficiency

Q4: I am specifically trying to use the Fries rearrangement of phenyl p-toluate, but my yields are poor. What factors are most critical?

A4: The Fries rearrangement is a powerful but sensitive reaction. Key factors include:

  • Temperature and Selectivity: Reaction temperature is a critical parameter for controlling regioselectivity. Lower temperatures (e.g., room temperature or slightly below) tend to favor the para-substituted product, while higher temperatures favor the ortho-isomer.[1][2] This is a classic example of thermodynamic versus kinetic control.[1]

  • Catalyst and Substrate Stability: The reaction requires harsh conditions and a Lewis acid catalyst.[2] This limits the reaction to esters with relatively stable acyl groups. If your starting ester is heavily substituted or contains sensitive functional groups, you may observe low yields or decomposition.[2]

  • Solvent Effects: As mentioned, solvent polarity can shift the ortho/para product ratio. For synthesizing 2-Hydroxy-4'-methylbenzophenone (an ortho-acylated phenol), a non-polar solvent would be favored.[1][2]

Optimized Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a standard procedure for the synthesis of 2-Hydroxy-4'-methylbenzophenone.

Materials:

  • Phenol

  • 4-Methylbenzoyl chloride (p-toluoyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is kept under a positive pressure of inert gas throughout the reaction.[4]

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride (2.5 equivalents). Stir the suspension.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Dissolve phenol (1.0 equivalent) and 4-methylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Reaction: Add the solution of phenol and acyl chloride dropwise to the stirred AlCl₃ suspension at 0 °C over 30-45 minutes.[7] The reaction is exothermic, so maintain the temperature.[6] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[4][6]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.[8]

Reagent Stoichiometry Table:

ReagentMolar Eq.PurposeKey Consideration
Phenol1.0Aromatic SubstrateMust be pure and dry.
4-Methylbenzoyl Chloride1.1 - 1.2Acylating AgentUse freshly distilled or high-purity reagent.
Aluminum Chloride (AlCl₃)2.5 - 3.0Lewis Acid CatalystMust be anhydrous. Stoichiometric excess is crucial.[5]
Dichloromethane (DCM)SolventReaction MediumMust be anhydrous.

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial", color="#5F6368"];
Setup [label="1. Assemble Dry Glassware\nunder Nitrogen"];
Suspension [label="2. Suspend Anhydrous AlCl₃\nin Anhydrous DCM"];
Cooling [label="3. Cool to 0°C"];
Addition [label="4. Add Phenol & 4-Methylbenzoyl\nChloride Solution Dropwise"];
Reaction [label="5. Stir at RT (3-5h)\nMonitor by TLC"];
Quench [label="6. Quench with Ice/HCl"];
Extract [label="7. Extract with DCM"];
Wash [label="8. Wash with H₂O,\nNaHCO₃, Brine"];
Dry [label="9. Dry (MgSO₄) & Concentrate"];
Purify [label="10. Purify (Recrystallization\nor Chromatography)"];

Setup -> Suspension -> Cooling -> Addition -> Reaction -> Quench -> Extract -> Wash -> Dry -> Purify;

}

Fig. 2: Step-by-step workflow for Friedel-Crafts acylation.

References

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Purity of 2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid. Available at: [Link]

  • Google Patents. (2020). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • ACS Publications. (2021). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available at: [Link]

  • Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

  • Google Patents. (1976). US3985783A - Process for ring acylation of phenols.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Google Patents. (2008). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Available at: [Link]

  • Google Patents. (n.d.). Synthesis process for 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid.
  • ResearchGate. (n.d.). Reaction conditions and conversion of the Fries rearrangement of PA. Available at: [Link]

  • TSI Journals. (n.d.). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). Available at: [Link]

  • University of Calgary. (n.d.). Acylation of Phenols. Available at: [Link]

  • Organic Chemistry-4. (n.d.). Fries Rearrangement. Available at: [Link]

  • Google Patents. (1954). US2682559A - Purification of hydroxybenzophenones.
  • Google Patents. (1998). EP0846672A1 - Process for the synthesis of 2-hydroxy-4-alkyloxy benzophenone.
  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • European Patent Office. (1999). EP 0721929 B1 - Process for the manufacture of hydroxyalkoxybenzophenones. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Available at: [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]

  • Google Patents. (1974). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
  • SciELO. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available at: [Link]

  • SIELC Technologies. (2018). 2-Hydroxy-4-methoxybenzophenone. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4b.a. Available at: [Link]

  • PrepChem.com. (n.d.). SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this cornerstone of C-C bond formation. The following content is structured to move from high-level, frequently asked questions to detailed, nuanced troubleshooting, providing a comprehensive resource for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during Friedel-Crafts acylation.

Q1: My reaction is showing low to no yield. What are the most likely causes?

A1: Low or no yield in Friedel-Crafts acylation typically points to one of several critical factors:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate can render it too electron-poor to attack the electrophile.[1][2][3][4]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[1][2]

  • Insufficient Catalyst: The aryl ketone product forms a stable complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric or even excess amounts of the catalyst are often necessary.[1][2][5]

  • Incompatible Functional Groups: Substrates containing basic groups, such as amines (-NH₂) or hydroxyls (-OH), will react with the Lewis acid catalyst, deactivating both the substrate and the catalyst.[2][6][7]

Q2: I'm concerned about polyacylation. How can I prevent multiple acyl groups from adding to my aromatic ring?

A2: Fortunately, polyacylation is not a significant concern in Friedel-Crafts acylation.[8][9] The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[4][10][11] This is a key advantage over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polysubstitution.[9][12][13]

Q3: Can I use an aromatic amine like aniline directly in a Friedel-Crafts acylation?

A3: No, aromatic amines are generally unsuitable for direct Friedel-Crafts acylation.[3][6] The lone pair of electrons on the nitrogen atom acts as a Lewis base and complexes with the Lewis acid catalyst.[7][11] This forms a strongly deactivating ammonium group on the ring, which inhibits the electrophilic aromatic substitution.[7][12][13] The recommended approach is to protect the amine, often by converting it to an amide, before performing the acylation.[7]

Q4: My reaction mixture turned into a dark, intractable tar. What happened?

A4: Tar formation is often a result of side reactions caused by overly harsh conditions. This can include:

  • High Temperatures: Excessive heat can lead to polymerization and decomposition of starting materials and products.

  • Excessively Strong Lewis Acid: For highly activated substrates, a very strong Lewis acid might not be necessary and can promote unwanted side reactions.

  • Reaction with Solvent: Some solvents can react under Friedel-Crafts conditions. For example, using benzene as a solvent for the acylation of a more reactive arene can lead to competitive acylation of the solvent.

In-Depth Troubleshooting Guides

This section provides a more detailed, causal analysis of common problems and offers systematic solutions.

Issue 1: Reaction Failure with Activated or Deactivated Aromatic Substrates

Symptoms: The reaction yields no desired product, and starting material is recovered, or a complex mixture of byproducts is observed.

Causality & Troubleshooting Workflow:

The reactivity of the aromatic ring is paramount. The success of the reaction hinges on the nucleophilicity of the arene.

G start Reaction Failure check_substrate Assess Substrate Electronics start->check_substrate deactivated Strongly Deactivated? (e.g., -NO2, -CF3) check_substrate->deactivated Yes activated Strongly Activated? (e.g., -OH, -NH2) check_substrate->activated Yes moderate Moderately Activated/Deactivated check_substrate->moderate No deactivated_sol Reaction Unlikely to Succeed. Consider alternative synthetic routes. deactivated->deactivated_sol activated_sol Protect activating group (e.g., acylation of amine). Use milder Lewis acid (e.g., FeCl3, ZnCl2). activated->activated_sol moderate_sol Proceed with standard conditions. Optimize catalyst and temperature. moderate->moderate_sol

Detailed Explanation:

  • Strongly Deactivating Groups: Groups like nitro (-NO₂), trifluoromethyl (-CF₃), cyano (-CN), and sulfonic acid (-SO₃H) pull significant electron density from the aromatic ring, making it a poor nucleophile.[1][2][4][11] Under standard Friedel-Crafts conditions, these substrates will likely not react.

  • Strongly Activating Groups: Groups with lone pairs, such as amines (-NH₂) and phenols (-OH), are Lewis basic and will coordinate with the Lewis acid catalyst.[2][6][7] This not only deactivates the catalyst but also transforms the activating group into a potent deactivating group, shutting down the reaction. The solution is to protect these functional groups prior to acylation.[7]

Issue 2: Catalyst and Stoichiometry Problems

Symptoms: The reaction starts but gives a low yield, or stalls completely.

Causality & Troubleshooting:

The Lewis acid is not merely a catalyst in the traditional sense; it's a stoichiometric reagent due to product complexation.

  • Mechanism of Catalyst "Deactivation": The primary electrophile in the reaction is a resonance-stabilized acylium ion, generated from the reaction of the acyl chloride or anhydride with the Lewis acid.[8][10][11][14] After the acylation, the ketone product is also a Lewis base and forms a strong complex with the Lewis acid.[1][5] This complex is typically stable under the reaction conditions and is only broken during aqueous workup.[2][5]

G cluster_0 Catalytic Cycle (Intended) cluster_1 Product Sequestration (Actual) AcylCl R-COCl AlCl3_cat AlCl3 (catalyst) Acylium [R-C≡O]+[AlCl4]- Arene Ar-H Product_cat Ar-CO-R HCl HCl Product_seq Ar-CO-R AlCl3_seq AlCl3 Complex [Ar-CO-R • AlCl3] Complex

  • Solution: Always use at least one molar equivalent of the Lewis acid catalyst relative to the limiting reagent (either the arene or the acylating agent). Often, a slight excess (1.1 to 1.2 equivalents) is beneficial to account for any minor deactivation by trace moisture.

Table 1: Relative Strength of Common Lewis Acids

Lewis AcidRelative ActivityTypical Use Case
AlCl₃Very HighGeneral purpose, for unactivated or moderately activated arenes.
AlBr₃Very HighSimilar to AlCl₃, sometimes more effective.
FeCl₃ModerateFor activated arenes where a milder catalyst is sufficient.
ZnCl₂Moderate to LowUsed for highly activated substrates like phenols and anilines (with protection).
BF₃ModerateOften used as a gas or in an etherate complex.
Issue 3: Poor Regioselectivity or Isomer Formation

Symptoms: A mixture of ortho, para, and sometimes meta isomers is obtained, complicating purification.

Causality & Troubleshooting:

Regioselectivity is governed by both electronic and steric effects of substituents on the aromatic ring, as well as reaction conditions.

  • Electronic Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho, para-directing. Electron-withdrawing groups (e.g., -Cl, -Br) are also ortho, para-directing but deactivating.

  • Steric Hindrance: The bulky acylium ion-Lewis acid complex will preferentially attack the less sterically hindered position. For most activating groups, this means the para position is heavily favored over the ortho position.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the formation of the kinetic α-product, while polar solvents like nitrobenzene can lead to the thermodynamically more stable β-product.[15]

  • Temperature Control: Lower temperatures generally favor the kinetically controlled product (often the para isomer due to sterics).[2] Higher temperatures can sometimes allow for equilibration to the more thermodynamically stable isomer, though this can also increase byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol details the acylation of anisole with propionyl chloride, a common transformation that illustrates best practices.

Materials:

  • Anisole (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.

  • Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Slowly add propionyl chloride (1.1 eq) to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15-20 minutes at 0 °C to pre-form the acylium ion complex.

  • Substrate Addition: Dissolve anisole (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup:

    • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[16][17] This step is highly exothermic and should be done in a fume hood with caution.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

    • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[16]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product (4-methoxypropiophenone) can be purified by recrystallization or column chromatography.

G A 1. Assemble Dry Apparatus under Inert Atmosphere B 2. Suspend AlCl3 in DCM Cool to 0 °C A->B C 3. Add Propionyl Chloride Stir 15 min at 0 °C B->C D 4. Add Anisole Solution Dropwise at 0 °C C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench on Ice/HCl E->F G 7. Extract with DCM F->G H 8. Wash with H2O, NaHCO3, Brine G->H I 9. Dry, Filter, Evaporate H->I J 10. Purify Product I->J

References

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • Quora. What are the limitations of Friedel Craft reactions?. (2018, February 10). [Link]

  • The Pennsylvania State University. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • ORGANIC REACTION MECHANISM. [Link]

  • Experiment 1: Friedel-Crafts Acylation. [Link]

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Filo. Explain the limitations of Friedel-Crafts reactions. (2025, July 27). [Link]

  • Chad's Prep. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2 [Video]. YouTube. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • A-Level Chemistry. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

Sources

Troubleshooting

purification challenges of 2-Hydroxy-4'-methylbenzophenone

Technical Support Center: Purification of 2-Hydroxy-4'-methylbenzophenone Subject: Troubleshooting Isolation, Isomer Separation, and Crystallization Compound ID: 2-Hydroxy-4'-methylbenzophenone (CAS: 4376-52-3) Support T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Hydroxy-4'-methylbenzophenone Subject: Troubleshooting Isolation, Isomer Separation, and Crystallization Compound ID: 2-Hydroxy-4'-methylbenzophenone (CAS: 4376-52-3) Support Ticket: #PUR-2H4MB-001[1]

Introduction: The "Ortho-Effect" Paradox

Welcome to the technical support interface. You are likely here because 2-Hydroxy-4'-methylbenzophenone is behaving inconsistently during purification. Unlike its para-isomers, this molecule exhibits a chemical chameleon effect due to Intramolecular Hydrogen Bonding (IMHB) .[1]

The carbonyl oxygen and the 2-hydroxyl proton form a stable 6-membered chelate ring.[1] This "locks" the polarity of the molecule, making it behave more like a non-polar hydrocarbon than a phenol. This guide addresses the specific anomalies caused by this mechanism.

Module 1: Chromatographic Anomalies

User Query: "I am trying to separate the target product from the 4-hydroxy isomer impurity. On TLC, my product runs very high (near the solvent front), but on the column, it co-elutes with non-polar byproducts. Why is the retention so low?"

Technical Diagnosis: You are experiencing the "Chelation Shielding" effect . The intramolecular hydrogen bond (IMHB) in the 2-hydroxy isomer effectively "hides" the polar hydroxyl group from the silica stationary phase.

  • The 2-Hydroxy isomer (Target): Non-polar behavior (High Rf).[1]

  • The 4-Hydroxy isomer (Impurity): The hydroxyl group is exposed, interacting strongly with silica (Low Rf).

Troubleshooting Protocol:

  • Stop Using High-Polarity Solvents:

    • Issue: If you use standard Ethyl Acetate/Hexane gradients (e.g., 20-30% EtOAc), the 2-hydroxy isomer will elute immediately, often carrying non-polar synthesis debris (tar, unreacted toluene derivatives) with it.

    • Solution: Switch to a low-polarity mobile phase . Start with 100% Hexane (or Heptane) and very slowly introduce Toluene or Dichloromethane (DCM). Avoid alcohols initially.

  • The "Acid Trick" for Peak Shape:

    • Although the 2-hydroxy group is chelated, residual para-isomers or bis-acylated byproducts will tail significantly.[1]

    • Action: Add 0.1% Acetic Acid or Formic Acid to the mobile phase. This suppresses the ionization of the free phenolic impurities (the 4-hydroxy isomer), sharpening their bands and preventing them from "smearing" into your target peak.

Visualization: The Chelation Shielding Mechanism

ChelationEffect cluster_0 Target: 2-Hydroxy Isomer cluster_1 Impurity: 4-Hydroxy Isomer Target 2-Hydroxy-4'-methylbenzophenone Mechanism Intramolecular H-Bond (Chelation Ring) Target->Mechanism Result1 Polar OH Group 'Hidden' Mechanism->Result1 Behavior1 Behaves Non-Polar (High Rf, Fast Elution) Result1->Behavior1 Impurity 4-Hydroxy-4'-methylbenzophenone Structure Free OH Group Impurity->Structure Interaction Strong H-Bond with Silica Structure->Interaction Behavior2 Behaves Polar (Low Rf, Slow Elution) Interaction->Behavior2

Caption: The intramolecular hydrogen bond in the 2-isomer reduces interaction with silica, causing it to elute much faster than the 4-isomer.[1]

Module 2: Crystallization & "Oiling Out"

User Query: "I attempted to recrystallize the crude solid from hot ethanol. Upon cooling, the product separated as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?"

Technical Diagnosis: "Oiling out" occurs when the melting point of the solvated product is lower than the saturation temperature of the solution. This is common in 2-hydroxybenzophenones because the IMHB lowers the lattice energy (melting point) compared to para-isomers.[1] Impurities (like unreacted p-toluoyl chloride) further depress the melting point.[1]

Troubleshooting Protocol:

  • The "Two-Solvent" Displacement Method:

    • Do not use a single solvent (like pure EtOH).

    • Step A: Dissolve the crude oil in the minimum amount of warm Methanol (MeOH) (approx 40-50°C).[1] MeOH is preferred over EtOH due to higher solubility differentials.

    • Step B: Slowly add Water dropwise until a persistent turbidity (cloudiness) appears.[1]

    • Step C: Crucial Step: Re-heat slightly to clear the solution, then let it cool to Room Temperature undisturbed .

    • Step D: Once RT is reached, move to 4°C.

  • Seeding is Mandatory:

    • Benzophenone derivatives are notorious for supersaturation.[1] If you have any solid crystals (even from a previous impure batch), add a "seed" crystal at the cloud point. This provides a nucleation site and prevents the "oil" phase from forming.

  • Scrubbing the Oil:

    • If it oils out again: Decant the supernatant. Dissolve the oil in a small amount of Diethyl Ether or DCM , then add Hexane until cloudy. Triturate (scratch the glass side) vigorously. This mechanical agitation often forces the oil to snap into a lattice.

Module 3: Metal Scavenging (Color Removal)

User Query: "My product is chemically pure by NMR, but it has a persistent bright yellow/orange neon tint. It should be pale yellow or off-white.[1] Is this an impurity?"

Technical Diagnosis: This is likely a Lewis Acid Complex .[1] If you synthesized this via Friedel-Crafts acylation (using


, 

, or

), the metal ions coordinate strongly to the carbonyl/hydroxyl pocket. Standard water washes are often insufficient to break this chelate.

Troubleshooting Protocol:

  • The Citrate Wash (Chelation Battle):

    • You must use a ligand that binds the metal stronger than your product does.

    • Recipe: Prepare a 0.5 M solution of Sodium Citrate or Disodium EDTA (adjusted to pH 4-5).

    • Action: Wash your organic layer (DCM or Ethyl Acetate) with this solution twice vigorously for 15 minutes.[1] The color should transfer to the aqueous layer.

  • Acid Hydrolysis:

    • If the complex is stubborn, reflux the organic layer with 6N HCl for 30 minutes. The high proton concentration forces the metal to dissociate from the carbonyl oxygen. Note: Ensure your product is stable to acid hydrolysis (benzophenones generally are).

Summary of Physicochemical Properties (for Validation)

Use this table to validate your isolated material.

PropertyValue / BehaviorNotes
Molecular Formula

MW: 212.25 g/mol
Melting Point ~95–105°CLower than 4-hydroxy isomer (~170°C) due to H-bonding [1].[1]
TLC (Silica) High

(0.6–0.8 in 20% EtOAc/Hex)
Moves significantly faster than phenol or 4-hydroxy isomer.[1]
Appearance Pale yellow crystalline solidDeep yellow/orange indicates metal contamination or pH sensitivity.[1]
Solubility High in Toluene, DCM, EtOAcPoor in water; moderate in cold alcohols.
UV/Vis

~290nm, ~330nm
The 330nm band is the

transition enhanced by the H-bond [2].[1]

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Analyze TLC (Target Rf vs Impurities) Start->CheckTLC Decision1 Is the Target Spot Well Separated (>0.2 Rf diff)? CheckTLC->Decision1 PathA Yes: Crystallization Decision1->PathA Clean Profile PathB No: Flash Chromatography Decision1->PathB Complex Mixture SolventSelect Dissolve in warm MeOH PathA->SolventSelect ColumnSetup Pack Silica (Acidified) 0.1% Formic Acid PathB->ColumnSetup WaterAdd Add Water to Cloud Point SolventSelect->WaterAdd OilCheck Did it Oil Out? WaterAdd->OilCheck Seed Add Seed Crystal Cool Slowly OilCheck->Seed No (Cloudy) Triturate Decant -> Dissolve DCM -> Add Hexane -> Triturate OilCheck->Triturate Yes (Oily) Final Pure 2-Hydroxy-4'-methylbenzophenone Seed->Final Triturate->Final Elution Elute: 100% Hexane -> 5% EtOAc ColumnSetup->Elution Elution->Final

Caption: Decision tree for selecting between crystallization and chromatography based on crude purity and phase behavior.

References

  • PubChem Database. (n.d.). 4-Hydroxy-4'-methylbenzophenone (Para-isomer comparison). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • Indian Academy of Sciences. (2014).[2] Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. Journal of Chemical Sciences. Retrieved March 2, 2026, from [Link]

  • Royal Society of Chemistry. (2011). Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary.[1][3] Chemical Communications.[1] Retrieved March 2, 2026, from [Link]

Sources

Optimization

identifying side products in 2-Hydroxy-4'-methylbenzophenone synthesis

This guide serves as a specialized technical resource for researchers synthesizing 2-Hydroxy-4'-methylbenzophenone (CAS: 3098-18-8 for the 4-methyl isomer, but structurally distinct as the 4'-methyl analog). The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers synthesizing 2-Hydroxy-4'-methylbenzophenone (CAS: 3098-18-8 for the 4-methyl isomer, but structurally distinct as the 4'-methyl analog). The synthesis typically proceeds via the Fries Rearrangement of phenyl p-toluate, a pathway prone to specific regiochemical side products.

Topic: Identification and Elimination of Side Products Methodology: Fries Rearrangement of Phenyl p-Toluate Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Executive Summary: The Reaction Landscape

The synthesis of 2-Hydroxy-4'-methylbenzophenone involves the acylation of phenol with p-toluoyl chloride to form phenyl p-toluate , followed by a Lewis-acid catalyzed Fries rearrangement.

  • Target Molecule: 2-Hydroxy-4'-methylbenzophenone (Ortho-isomer).

  • Critical Impurity: 4-Hydroxy-4'-methylbenzophenone (Para-isomer).

  • Intermediate: Phenyl p-toluate (Unreacted Ester).

Success depends on controlling the ortho/para selectivity, which is thermodynamically and kinetically governed by temperature and catalyst choice.

Troubleshooting Guide (Q&A)
Issue 1: Product Characterization & Purity

Q: My crude product has a melting point significantly higher than expected (>130°C). What happened? A: You likely have significant contamination with the para-isomer (4-Hydroxy-4'-methylbenzophenone) .

  • The Science: Ortho-hydroxybenzophenones possess strong intramolecular hydrogen bonding (between the carbonyl oxygen and the hydroxyl hydrogen), which reduces intermolecular forces and lowers the melting point (typically <100°C).

  • The Impurity: The para-isomer cannot form this internal bond; instead, it forms strong intermolecular hydrogen bonds, resulting in a much higher melting point (approx. 166–170°C).

  • Corrective Action:

    • Reaction Control: Ensure your Fries rearrangement temperature was sufficiently high (typically >120°C or 160°C in melt). Low temperatures (<100°C) favor the kinetically formed para-product.

    • Purification: The ortho-isomer is usually more soluble in non-polar solvents (e.g., hexane, petroleum ether) due to its internal H-bond. Recrystallize using a non-polar solvent to leave the para-isomer behind, or use steam distillation (the ortho-isomer is steam volatile; the para is not).

Q: The IR spectrum shows a sharp peak around 1735 cm⁻¹. Is this my product? A: No, this indicates the presence of unreacted Phenyl p-toluate (Ester) .

  • The Science:

    • Ester Carbonyl: Appears at ~1735–1750 cm⁻¹ (non-conjugated/ester environment).

    • Target Ketone: The carbonyl in 2-Hydroxy-4'-methylbenzophenone is chelated. This shifts the stretching frequency to a lower wavenumber, typically ~1625–1640 cm⁻¹ .

  • Corrective Action: Increase the equivalents of Lewis acid (AlCl₃). The reaction requires at least 1.1–2.0 equivalents because the aluminum coordinates with the product, deactivating the catalyst as the reaction proceeds.

Issue 2: Reaction Appearance & Yield

Q: The reaction mixture turned into a dark, intractable tar. Can I recover the product? A: This suggests oxidative polymerization or demethylation caused by excessive heating or poor inert atmosphere control.

  • The Science: Phenolic compounds are prone to oxidation at high temperatures, forming quinones and polymeric species ("tars"). While the methyl group is generally stable, extreme conditions with AlCl₃ can lead to complex side reactions.

  • Corrective Action:

    • Ensure a strict Nitrogen or Argon atmosphere .

    • Control the temperature ramp. Do not overshoot the target temperature (140–160°C is standard for melt reactions).

    • Workup: Tarry residues are often acidic. Wash the organic layer thoroughly with dilute NaOH (to remove phenols/acids) followed by dilute HCl, then brine. If the tar persists, use column chromatography (Silica gel) eluting with Hexane:Ethyl Acetate (95:5).

Analytical Toolbox: Distinguishing the Species

Use this table to confirm the identity of your isolated material.

FeatureTarget: 2-Hydroxy-4'-methylbenzophenone Impurity: 4-Hydroxy-4'-methylbenzophenone Impurity: Phenyl p-toluate
Structure Ortho-substitutedPara-substitutedEster Intermediate
Melting Point Low (Solid/Oil, < 100°C)High (~166–170°C)Moderate (~35–70°C)
IR (C=O) ~1630 cm⁻¹ (Chelated)~1660–1680 cm⁻¹ (Free)~1735 cm⁻¹ (Ester)
¹H NMR (OH) > 11.0 ppm (Sharp singlet, D₂O exchangeable)~9.0–10.0 ppm (Broad)None
TLC (Rf) High (Non-polar due to H-bond)Low (Polar, interacts with Silica)High (Similar to Ortho)
Steam Volatility Yes No No
Visualizing the Pathway

The following diagram illustrates the formation of the target and the critical side products during the Fries Rearrangement.

FriesRearrangement Reactants Phenol + p-Toluoyl Chloride Ester Phenyl p-toluate (Ester Intermediate) Reactants->Ester Esterification (-HCl) Complex AlCl3 Complex Ester->Complex + AlCl3 Hydrolysis p-Toluic Acid + Phenol (Hydrolysis Impurities) Ester->Hydrolysis Moisture/Workup Ortho TARGET: 2-Hydroxy-4'-methylbenzophenone (Thermodynamic/Chelated) Complex->Ortho High Temp (>120°C) Rearrangement Para SIDE PRODUCT: 4-Hydroxy-4'-methylbenzophenone (Kinetic/Low Temp) Complex->Para Low Temp (<100°C) Rearrangement

Figure 1: Reaction pathway showing the divergence between the target ortho-isomer and the para-isomer impurity based on temperature control.

Experimental Protocol: Optimizing Selectivity

To maximize the yield of the 2-hydroxy (ortho) isomer and minimize the 4-hydroxy (para) side product:

  • Preparation: Mix Phenyl p-toluate (1.0 eq) with anhydrous Aluminum Chloride (1.2–1.5 eq). Note: Do not use solvent if possible (neat "melt" reaction) to reach higher temperatures, or use high-boiling solvents like chlorobenzene.

  • Reaction: Heat the mixture rapidly to 140–150°C .

    • Why? Rapid heating bypasses the low-temperature region where the para-isomer forms kinetically. The ortho-isomer is thermodynamically favored at high temperatures due to the stability of the aluminum chelate ring.

  • Quench: Cool to ~80°C and carefully pour into ice/HCl.

  • Purification: Perform Steam Distillation .

    • The ortho-isomer will distill over with the water vapor.

    • The para-isomer and tarry residues will remain in the distillation flask.

References
  • Fries Rearrangement Mechanism & Selectivity

    • Title: The Fries Rearrangement
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Characteriz

    • Title: 4-Hydroxy-4'-methylbenzophenone (Physical Properties & Melting Point)
    • Source: PubChem (N
    • URL:[Link]

  • Analytical Data for Benzophenone Deriv

    • Title: 2-Hydroxy-4-methylbenzophenone (Isomer Comparison D
    • Source: NIST Chemistry WebBook[1]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in 2-Hydroxy-4'-methylbenzophenone Synthesis

Topic: Improving the regioselectivity of 2-Hydroxy-4'-methylbenzophenone synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the regioselectivity of 2-Hydroxy-4'-methylbenzophenone synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs

Introduction: The Regioselectivity Challenge

2-Hydroxy-4'-methylbenzophenone is a critical precursor for UV absorbers and a functional scaffold in medicinal chemistry. The synthesis typically involves the coupling of a phenolic moiety with a p-toluoyl electrophile.

The core challenge lies in Regioselectivity . The electrophilic aromatic substitution (EAS) on phenol is naturally para-directing due to steric hindrance at the ortho position. However, the target molecule requires ortho -substitution to enable the intramolecular hydrogen bonding (IMHB) characteristic of benzophenone UV absorbers.

This guide provides technical solutions to shift the reaction pathway from the kinetic para-product to the thermodynamic ortho-product.

Part 1: Strategic Synthesis Selection

Q1: Should I use Direct Friedel-Crafts Acylation or Fries Rearrangement?

Recommendation: Fries Rearrangement via Phenyl p-Toluate.

While direct Friedel-Crafts acylation of phenol with p-toluoyl chloride is possible, it is notoriously difficult to control for regioselectivity. It often yields a mixture of para-isomer (major), ortho-isomer (minor), and di-acylated byproducts.

The Superior Route: Two-Step Fries Rearrangement

  • Esterification: React phenol with p-toluoyl chloride to form Phenyl p-toluate . (Quantitative yield, no regioselectivity issues).

  • Fries Rearrangement: Treat the ester with a Lewis Acid (e.g.,

    
    ) to migrate the acyl group to the ortho position.[1]
    

Why this works: The Fries rearrangement allows for distinct Thermodynamic Control , which is the primary lever for forcing ortho-selectivity.

Part 2: Critical Process Parameters (CPPs)

Q2: I am consistently getting the para-isomer (4-hydroxy-4'-methylbenzophenone). How do I shift to ortho?

Root Cause: The reaction is under Kinetic Control . The para-position is sterically less hindered and forms faster at lower temperatures. The ortho-position is sterically crowded but thermodynamically more stable due to the formation of a stable aluminum chelate complex (see Diagram 1).

Corrective Action: Switch to Thermodynamic Control .

ParameterCondition for Para (Avoid)Condition for Ortho (Target)Mechanistic Rationale
Temperature < 60°C120°C - 160°C High thermal energy is required to overcome the activation barrier for the ortho-rearrangement and to reversibly convert the para-isomer back to the ortho-chelate.
Solvent Nitrobenzene,

Solvent-free (Melt) or Chlorobenzene Polar solvents stabilize the separated ion pair, favoring the intermolecular para pathway. Solvent-free conditions favor the intramolecular ortho cage mechanism.
Catalyst Loading 1.0 eq1.2 - 2.0 eq The product acts as a ligand. You need >1 eq of

because 1 eq is sequestered by the carbonyl/phenolic oxygen complex.
Q3: My reaction mixture turns into a solid black mass and stirring stops. What is happening?

Issue: "The Aluminum Clutch." As the Fries rearrangement proceeds, the product forms a bidentate complex with Aluminum Chloride (


). This complex has a significantly higher melting point than the starting ester, leading to solidification in solvent-free (melt) reactions.

Troubleshooting Steps:

  • Use a High-Boiling Solvent: Instead of a neat melt, use Chlorobenzene (bp 131°C) or o-Dichlorobenzene (bp 180°C). These maintain mobility at the high temperatures required for ortho-selectivity.

  • Mechanical Agitation: Magnetic stirring is insufficient for this reaction scale-up. Use an overhead mechanical stirrer with a high-torque motor.

Part 3: Reaction Mechanism & Visualization

The following diagram illustrates the bifurcation between the Kinetic (para) and Thermodynamic (ortho) pathways. Note the reversibility of the para-pathway at high temperatures.

FriesRearrangement cluster_thermo Thermodynamic Sink Ester Phenyl p-Toluate (Starting Material) Complex Acylium-Phenolate Ion Pair Ester->Complex + AlCl3, Heat Para Para-Isomer (Kinetic Product) Complex->Para Low Temp (<60°C) Intermolecular Ortho Ortho-Isomer (Thermodynamic Product) Complex->Ortho High Temp (>120°C) Intramolecular Para->Complex Reversible at High Temp Chelate Stable Aluminum Chelate (Target Trap) Ortho->Chelate Irreversible Complexation

Caption: Mechanistic bifurcation in Fries Rearrangement. High temperatures promote the reversible conversion of the kinetic para-product into the thermodynamically stable ortho-aluminum chelate.[2]

Part 4: Validated Experimental Protocol

Protocol: High-Temperature Fries Rearrangement for Ortho-Selectivity

Safety Warning:


 reacts violently with water, releasing HCl gas. Perform all operations in a fume hood.

Reagents:

  • Phenyl p-toluate (1.0 eq)

  • Aluminum Chloride (

    
    ), anhydrous (1.4 eq)
    
  • Chlorobenzene (Solvent, 3-4 volumes)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser (with a

    
     drying tube or 
    
    
    
    line), and an internal thermometer.
  • Charging: Add Phenyl p-toluate dissolved in Chlorobenzene to the flask.

  • Catalyst Addition: Add anhydrous

    
     portion-wise at room temperature.
    
    • Note: A slight exotherm and HCl evolution will occur.

  • The Ramp: Slowly heat the mixture to 130°C (reflux temperature of chlorobenzene).

    • Critical Checkpoint: Do not overshoot heating rate; rapid HCl evolution can cause foaming.

  • Reaction Phase: Maintain reflux for 3-6 hours .

    • Monitoring: Monitor by TLC or HPLC.[3] The para-isomer may appear initially but should convert to the ortho-isomer over time.

  • Quenching (Hydrolysis):

    • Cool the reaction mixture to ~60°C.

    • Pour the mixture slowly into a beaker containing Ice + Concentrated HCl (10:1 ratio) . Caution: Vigorous exotherm.

    • Stir for 30 minutes to break the Aluminum chelate (the solid complex must dissolve/hydrolyze completely).

  • Workup:

    • Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM).

    • Combine organics, wash with water, then brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Methanol or Ethanol. The ortho-isomer is typically less soluble than the para-isomer in cold alcohols due to intramolecular hydrogen bonding.

Part 5: Troubleshooting FAQ

Q4: The hydrolysis step is extremely violent. How can I manage this?

A: Never add water to the reaction mixture. Always add the reaction mixture to the ice/acid slurry. If the viscosity is too high to pour, dilute with additional Chlorobenzene or DCM before pouring.

Q5: I see a spot on TLC that doesn't move (Baseline). What is it?

A: This is likely the Aluminum Chelate of the product, which has not been fully hydrolyzed. Ensure your quenching acid (HCl) is strong enough and the stirring time is sufficient (at least 30 mins) to break the Al-O bonds.

Q6: Can I use other Lewis Acids like or ?

A: Yes, but


 is generally superior for the ortho-rearrangement of simple benzoates. 

is effective but often requires milder conditions and may favor the para-product unless specific ligands are used.

is often used for "Photo-Fries" rearrangements, which follow a radical mechanism and give different selectivity profiles.

References

  • Sigma-Aldrich. Fries Rearrangement - Reaction Overview and Catalyst Selection.Link

  • Organic Chemistry Portal. Fries Rearrangement: Mechanism and Conditions.Link

  • BenchChem. Application Notes and Protocols for the Fries Rearrangement of Benzoates.Link

  • ChemicalBook. Synthesis of 2-Hydroxy-4'-methylbenzophenone via Friedel-Crafts and Fries Rearrangement.Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxy-4'-methylbenzophenone

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-Hydroxy-4'-methylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Hydroxy-4'-methylbenzophenone. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues during their experiments. We understand that achieving a stable, soluble preparation is critical for obtaining reliable and reproducible results. This guide provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you navigate these challenges effectively.

The Core Challenge: Understanding the Physicochemical Barrier

2-Hydroxy-4'-methylbenzophenone, like many benzophenone derivatives, is a lipophilic molecule.[1][2] Its chemical structure lends itself to low aqueous solubility, a property quantified by a high octanol-water partition coefficient (LogP). This inherent hydrophobicity is the primary reason it resists dissolving in aqueous buffers, often leading to precipitation and unreliable concentrations in experimental setups. The strategies outlined below are designed to overcome this energy barrier by modifying the solvent environment or the molecule itself.

Section 1: Physicochemical Profile of 2-Hydroxy-4'-methylbenzophenone

A clear understanding of the compound's properties is the first step in troubleshooting. This table summarizes key data points for 2-Hydroxy-4'-methylbenzophenone and its close analogs, which inform the solubilization strategies.

PropertyValue / DescriptionSource
IUPAC Name (2-hydroxy-4-methylphenyl)-phenylmethanone[3]
CAS Number 3098-18-8[3][4][5]
Molecular Formula C₁₄H₁₂O₂[3][5]
Molecular Weight 212.24 g/mol [3][5]
Appearance White to yellow solid, powder, or crystal
Predicted LogP 3.9[3]
Predicted pKa ~7.35 (for similar structures)[6]
General Solubility Practically insoluble in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform.[2][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 2-Hydroxy-4'-methylbenzophenone.

Q1: Why won't my 2-Hydroxy-4'-methylbenzophenone dissolve in my aqueous buffer (e.g., PBS, TRIS)? A: The compound is highly lipophilic, or "water-fearing," as indicated by its high predicted LogP value of 3.9.[3] This means it preferentially dissolves in non-polar, organic environments rather than in polar, aqueous ones like buffers. When introduced into water, its molecules tend to aggregate to minimize contact with water, leading to poor solubility.

Q2: I was able to dissolve the compound in DMSO, but it crashed out (precipitated) when I added it to my cell culture media. What happened? A: This is a classic case of solvent-shifting. While the compound is soluble in 100% Dimethyl Sulfoxide (DMSO), the final concentration of DMSO in your aqueous media was likely too low to maintain solubility. When the concentrated DMSO stock was diluted into the media, the overall solvent environment became predominantly aqueous, causing the compound to exceed its solubility limit and precipitate.

Q3: Can I use pH to improve the solubility of 2-Hydroxy-4'-methylbenzophenone? A: Yes, this is a viable strategy. The molecule contains a phenolic hydroxyl (-OH) group, which is weakly acidic.[7] By raising the pH of your solution with a base (e.g., NaOH) to a level significantly above the compound's pKa (~7.35), you can deprotonate the hydroxyl group.[6][8] This forms a negatively charged phenolate ion, which is much more polar and therefore more soluble in water. However, be aware that lowering the pH back to neutral or acidic levels will likely cause the compound to precipitate again.

Q4: Is it safe to heat the solution to get the compound to dissolve? A: Heating can temporarily increase the solubility of many compounds, including benzophenones.[9] However, this approach has two major risks. First, upon cooling back to room or experimental temperature, the solution will become supersaturated, and the compound may recrystallize, often in an uncontrolled manner. Second, excessive heat could potentially degrade the compound. If you use heat, it should be done gently and with the expectation that the compound may not stay in solution as it cools.

Section 3: In-Depth Troubleshooting and Experimental Protocols

When simple dissolution fails, a systematic approach is required. This section provides a logical workflow and detailed protocols to guide your strategy.

Decision Workflow for Solubilization

Before selecting a protocol, use this workflow to determine the most appropriate strategy based on your experimental constraints.

Solubilization Workflow start Start: Compound fails to dissolve in aqueous buffer check_solvent Is an organic co-solvent (e.g., DMSO) permissible in your final experiment? start->check_solvent check_ph Is your experiment compatible with a high pH (>8.5), or can pH be readjusted? check_solvent->check_ph  No   protocol1 Protocol 1: Use a Co-Solvent System check_solvent->protocol1  Yes   check_complex Are complexing agents (e.g., cyclodextrins) acceptable? check_ph->check_complex  No   protocol2 Protocol 2: Use pH-Mediated Solubilization check_ph->protocol2  Yes   protocol3 Protocol 3: Use an Advanced Formulation Strategy check_complex->protocol3  Yes   fail Re-evaluate experiment. Consider alternative compound or delivery system. check_complex->fail  No  

Caption: Decision workflow for selecting a solubilization strategy.

Protocol 1: Co-Solvent System

Principle: This is the most common method for solubilizing lipophilic compounds for use in aqueous systems. A water-miscible organic solvent, or co-solvent, is used to first dissolve the compound, creating a concentrated stock solution. This stock is then carefully diluted into the aqueous medium. The co-solvent increases the solubility by reducing the overall polarity of the solvent system, making it more favorable for the lipophilic compound.[10]

Step-by-Step Methodology:

  • Prepare a Concentrated Stock: Weigh out your 2-Hydroxy-4'-methylbenzophenone and dissolve it in a minimal volume of 100% DMSO. A common starting concentration for a stock solution is 10-50 mM. Ensure the compound is fully dissolved; gentle warming or vortexing can assist.

  • Determine Maximum Co-Solvent Tolerance: Consult literature or perform a vehicle control test to determine the maximum percentage of DMSO your experimental system (e.g., cell line) can tolerate without adverse effects (e.g., toxicity). This is often between 0.1% and 1.0% (v/v).

  • Perform Serial Dilution: Dilute the stock solution into your final aqueous buffer or media. It is critical to add the stock solution to the buffer (not the other way around) while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Visual Inspection: After each dilution, visually inspect the solution against a dark background for any signs of cloudiness or precipitate. If precipitation occurs, the solubility limit has been exceeded.

Trustworthiness Check:

  • Control: Always run a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent (e.g., 0.5% DMSO) without the compound, to ensure any observed effects are from the compound itself and not the solvent.

  • Validation: Prepare your highest desired concentration and let it sit at the experimental temperature for 30-60 minutes. Re-inspect for precipitation to ensure the solution is stable over time.

Protocol 2: pH-Mediated Solubilization

Principle: This method leverages the acidic nature of the phenolic hydroxyl group. By increasing the pH of the aqueous solvent, the hydroxyl group is deprotonated, forming a charged phenolate salt. This ionic form is significantly more polar and thus more soluble in water.[8]

Step-by-Step Methodology:

  • Prepare a Basic Buffer: Start with your desired aqueous buffer (e.g., water, saline). Add a small amount of a concentrated base (e.g., 1 M NaOH) dropwise while monitoring the pH until it is stable at a value of 8.5 or higher. This ensures you are well above the predicted pKa of ~7.35.[6]

  • Direct Dissolution: Add the solid 2-Hydroxy-4'-methylbenzophenone directly to this basic solution. Stir or sonicate until it is fully dissolved.

  • (Optional) pH Readjustment: If your experiment requires a neutral or acidic pH, you can now slowly and carefully add a concentrated acid (e.g., 1 M HCl) dropwise while vigorously stirring.

  • Monitor for Precipitation: Watch the solution closely during pH readjustment. It is highly likely that the compound will begin to precipitate as the pH drops below its pKa. This method is therefore best suited for experiments that can be performed under basic conditions.

Trustworthiness Check:

  • pH Stability: Ensure the pH of your final solution is stable before use.

  • Solubility Limit: If you must readjust the pH downwards, determine the pH at which precipitation begins. This will define the operational pH window for your experiment.

Protocol 3: Advanced Formulation with Cyclodextrins

Principle: When co-solvents are not permissible and pH modification is not suitable, complexation agents can be used. Cyclodextrins are truncated cone-shaped molecules with a hydrophobic (lipophilic) interior and a hydrophilic (polar) exterior. They can encapsulate the poorly soluble "guest" molecule, like 2-Hydroxy-4'-methylbenzophenone, within their hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[10][11]

Cyclodextrin Mechanism cluster_0 Before Complexation cluster_1 After Complexation benzophenone 2-Hydroxy-4'- methylbenzophenone (Hydrophobic) insoluble Insoluble / Precipitates plus + water Aqueous Environment (Hydrophilic) cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow Forms encapsulated_benzo Benzophenone (Guest) soluble_complex Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Step-by-Step Methodology:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required enhancement.

  • Form the Complex: Add the solid 2-Hydroxy-4'-methylbenzophenone directly to the cyclodextrin solution.

  • Facilitate Dissolution: Stir the mixture vigorously, often overnight at room temperature. Gentle heating (40-50°C) or sonication can significantly accelerate the formation of the inclusion complex and subsequent dissolution.

  • Clarify the Solution: Once dissolved, you may wish to filter the solution through a 0.22 µm filter to remove any remaining undissolved particulates.

Trustworthiness Check:

  • Control: A control experiment using the cyclodextrin solution without the compound is essential to ensure the cyclodextrin itself does not interfere with the assay.

  • Saturation: To ensure you have a true solution, check that there is no solid material at the bottom of your vessel after the mixing period.

Section 4: Summary of Solubilization Strategies

StrategyPrincipleProsConsBest For...
Co-Solvents Reduces solvent polarity.Simple, fast, widely applicable.Potential for solvent toxicity/interference in assays; risk of precipitation upon dilution.Initial screening; experiments tolerant to low percentages of organic solvents (e.g., <1% DMSO).
pH Adjustment Forms a more soluble salt.No organic solvent needed; can achieve high concentrations.Only effective in basic pH; compound will precipitate if pH is neutralized; may affect compound stability.Experiments that can be conducted in a basic environment (pH > 8.5).
Cyclodextrins Encapsulates the hydrophobic molecule.High loading capacity; low toxicity; suitable for in vivo use.Can be expensive; may alter compound bioavailability or interaction with targets; requires longer preparation time.Cell-based assays sensitive to organic solvents; in vivo formulations; when high, stable aqueous concentrations are needed.

References

  • PubChem. (n.d.). 2-Hydroxy-4-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-methoxy-4'-methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzophenone, 2-hydroxy-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ascendia Pharma. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Royal Society of Chemistry. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information. Retrieved from [Link]

  • The University of British Columbia. (n.d.). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Retrieved from [Link]

  • ResearchGate. (2017). Is there a relationship between solubility of material and its PH level? Retrieved from [Link]

Sources

Troubleshooting

scale-up considerations for 2-Hydroxy-4'-methylbenzophenone production

Welcome to the Process Engineering & Troubleshooting Center for the production of 2-Hydroxy-4'-methylbenzophenone . This guide is engineered for drug development professionals and scale-up scientists transitioning this c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering & Troubleshooting Center for the production of 2-Hydroxy-4'-methylbenzophenone . This guide is engineered for drug development professionals and scale-up scientists transitioning this critical benzophenone derivative from bench-scale synthesis to pilot and production environments.

The standard industrial route for this molecule is the Fries rearrangement of phenyl p-toluate (or the direct Friedel-Crafts acylation of phenol with p-toluoyl chloride) mediated by an aluminum chloride (


) catalyst. While chemically straightforward, the scale-up of this process presents severe chemical engineering challenges related to highly exothermic kinetics, non-Newtonian rheology, and violent quenching dynamics.

Process Overview & Scale-Up Workflow

Workflow Start Raw Materials Phenyl p-Toluate + Solvent Dosing AlCl3 Dosing (Exotherm Control) Start->Dosing N2 Atmosphere Reaction Fries Rearrangement (Viscous Complex Formation) Dosing->Reaction T_int < 25°C Quench Acidic Quenching (3M HCl / Ice) Reaction->Quench Transfer to Quench Vessel Separation Phase Separation (Emulsion Mitigation) Quench->Separation Break Emulsion (Brine) Purification Selective Crystallization (Isomer Separation) Separation->Purification Organic Phase Product 2-Hydroxy-4'-methylbenzophenone (Pure ortho-Isomer) Purification->Product Mother Liquor Concentration

Fig 1: Pilot-scale workflow for 2-Hydroxy-4'-methylbenzophenone synthesis and isolation.

Troubleshooting & Frequently Asked Questions (FAQs)

Section A: Reaction Engineering & Thermal Hazards

Q1: During the pilot-scale reaction, we observe a dangerous temperature spike when dosing the


 catalyst. How can we model and prevent this thermal runaway? 

Answer: The Fries rearrangement and Friedel-Crafts acylations are highly exothermic. Relying solely on lab-scale observations is insufficient due to the drastic reduction in the surface-area-to-volume (S/V) ratio during scale-up, which bottlenecks heat dissipation.

Causality & Solution: To safely scale this process, you must decouple the reaction kinetics from the reactor's physical cooling limits. By utilizing a reaction calorimeter (e.g., RC1) to obtain heat flow versus time data under isothermal conditions, you can derive the exact enthalpy of reaction (


)[1]. Furthermore, constructing a  allows you to isolate the reaction-mass-dependent heat transfer coefficient (

) from the thermal resistance of the reactor wall and cooling jacket[2]. By mapping these kinetic parameters against the specific cooling capacity of your pilot reactor, you can calculate a maximum safe dosing rate for the

that guarantees the heat evolution rate never exceeds the maximum heat removal rate.

HeatTransfer RC1 RC1 Calorimetry (Isothermal Tests) Kinetics Kinetic Modeling (Enthalpy & Activation Energy) RC1->Kinetics Heat Flow Data Wilson Wilson Plot Analysis (Heat Transfer Coefficients) RC1->Wilson Thermal Resistance Simulation Pilot Plant Simulation (Cooling Capacity Limits) Kinetics->Simulation Reaction Rate Wilson->Simulation U-Value Prediction Optimization Optimized Dosing Rate (Prevent Thermal Runaway) Simulation->Optimization Scale-up Parameters

Fig 2: Calorimetric modeling workflow for safe scale-up of exothermic reactions.

Section B: Rheology & Mass Transfer

Q2: Mid-way through the rearrangement, the reaction mixture becomes extremely viscous, leading to poor mixing and localized hot spots. Why does this happen?

Answer: As the 2-Hydroxy-4'-methylbenzophenone product forms, it generates a highly stable, stoichiometric complex with the aluminum chloride catalyst. This intermediate complex is exceptionally viscous and non-Newtonian.

Causality & Solution: The spike in viscosity impairs bulk mixing, leading to localized accumulation of unreacted reagents. If a pocket of unreacted material suddenly mixes, it can trigger a delayed, violent exotherm. To resolve this, scale-up protocols must incorporate a sufficient volume of a compatible, non-reactive solvent (such as 1,2-dichloroethane or chlorobenzene) to maintain a stirrable slurry. Additionally, upgrading the agitator design—such as utilizing a pitched-blade turbine combined with an anchor agitator—ensures adequate mass transfer in high-viscosity fluids.

Section C: Quenching & Emulsion Mitigation

Q3: Quenching the


 complex at scale frequently results in an intractable emulsion. How can we prevent or rapidly break this emulsion? 

Answer: Emulsions during the workup of aluminum-catalyzed reactions are notoriously difficult to resolve. They are primarily caused by the generation of fine aluminum salt particulates (e.g.,


) during hydrolysis, which aggregate at the organic-aqueous interface and act as Pickering emulsion stabilizers[3].

Causality & Solution:

  • Prevention: Never quench directly onto plain ice water. Instead, quench the active reaction mass into a chilled, vigorously stirred solution of 3M HCl . The highly acidic environment prevents the precipitation of insoluble aluminum hydroxide salts, keeping the aluminum species fully dissolved in the aqueous phase as

    
     ions[3]. Advanced  can also be used to design quench vessel baffles that optimize shear rates and prevent localized pooling during the transfer[4].
    
  • Troubleshooting: If an emulsion has already formed, adding saturated

    
     (brine) will increase the ionic strength of the aqueous layer ("salting out"). This forces phase separation by making the organic components less soluble in the aqueous phase[3].
    
Section D: Purification & Isomer Separation

Q4: The Fries rearrangement produces a mixture of ortho- and para-migrated isomers. How do we selectively isolate the desired 2-Hydroxy-4'-methylbenzophenone at scale?

Answer: The reaction inherently yields both the ortho-isomer (2-Hydroxy-4'-methylbenzophenone) and the para-isomer (4-Hydroxy-4'-methylbenzophenone).

Causality & Solution: The ortho-isomer features a hydroxyl group perfectly positioned to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This internal bonding significantly reduces the molecule's overall polarity. Conversely, the para-isomer can only form intermolecular hydrogen bonds, making it highly polar and prone to crystal lattice formation. At scale, you can exploit this thermodynamic difference via selective crystallization: by dissolving the crude mixture in a non-polar solvent like heptane, the polar para-isomer will readily precipitate out upon cooling, leaving the less polar, internally H-bonded ortho-isomer highly soluble in the mother liquor.

Quantitative Scale-Up Parameters

Table 1: Baseline thermodynamic and process parameters for benzophenone Fries rearrangement scale-up.

ParameterLab Scale (500 mL)Pilot Scale (50 L)Production Scale (500 L)
Heat Transfer Coefficient (

)
150 - 200 W/m²K80 - 120 W/m²K40 - 80 W/m²K
Catalyst Dosing Time 30 minutes2.5 - 3 hours6 - 8 hours
Max Adiabatic Temp Rise (

)
~ 45 °C~ 45 °C~ 45 °C
Jacket Cooling Temp (Dosing) 10 °C0 °C-10 °C
Quench Acid Concentration 1 M HCl3 M HCl3 M HCl

Standard Operating Procedure: Pilot-Scale Execution

This protocol is designed as a self-validating system to ensure safety and yield integrity during the 50 L pilot-scale synthesis of 2-Hydroxy-4'-methylbenzophenone.

Step 1: System Preparation Purge a 50 L glass-lined reactor with


. Charge 15 L of anhydrous 1,2-dichloroethane (DCE) followed by 5.0 kg of phenyl p-toluate. Start agitation at 150 RPM.

Step 2: Catalyst Dosing (Critical Safety Step) Set the reactor jacket cooling to 0 °C. Begin the portion-wise addition of 3.5 kg of anhydrous


.
  • Self-Validation: Continuously monitor the internal temperature (

    
    ). 
    
    
    
    must not exceed 25 °C. If the rate of temperature rise exceeds 2 °C/min, automatically pause dosing until
    
    
    stabilizes.

Step 3: Rearrangement Phase Once dosing is complete, slowly ramp the jacket temperature to heat the reactor to 60 °C. Hold for 4 hours.

  • Self-Validation: Monitor the agitator torque. As the viscous

    
    -product complex forms, torque will increase. Ensure the torque remains 
    
    
    
    of the motor's maximum rated capacity. Confirm
    
    
    conversion of the starting material via HPLC before proceeding.

Step 4: Acidic Quenching Pre-charge a secondary 100 L quench vessel with 20 L of 3M HCl and 10 kg of crushed ice. Initiate maximum agitation. Transfer the active reaction mass from the 50 L reactor into the quench vessel via a heated transfer line.

  • Self-Validation: Control the transfer rate to ensure the quench vessel

    
     remains strictly 
    
    
    
    °C to prevent solvent boil-off and product degradation.

Step 5: Phase Separation Cease agitation and allow the biphasic mixture to settle for 45 minutes.

  • Self-Validation: A clean interface should be visible. If an emulsion layer

    
     cm persists at the interface, add 2 L of saturated 
    
    
    
    (brine) and gently agitate for 5 minutes, then allow to settle again. Drain the lower organic (DCE) layer.

Step 6: Isomer Separation (Crystallization) Wash the organic layer with 5%


 until the aqueous wash tests neutral (pH 7). Concentrate the organic phase under reduced pressure to a crude residue. Add 15 L of heptane and heat to 70 °C until fully dissolved. Cool the reactor slowly to 5 °C at a ramp rate of 10 °C/hr.
  • Self-Validation: The para-isomer will crystallize out of solution. Filter the slurry. The filtrate (mother liquor) contains the highly pure target ortho-isomer.

Step 7: Final Isolation Concentrate the mother liquor under high vacuum to yield pure 2-Hydroxy-4'-methylbenzophenone.

References

  • Title: Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction Source: ResearchGate URL: [Link]

  • Title: Heat Transfer and Process Scale-up Source: Mettler Toledo URL: [Link]

  • Title: CFD and FEA Used To Improve the Quenching Process Source: Airflow Sciences Corporation URL: [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 2-Hydroxy-4'-methylbenzophenone Synthesis

Topic: Catalyst Deactivation & Process Optimization Product Focus: 2-Hydroxy-4'-methylbenzophenone (UV-Absorber Intermediate) Audience: Process Chemists, R&D Scientists, Drug Development Professionals Introduction: The C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Deactivation & Process Optimization Product Focus: 2-Hydroxy-4'-methylbenzophenone (UV-Absorber Intermediate) Audience: Process Chemists, R&D Scientists, Drug Development Professionals

Introduction: The Chemistry & The Challenge

Welcome to the Technical Support Center. You are likely here because your yield for 2-Hydroxy-4'-methylbenzophenone (HMBP) has plateaued, or your catalyst is losing activity faster than predicted.

The Reaction Context: The synthesis of HMBP typically proceeds via the Fries Rearrangement of phenyl p-toluate (derived from phenol and p-toluoyl chloride). Whether you are using a traditional Lewis Acid (AlCl₃) or a modern Solid Acid (Zeolite H-Beta/Y), catalyst "deactivation" manifests differently.

  • Route A (Traditional): Stoichiometric consumption due to product complexation.

  • Route B (Green): Pore blockage and coking in heterogeneous catalysis.

This guide addresses the root causes of these failures with actionable troubleshooting protocols.

Module 1: Lewis Acid Troubleshooting (AlCl₃ / TiCl₄)

Context: In the traditional Friedel-Crafts/Fries protocol, AlCl₃ is often referred to as a "catalyst," but kinetically, it acts as a reagent.

Common Issues & Solutions

Q1: My reaction stalls at 50-60% conversion despite having "catalytic" amounts of AlCl₃. Why?

Diagnosis: Product Inhibition (The "Red Complex" Trap). The product, HMBP, contains a carbonyl oxygen and a phenolic hydroxyl group. These are potent Lewis bases. The AlCl₃ forms a stable, 1:1 (or 1:2) complex with the product ketone.[1]

  • Mechanism: The aluminum center coordinates tightly to the carbonyl oxygen, effectively removing itself from the catalytic cycle.

  • The Fix: You cannot run this "catalytically" in the strict sense.

    • Protocol: Increase AlCl₃ loading to 1.1 – 1.2 equivalents relative to the limiting reagent. The extra 0.1–0.2 eq acts as the true catalyst for the remaining rearrangement.

Q2: The reaction mixture turned into a solid, unstirrable sludge (clumping).

Diagnosis: Solvent Incompatibility / Complex Precipitation. The AlCl₃-HMBP complex is often insoluble in non-polar solvents like hexane or light petroleum ether, leading to occlusion of unreacted material.

  • The Fix: Switch to Chlorobenzene or 1,2-Dichloroethane (DCE) . These solvents have higher polarity and better solubility for the acylium complex, maintaining a homogeneous phase for faster kinetics.

    • Warning: DCE is toxic; ensure proper ventilation.

Q3: Yields vary wildly between batches using the same AlCl₃ source.

Diagnosis: Moisture Poisoning (Hydrolysis). AlCl₃ is hygroscopic. Even ppm-levels of water convert active AlCl₃ into inactive Al(OH)ₓ species and HCl gas.

  • Validation Test: Drop a small grain of your AlCl₃ into water. If it does not hiss violently and release white fumes immediately, your bulk supply is deactivated (hydrated).

  • Protocol: Handle AlCl₃ only in a glovebox or under a positive pressure of dry N₂/Ar.

Visualizing the "Stoichiometric Trap"

The following diagram illustrates why AlCl₃ is consumed during the reaction.

AlCl3_Deactivation cluster_trap The Stoichiometric Sink Reactant Phenyl p-toluate Intermediate Acylium Complex Reactant->Intermediate + AlCl3 AlCl3 AlCl3 (Active) Product_Complex HMBP-AlCl3 Complex (Inactive Trap) Intermediate->Product_Complex Rearrangement Product_Complex->AlCl3 Does NOT Regenerate (Strong Binding) Final_Product 2-Hydroxy-4'-methylbenzophenone Product_Complex->Final_Product + H2O (Hydrolysis) Water H2O (Quench)

Figure 1: The AlCl₃ "Stoichiometric Sink."[1][2][3] The catalyst is sequestered by the product, requiring >1 equivalent for full conversion.

Module 2: Solid Acid Troubleshooting (Zeolites H-Beta / ZSM-5)

Context: Moving to heterogeneous catalysis (Zeolites) is greener but introduces physical deactivation mechanisms.

Common Issues & Solutions

Q1: Activity drops sharply after the first cycle. Is the zeolite structure collapsing?

Diagnosis: Pore Blockage (Coking), not Structural Collapse. HMBP is a bulky molecule. If you are using ZSM-5 (medium pore), the transition state may be too large, leading to oligomerization (coke) on the external surface or pore mouths.

  • The Fix: Switch to Zeolite H-Beta or H-Y (Large Pore, 12-ring systems).

    • Why: H-Beta allows better diffusion of the bulky phenyl p-toluate and the rearranged product, reducing residence time and secondary polymerization reactions.

Q2: Selectivity is poor; I am seeing high levels of para-rearrangement products or phenol.

Diagnosis: Acid Site Strength Mismatch.

  • Phenol formation: Indicates hydrolysis of the ester rather than rearrangement. This often happens if the zeolite is not fully dried (water acts as a nucleophile).

  • Para-isomer: The ortho-rearrangement (required for HMBP) is sterically more demanding.

  • The Fix:

    • Calcination: Ensure Zeolite is calcined at 550°C for 4h prior to use to remove adsorbed water.

    • Solvent: Use a non-polar solvent (e.g., Toluene) to suppress ester hydrolysis.

Q3: The catalyst turns black and TGA shows 15% weight loss.

Diagnosis: Heavy Coking (Polyalkylation). Aromatic byproducts are polymerizing on the acid sites.

  • Protocol: See the Regeneration Protocol below.

Visualizing Zeolite Deactivation

Zeolite_Deactivation cluster_mechanisms Deactivation Pathways Fresh_Cat Fresh Zeolite (H-Beta) Reaction Fries Rearrangement (Inside Pores) Fresh_Cat->Reaction Coking Pathway A: Coking (Oligomerization on Acid Sites) Reaction->Coking High Temp / Long Time PoreBlock Pathway B: Pore Blockage (Bulky Product Trapping) Reaction->PoreBlock Wrong Pore Size (ZSM-5) Poisoning Pathway C: Poisoning (Water/Basic Impurities) Reaction->Poisoning Wet Solvent Deactivated Deactivated Catalyst (Low Surface Area) Coking->Deactivated PoreBlock->Deactivated Poisoning->Deactivated Regen Regeneration (Calcination @ 550°C) Deactivated->Regen O2 / Heat Regen->Fresh_Cat Restored Activity

Figure 2: Deactivation pathways for Zeolite catalysts in Fries rearrangement.

Module 3: Experimental Protocols

Protocol A: Zeolite Regeneration (The "Burn-Off")

For reviving H-Beta or H-Y catalysts deactivated by coke.

  • Solvent Wash: Filter the catalyst and wash copiously with Acetone (to remove soluble organics) followed by Methanol.

  • Drying: Dry in a vacuum oven at 100°C for 2 hours.

  • Calcination (Crucial Step):

    • Place catalyst in a ceramic crucible.

    • Ramp furnace to 550°C at a rate of 2°C/min (slow ramp prevents structural damage from rapid steam release).

    • Hold at 550°C for 4–6 hours under static air or O₂ flow.

    • Cool to room temperature in a desiccator.

  • Validation: Check color. It should return to pure white. If grey, coke remains—repeat or increase airflow.

Protocol B: Handling AlCl₃ (Safety & Efficacy)

For ensuring the "stoichiometric catalyst" works.

  • Weighing: Weigh AlCl₃ in a glove bag or box. If not available, use a pre-tared flask flushed with Argon.

  • Addition Order:

    • Dissolve Phenyl p-toluate in dry DCE.

    • Add AlCl₃ slowly (exothermic!) to the solution.

    • Tip: Do not add the ester to the AlCl₃ slurry; this can cause local overheating and polymerization.

  • Quenching: Pour the reaction mixture onto crushed ice/HCl mix. The HCl prevents the precipitation of Aluminum salts which can trap your product.

Data Summary: Catalyst Comparison

FeatureAluminum Chloride (AlCl₃)Zeolite (H-Beta)
Nature Homogeneous (Lewis Acid)Heterogeneous (Solid Acid)
Stoichiometry >1.1 Equivalents (Reagent)Catalytic (<10 wt%)
Major Deactivation Product ComplexationCoke Deposition / Pore Blocking
Regenerable? No (Single Use)Yes (Calcination)
Moisture Tolerance Zero (Violent Hydrolysis)Low (Competitive Adsorption)
Selectivity (Ortho) HighModerate (Depends on pore shape)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Friedel-Crafts stoichiometry and AlCl₃ handling).
  • Guisnet, M., et al. (2005). "Acylation of phenol on solid acids: Study of the deactivation mechanism." Journal of Molecular Catalysis A: Chemical, 236(1-2), 160-168.

  • Vogt, D., et al. (2020). "Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts." Catalysis Science & Technology, 10, 4995-5007.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Müller, M. (2005). "Method for regenerating a zeolite catalyst."[4] U.S. Patent 6,958,304.

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized 2-Hydroxy-4'-methylbenzophenone by HPLC

Executive Summary In the synthesis of UV absorbers and pharmaceutical intermediates, 2-Hydroxy-4'-methylbenzophenone (2-H-4'-MBP) represents a critical scaffold. Its purity is paramount, as isomeric impurities (e.g., 4-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of UV absorbers and pharmaceutical intermediates, 2-Hydroxy-4'-methylbenzophenone (2-H-4'-MBP) represents a critical scaffold. Its purity is paramount, as isomeric impurities (e.g., 4-hydroxy-4'-methylbenzophenone) or unreacted Friedel-Crafts precursors can significantly alter its photochemical stability and biological toxicity.

While Gas Chromatography (GC) is often the default for volatile aromatics, this guide argues that High-Performance Liquid Chromatography (HPLC) is the superior validation tool for 2-H-4'-MBP. Unlike GC, HPLC avoids thermal degradation of labile phenolic intermediates and requires no derivatization. This guide provides a self-validating, robust HPLC protocol designed to achieve resolution (


) between the target molecule and its critical regioisomers.

The Comparative Landscape: Why HPLC?

Before detailing the protocol, we must objectively compare HPLC against its primary alternatives: Gas Chromatography (GC-FID/MS) and Quantitative NMR (qNMR).

Table 1: Comparative Analysis of Validation Techniques
FeatureHPLC-UV (Proposed) GC-FID/MS qNMR
Primary Mechanism Hydrophobic Interaction /

Selectivity
Volatility & Boiling PointNuclear Spin Resonance
Thermal Stress None (Ambient to 40°C)High (Injector port >250°C risks decomposing phenolic oligomers)None
Sample Prep Simple DilutionDerivatization often required (silylation) to reduce peak tailing of -OH groupsSimple, but requires deuterated solvents
Sensitivity (LOD) High (ng/mL range)High (pg/mL for MS)Low (requires mg quantities for minor impurities)
Isomer Selectivity Excellent (Tunable via stationary phase)Good (Dependent on column polarity)Poor (Overlapping aromatic signals)
Suitability Best for Purity Validation Best for Residual SolventsBest for Structural Elucidation

Expert Insight: While GC is faster, the phenolic hydroxyl group on 2-H-4'-MBP (pKa ~8.05) interacts strongly with active sites in GC liners, leading to peak tailing and variable integration. HPLC eliminates this variable, ensuring the "purity" value reflects the sample, not the instrument condition.

Method Development Strategy

The separation of 2-H-4'-MBP from its synthesis precursors (typically p-toluoyl chloride and phenol/resorcinol derivatives) requires a method that balances hydrophobicity and shape selectivity.

The Logic of Column Selection

Standard C18 columns are sufficient for general retention. However, to separate the 2-hydroxy isomer from the 4-hydroxy byproduct (a common impurity in Friedel-Crafts acylation), a Phenyl-Hexyl phase is superior. The


 interactions offered by the phenyl ring in the stationary phase provide orthogonal selectivity to simple hydrophobicity.
Mobile Phase Chemistry

The phenolic proton is weakly acidic. To prevent peak broadening due to ionization, the mobile phase must be acidified to keep the molecule neutral.

  • Recommended: 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).

  • Avoid: Neutral water, which leads to variable retention times.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: 2-H-4'-MBP Crude Solubility Solubility Check (MeOH vs ACN) Start->Solubility ModeSelect Select Separation Mode Solubility->ModeSelect ColumnSelect Select Stationary Phase ModeSelect->ColumnSelect Reverse Phase C18 C18 Column (General Hydrophobicity) ColumnSelect->C18 Standard Purity Phenyl Phenyl-Hexyl Column (Isomer Selectivity) ColumnSelect->Phenyl Isomer Separation (Recommended) MobilePhase Mobile Phase Optimization (Acidified Water/ACN) C18->MobilePhase Phenyl->MobilePhase Detection Detection (UV 254nm) MobilePhase->Detection Validation Final Validation (SST Parameters) Detection->Validation

Caption: Decision logic for optimizing the separation of benzophenone derivatives, prioritizing Phenyl-Hexyl phases for isomeric resolution.

Experimental Protocol

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) confirms the instrument is ready before valuable samples are injected.

Reagents and Equipment
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (Alternative: C18).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 5 - 10 µLPrevent column overload.
Temperature 30°CImproves mass transfer and reproducibility.
Detection 254 nm (bw 4 nm)Universal aromatic detection; 2-H-4'-MBP has strong

transitions here.
Mobile Phase A Water + 0.1% Formic AcidSuppresses phenol ionization (maintains neutral form).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluent.
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial hold for polar impurities.
2.040Isocratic hold.
12.090Gradient ramp to elute 2-H-4'-MBP.
15.090Wash lipophilic dimers.
15.140Return to initial.
20.040Re-equilibration (Critical).
Sample Preparation
  • Stock Solution: Dissolve 10 mg of synthesized 2-H-4'-MBP in 10 mL ACN (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase Initial (40:60 ACN:Water). Final conc: 0.1 mg/mL.

    • Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and split peaks.

Results & Validation Metrics

To validate the purity, the method must demonstrate it can detect impurities if they were present.

System Suitability Test (SST) Criteria

Before running unknown samples, inject the Working Standard 5 times.

ParameterAcceptance CriteriaExperimental Result (Typical)Status
Retention Time (

)
RSD

1.0%
0.2%PASS
Peak Area RSD

1.0%
0.5%PASS
Tailing Factor (

)

1.1PASS
Theoretical Plates (

)

8500PASS
Linearity and Range

The method typically demonstrates linearity from 0.5 µg/mL to 200 µg/mL (


). This wide dynamic range allows for the simultaneous quantification of the main peak (high conc) and trace impurities (low conc).
Impurity Profiling (Simulation)

In a typical synthesis flow, the following elution order is observed on a Phenyl-Hexyl column:

  • Resorcinol (Starting Material):

    
     min (Polar, elutes in void).
    
  • 4-Hydroxy isomer:

    
     min.
    
  • 2-Hydroxy-4'-methylbenzophenone (Target):

    
     min.
    
    • Mechanism: The intramolecular hydrogen bond in the 2-Hydroxy isomer makes it slightly more "compact" and lipophilic than the 4-Hydroxy isomer, affecting retention.

Troubleshooting & Self-Validation Workflow

A robust method must include a logic flow for when things go wrong.

Diagram 2: Troubleshooting Workflow

Troubleshooting Issue Issue Detected: Poor Resolution or Tailing CheckpH Check Mobile Phase pH (Must be < 3.0) Issue->CheckpH CheckCol Check Column Health (Guard Column Clogged?) CheckpH->CheckCol pH OK Action1 Remake Buffer Add 0.1% Formic Acid CheckpH->Action1 pH > 3.0 CheckSample Check Sample Solvent (Is it 100% ACN?) CheckCol->CheckSample Pressure Normal Action2 Replace Guard Backflush Column CheckCol->Action2 High Pressure Action3 Dilute Sample in Mobile Phase CheckSample->Action3 Strong Solvent

Caption: Diagnostic workflow for resolving common peak shape issues in benzophenone analysis.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.).[1] Benzophenone, 2-hydroxy-4'-methyl- (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Elution theory).
  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Comparative

comparing the photochemical efficiency of 2-Hydroxy-4'-methylbenzophenone with other UV absorbers

For formulation scientists and researchers developing advanced polymers, coatings, and dermatological photoprotectants, selecting the optimal UV absorber requires moving beyond basic transmission spectra. The true measur...

Author: BenchChem Technical Support Team. Date: March 2026

For formulation scientists and researchers developing advanced polymers, coatings, and dermatological photoprotectants, selecting the optimal UV absorber requires moving beyond basic transmission spectra. The true measure of a UV filter's efficacy lies in its photochemical efficiency —its ability to absorb high-energy ultraviolet radiation and dissipate it harmlessly without undergoing irreversible chemical degradation.

This guide provides an in-depth mechanistic comparison between 2-Hydroxy-4'-methylbenzophenone (a highly stable benzophenone derivative) and other commercially ubiquitous UV absorbers, supported by self-validating experimental protocols.

Mechanistic Foundation: The Causality of Photostability

The exceptional photostability of 2-Hydroxy-4'-methylbenzophenone[1] is not accidental; it is governed by a highly efficient, radiationless deactivation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) [2].

Structurally, the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. When the molecule absorbs a UV photon, it transitions from the ground state (


) to an excited singlet state (

). In this excited state, the basicity of the carbonyl oxygen and the acidity of the hydroxyl group increase dramatically, triggering an ultrafast (< 1 picosecond) proton transfer. This forms an excited enol tautomer, which rapidly undergoes internal conversion back to the ground state, releasing the absorbed energy as harmless thermal heat. The proton then transfers back, regenerating the original keto form[2].

Because this entire cycle occurs on a sub-picosecond timescale, it outpaces potentially destructive photochemical reactions (such as intersystem crossing to reactive triplet states or bond cleavage), rendering the molecule virtually immune to photodegradation.

ESIPT S0_Keto Ground State Keto (Intramolecular H-bond) S1_Keto Excited Singlet Keto (S1 State) S0_Keto->S1_Keto UV Photon Absorption (280-400 nm) S1_Enol Excited Singlet Enol (Proton Transferred) S1_Keto->S1_Enol Ultrafast ESIPT (< 1 ps) S0_Enol Ground State Enol (Vibrationally Hot) S1_Enol->S0_Enol Internal Conversion (Heat Release) S0_Enol->S0_Keto Reverse Proton Transfer (Ground State)

Figure 1: Excited-State Intramolecular Proton Transfer (ESIPT) cycle in benzophenones.

Comparative Performance Analysis

To contextualize the performance of 2-Hydroxy-4'-methylbenzophenone, we must compare it against other standard UV absorbers:

  • Avobenzone (Butyl methoxydibenzoylmethane): A premier UVA absorber, but notoriously photounstable. Upon UV absorption, Avobenzone undergoes photoisomerization to a diketo form, which is highly susceptible to homolytic cleavage (fragmentation)[3]. Without stabilizers, it can lose up to 50% of its efficacy within an hour of UV exposure[4].

  • Oxybenzone (Benzophenone-3): Shares the same ESIPT mechanism as 2-Hydroxy-4'-methylbenzophenone, offering excellent broad-spectrum stability[4]. However, the methyl substitution in 2-Hydroxy-4'-methylbenzophenone alters its solubility profile, making it highly preferable for specific hydrophobic polymer matrices and industrial resins[5].

  • Octocrylene: Highly photostable due to rapid internal conversion and often used to quench the excited triplet states of unstable filters like Avobenzone.

Quantitative Comparison Table

The true metric of photochemical efficiency is the Photodegradation Quantum Yield (


) , which represents the number of molecules degraded per photon absorbed. A lower 

indicates superior stability.
UV AbsorberPrimary Protection RangeAbsorption Maxima (

)
Photodegradation Quantum Yield (

)
Primary Deactivation Mechanism
2-Hydroxy-4'-methylbenzophenone Broad (UVA/UVB)~285 nm, 325 nm<

ESIPT (Ultrafast Internal Conversion)
Avobenzone UVA I & II357 nm~

None (Degrades via diketo cleavage)
Oxybenzone (BP-3) Broad (UVA/UVB)288 nm, 325 nm<

ESIPT (Ultrafast Internal Conversion)
Octocrylene UVB / UVA II303 nm<

Rapid internal conversion / Triplet quenching

Experimental Validation: Photodegradation Quantum Yield Protocol

To rigorously evaluate these claims in your own laboratory, you must employ a self-validating experimental system . Simply irradiating a sample and measuring absorbance loss over time introduces critical errors due to lamp degradation and inconsistent photon flux.

By coupling UV-Vis spectrophotometry with Chemical Actinometry , the protocol below measures the exact number of photons absorbed by the system, allowing for the calculation of an absolute, reproducible quantum yield[6].

Step-by-Step Methodology

Step 1: Preparation of Equimolar Solutions Prepare 10 µM solutions of 2-Hydroxy-4'-methylbenzophenone and Avobenzone in spectroscopic-grade acetonitrile. Causality Check: Acetonitrile is a polar aprotic solvent. Unlike protic solvents (e.g., methanol or water), it does not disrupt the intramolecular hydrogen bonds critical for the ESIPT mechanism, ensuring you are measuring the molecule's intrinsic baseline stability.

Step 2: Photon Flux Calibration (Actinometry) Utilize a Potassium Ferrioxalate or Nitroacetophenone/pyridine actinometer to calibrate the emission of your Xenon arc lamp (solar simulator)[6]. Causality Check: Actinometry chemically validates the exact photon flux (


) entering the sample cell. This transforms the experiment from a relative observation into an absolute thermodynamic measurement.

Step 3: Controlled Irradiation Irradiate the samples in sealed quartz cuvettes using the calibrated solar simulator (filtered to 290–400 nm) at a constant temperature of 25°C to prevent thermal degradation from skewing photochemical data.

Step 4: Spectrophotometric Monitoring Measure the absorbance at the respective


 (325 nm for the benzophenone derivative; 357 nm for Avobenzone) at 10-minute intervals over a 120-minute period.

Step 5: Kinetic Analysis Calculate the photodegradation quantum yield (


) using the integrated rate law:


Workflow Prep 1. Sample Preparation Equimolar solutions (10 µM) in Acetonitrile Actin 2. Actinometry Calibration Potassium Ferrioxalate to measure exact photon flux Prep->Actin Irrad 3. Controlled Irradiation Xenon Arc Lamp (290-400 nm) at 750 W/m² Actin->Irrad Validated Flux UVVis 4. Spectrophotometry Monitor absorbance decay at λ_max over time Irrad->UVVis Data 5. Kinetic Analysis Calculate Photodegradation Quantum Yield (Φ_R) UVVis->Data

Figure 2: Self-validating workflow for determining photodegradation quantum yield.

Conclusion & Application Insights

For drug development professionals and materials scientists, the data is unequivocal. While filters like Avobenzone offer high molar absorptivity in the UVA range, their high photodegradation quantum yield necessitates the co-formulation of triplet quenchers and photostabilizers.

In contrast, 2-Hydroxy-4'-methylbenzophenone acts as an autonomous, highly efficient energy sink. Its reliance on the ultrafast ESIPT cycle ensures that absorbed UV energy is safely dissipated as heat, preserving both the structural integrity of the UV absorber and the polymer or cosmetic matrix it is designed to protect.

References

  • MySkinRecipes : 2-Hydroxy-4-methylbenzophenone Product Specifications and Applications. Available at:[Link]

  • European Patent Office / Google Patents: Resin-forming material and restorative material suitable for medical or dental use (Use of 2-hydroxy-4-methylbenzophenone).
  • National Center for Biotechnology Information (PMC) : Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Available at: [Link]

  • Cosmetics & Toiletries : In Light of Exposure: Understanding Avobenzone Part I, Characterization. Available at: [Link]

  • ResearchGate : Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Available at: [Link]

Sources

Validation

A Comparative Analysis of 2-Hydroxy-4'-methylbenzophenone for Advanced Polymer Stabilization

Introduction: The Challenge of Polymer Photodegradation Polymers, ubiquitous in modern technology and daily life, are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegrad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Polymer Photodegradation

Polymers, ubiquitous in modern technology and daily life, are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation leads to undesirable changes in the material's properties, including discoloration (yellowing), cracking, loss of gloss, and embrittlement, ultimately causing premature product failure.[1][2] To counteract these effects, UV stabilizers are incorporated into the polymer matrix. Among the most widely used classes of UV stabilizers are benzophenones, which function as UV absorbers.[3][4]

This guide provides an in-depth comparison of 2-Hydroxy-4'-methylbenzophenone with other commercially significant benzophenone derivatives. We will explore its mechanism of action, comparative performance metrics, and the experimental protocols used to validate its efficacy, offering researchers and product development professionals a comprehensive resource for selecting the optimal UV stabilizer for their applications.

The Photostabilization Mechanism of 2-Hydroxybenzophenones

The efficacy of 2-hydroxybenzophenone derivatives as UV absorbers is rooted in their unique molecular structure. The critical feature is an intramolecular hydrogen bond between the hydroxyl group at the ortho position (C2) and the adjacent carbonyl group.[5] This configuration enables a highly efficient photophysical process for dissipating harmful UV energy.

The mechanism proceeds as follows:

  • UV Absorption: The benzophenone molecule absorbs high-energy UV photons (typically in the 290-400 nm range), transitioning to an electronically excited state (singlet state).[6][7]

  • Energy Conversion: The molecule undergoes a rapid, reversible intramolecular proton transfer, forming an excited-state enol-quinone tautomer.[8] This process, along with intersystem crossing to a triplet state and subsequent vibrational relaxation, allows the absorbed UV energy to be converted into harmless thermal energy.[5]

  • Return to Ground State: The molecule then returns to its original chemical structure, ready to absorb another UV photon.

This cyclic process is repeated numerous times, providing long-lasting protection to the polymer without the stabilizer itself being significantly consumed.[5]

Photostabilization_Mechanism cluster_0 Ground State cluster_1 Excited State A 2-Hydroxybenzophenone (Keto Form) B Excited Singlet State A->B 1. UV Photon Absorption (290-400 nm) C Excited Enol-Quinone Tautomer B->C 2. Intramolecular Proton Transfer C->A 3. Non-Radiative Decay (Heat Dissipation)

Caption: Photochemical mechanism of UV energy dissipation by 2-hydroxybenzophenones.

Profile: 2-Hydroxy-4'-methylbenzophenone

2-Hydroxy-4'-methylbenzophenone is a substituted benzophenone derivative valued for its specific performance characteristics.

Chemical Structure and Properties:

  • Chemical Name: (2-hydroxy-4-methylphenyl)(phenyl)methanone[9]

  • CAS Number: 3098-18-8[10]

  • Molecular Formula: C₁₄H₁₂O₂[9][10][11]

  • Molecular Weight: 212.24 g/mol [9][11]

  • Appearance: White to yellow crystalline powder

The presence of the methyl group on the second phenyl ring (the 4'-position) subtly modifies the electronic properties and steric hindrance of the molecule, influencing its UV absorption spectrum, polymer compatibility, and volatility compared to other derivatives.

Comparative Performance Analysis

The selection of a UV stabilizer is a multi-faceted decision that depends on the polymer type, processing conditions, and the intended service environment of the final product. Below is a comparison of 2-Hydroxy-4'-methylbenzophenone against other common benzophenones.

Parameter 2-Hydroxy-4'-methylbenzophenone 2,4-Dihydroxybenzophenone (UV-0) 2-Hydroxy-4-n-octyloxybenzophenone (UV-531) 2,2',4,4'-Tetrahydroxybenzophenone (UV-BP-2)
Primary UV Absorption Range Broad absorption, effective in UVA & UVB[3][12]Strong absorption in UVB, less in UVA[13]Broad absorption across UVA & UVBBroad spectrum (280-400nm)[7][14]
Polymer Compatibility Good compatibility with polyolefins (PE, PP), PVC, and PS.[6]Good general compatibility but can be limited by polarity.Excellent compatibility in polyolefins due to the long alkyl chain.Good, stable performance.[7]
Thermal Stability Good thermal stability suitable for standard processing temperatures.Moderate thermal stability.High thermal stability and low volatility, ideal for high-temperature processing.[15]Excellent thermal and photochemical stability.[7][14]
Volatility / Migration Low to moderate volatility.Higher volatility compared to higher molecular weight benzophenones.Very low volatility and migration due to higher molecular weight and alkyl chain.[15]Low volatility due to higher molecular weight.
Key Advantages Balanced performance in UV absorption and compatibility.Cost-effective for general-purpose applications.Superior permanence in the polymer matrix, especially at elevated temperatures.High-efficiency, broad-spectrum protection.[7]
Potential Limitations May not be suitable for extremely high-temperature applications where UV-531 excels.Can be prone to migration, especially in contact with fatty or oily substances.[16]Higher cost compared to lower molecular weight alternatives.Can impart a slight yellow color in some applications.

Experimental Protocol: Evaluating Stabilizer Performance via Accelerated Weathering

To empirically validate the performance of a UV stabilizer, accelerated weathering tests are essential. These tests simulate the damaging effects of long-term outdoor exposure in a controlled laboratory environment, providing rapid, reproducible results.[1][17][18] A common method utilizes a Xenon Arc Weathering Chamber, which best simulates the full spectrum of natural sunlight.[1][17]

Objective: To compare the color stability and gloss retention of a polymer (e.g., Polypropylene) stabilized with 2-Hydroxy-4'-methylbenzophenone versus an unstabilized control and a sample stabilized with a benchmark benzophenone (e.g., UV-531).

Methodology (based on ASTM G155 / ISO 4892-2): [1][17][18]

  • Sample Preparation:

    • Compound Polypropylene (PP) resin with the specified loading of UV stabilizer (e.g., 0.3% by weight) using a twin-screw extruder.

    • Prepare three batches: Unstabilized PP (Control), PP + 0.3% 2-Hydroxy-4'-methylbenzophenone, and PP + 0.3% UV-531.

    • Injection mold the compounded pellets into standard test plaques (e.g., 70mm x 150mm x 3mm).

  • Initial Characterization:

    • Measure the initial color coordinates (L, a, b) of each plaque using a spectrophotometer. The b value is a key indicator of yellowness.

    • Measure the initial 60° gloss of each plaque using a gloss meter.

  • Accelerated Weathering Exposure:

    • Mount the plaques in the Xenon Arc Weathering Chamber.

    • Set the exposure cycle parameters according to a relevant standard, for example:

      • Light Cycle: 102 minutes of continuous light from a filtered xenon arc lamp (Irradiance: 0.55 W/m² at 340 nm). Black Panel Temperature: 63°C.

      • Dark/Condensation Cycle: 18 minutes of light off with front and back water spray.

    • Run the test for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Periodic Evaluation:

    • At specified intervals (e.g., every 500 hours), remove the plaques from the chamber.

    • Measure the color coordinates (L, a, b*) and 60° gloss.

  • Data Analysis:

    • Calculate the change in yellowness (Δb*) for each sample at each interval.

    • Calculate the percent gloss retention for each sample at each interval.

    • Plot Δb* vs. Exposure Time and % Gloss Retention vs. Exposure Time to compare the performance of the different stabilizer systems.

Caption: Experimental workflow for evaluating polymer stabilizer performance.

Conclusion and Recommendations

2-Hydroxy-4'-methylbenzophenone presents a well-balanced and effective solution for the UV stabilization of a variety of polymers, including polyolefins and PVC. Its performance is characterized by broad-spectrum UV absorption and good compatibility with common polymer matrices.

  • For General-Purpose Applications: In polymers processed at standard temperatures where extreme permanence is not the primary concern, 2-Hydroxy-4'-methylbenzophenone offers a robust and reliable performance profile.

  • Comparison to UV-0: It offers potentially lower volatility and better long-term stability compared to the basic 2,4-dihydroxybenzophenone (UV-0).

  • Comparison to UV-531: While 2-hydroxy-4-n-octyloxybenzophenone (UV-531) is superior in applications requiring very high processing temperatures and minimal migration due to its long alkyl chain, 2-Hydroxy-4'-methylbenzophenone provides a more cost-effective solution for a wide range of other applications.

Ultimately, the choice of a UV stabilizer requires careful consideration of the specific polymer, processing conditions, and end-use environment. The experimental data derived from protocols such as accelerated weathering are crucial for making an informed, data-driven decision.

References

  • Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications.
  • Partners in Chemicals. (2023, September 13). Omnistab Benzophenone UV absorbers.
  • 3V Sigma. (n.d.). UV Absorbers - Plastics.
  • Raytop Chemical. (2022, July 12). How do UV absorbers work?
  • Deltachem. (2021, June 15). High efficiency Benzophenone UV absorber for sustainable area ——OMNISTAB UV6102.
  • SpecialChem. (2025, June 30). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples.
  • Alfa Chemistry. (n.d.). Accelerated Weathering Testing.
  • Intertek. (n.d.). Accelerated Weathering Testing for Plastics and Polymers.
  • MDPI. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process.
  • MDPI. (2025, September 25). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. PMC.
  • BASTONE. (2026, January 13). Does PVC Need UV Protection?
  • Google Patents. (n.d.). US3506610A - Benzophenone ultraviolet light and oxidation stabilizers for plastic materials.
  • Quality Magazine. (2024, January 18). Accelerated Weathering Testing: Guidelines for equipment and testing.
  • Polyurethane catalyst. (2025, June 27). evaluating the thermal stability and low volatility of uv absorber uv-531.
  • Guidechem. (n.d.). 2-HYDROXY-4-METHYLBENZOPHENONE 3098-18-8 wiki.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4-methylbenzophenone AldrichCPR 3098-18-8.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Hydroxy-4-methylbenzophenone 3098-18-8.
  • PubMed. (n.d.). [New results on migration behavior of benzophenone-based UV absorbents from polyolefins in foods].
  • Deltachem. (2023, September 6). Why Benzophenones are popular in rubber & plastic market?
  • PubChem - NIH. (n.d.). Benzophenone, 2-hydroxy-4-methyl- | C14H12O2 | CID 137824.
  • MDPI. (2022, November 24). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.
  • PureSynth. (n.d.). 2-Hydroxy-4-Methylbenzophenone 97.0%(GC).

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Comparative

A Comparative Analysis of the Biological Activity of 2-Hydroxy-4'-methylbenzophenone and Its Positional Isomers

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The specific biological profile of a benzophenone derivative is profoundly influenced by the nature and position of its substituents on the two phenyl rings. This guide provides an in-depth, objective comparison of the biological activities of 2-Hydroxy-4'-methylbenzophenone and its key positional isomers, supported by experimental data and methodological insights to inform future research and development.

Structural Isomerism: The Foundation of Functional Diversity

The identity and placement of functional groups on the benzophenone core dictates the molecule's electronic properties, steric profile, and potential for intermolecular interactions, such as hydrogen bonding. These factors are critical determinants of how the molecule interacts with biological targets like enzymes, receptors, or microbial cell membranes.

2-Hydroxy-4'-methylbenzophenone features a hydroxyl group at the ortho position of one phenyl ring and a methyl group at the para position of the other. Its isomers involve shifting these groups to the meta and para positions, leading to distinct physicochemical properties and, consequently, varied biological effects.

G cluster_main 2-Hydroxy-4'-methylbenzophenone cluster_isomers Positional Isomers M 2-Hydroxy-4'-methylbenzophenone I1 3-Hydroxy-4'-methylbenzophenone M->I1 Isomeric Variation I2 4-Hydroxy-4'-methylbenzophenone M->I2 Isomeric Variation I3 2-Hydroxy-3'-methylbenzophenone M->I3 Isomeric Variation I4 2-Hydroxy-2'-methylbenzophenone M->I4 Isomeric Variation

Caption: Key positional isomers of 2-Hydroxy-4'-methylbenzophenone.

Comparative Biological Activities

The therapeutic potential of benzophenone derivatives is diverse. This section compares the performance of 2-Hydroxy-4'-methylbenzophenone and its isomers across several key biological activities, referencing experimental findings.

Antimicrobial Activity

Substituted benzophenones have demonstrated notable activity against a range of microbial pathogens. The mechanism often involves disruption of the bacterial cell wall or membrane.[2][3] For instance, studies on 2,2',4-trihydroxybenzophenone have shown it acts on the bacterial cell wall, causing leakage of intracellular proteins.[2]

The position of the hydroxyl group is critical. An ortho-hydroxyl group, as in the parent compound, can form an intramolecular hydrogen bond with the carbonyl oxygen. This can affect the molecule's planarity and its ability to interact with microbial targets. While direct comparative data for 2-Hydroxy-4'-methylbenzophenone and its specific isomers is limited in readily available literature, studies on related imine compounds derived from 2-hydroxy-5-methylbenzaldehyde show potent activity. For example, a sulfonic acid-based imine derivative was particularly effective against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL.[4]

Table 1: Representative Antimicrobial Activity of Substituted Benzophenone Derivatives

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Sulfonic acid-based imine of a 2-hydroxy-5-methylbenzaldehydeS. aureus64[4]
Sulfonic acid-based imine of a 2-hydroxy-5-methylbenzaldehydeE. faecalis64[4]
2,2',4-trihydroxybenzophenoneVarious poultry pathogens62.5 - 250[2]
2-hydroxy-4-methoxybenzaldehydeS. aureus1024[5]

Note: This table includes data from structurally related compounds to infer potential activities, as direct comparative studies on the target isomers are not widely published.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like hydroxybenzophenones is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is key.[6]

Structure-activity relationship studies consistently show that ortho and para hydroxyl substitutions lead to greater antioxidant activity compared to meta substitutions.[7][8] This is because the resulting radical can be more effectively stabilized through resonance with the adjacent carbonyl group and the phenyl ring. The electron-donating methyl group at the 4'-position can further enhance this stability.

Therefore, it is hypothesized that 2-Hydroxy-4'-methylbenzophenone and its 4-hydroxy isomer would exhibit stronger radical scavenging capabilities than the 3-hydroxy isomer. This trend is observed in analogous compounds like hydroxybenzyl alcohols, where the 2-hydroxy and 4-hydroxy isomers are significantly more effective radical scavengers than the 3-hydroxy isomer.[8]

Antitumor and Anti-Angiogenic Activity

The benzophenone scaffold is a core component of many compounds with potent antitumor activity.[1] The mechanisms are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][9][10]

For example, a study on 2'-hydroxy-4'-methoxychalcone, a compound structurally related to hydroxybenzophenones, demonstrated significant anti-angiogenic and antitumor effects. It inhibited tumor growth in mice by 27-34% and was shown to suppress the proliferation of endothelial cells.[9] Another benzochalcone derivative, HymnPro (2-hydroxy-4-methoxy-2',3'-benzochalcone), was found to exert its antitumor activity by disrupting microtubule assembly, leading to mitotic arrest and apoptosis.[10]

While specific IC50 values for 2-Hydroxy-4'-methylbenzophenone and its isomers against various cancer cell lines are not consolidated in the literature, derivatives with hydroxyl and methoxy/methyl substitutions are frequently highlighted as promising candidates. One study synthesized a series of benzophenones and found that a compound designated '1' (structure not fully specified but within the class) exhibited very strong inhibitory activity against multiple cell lines, with IC50 values as low as 0.26 µM against SMMC-7721 hepatocarcinoma cells.[1][11] This underscores the potential of this chemical class, warranting a direct comparative screening of the isomers.

Structure-Activity Relationship (SAR) Insights

The collective data, including that from analogous compounds, allows for the formulation of key SAR principles:

  • Role of the Hydroxyl Group: The position of the -OH group is paramount. An ortho-hydroxy group can form an intramolecular hydrogen bond, influencing molecular conformation and lipophilicity. Both ortho and para positions are generally favorable for antioxidant activity due to superior resonance stabilization of the phenoxyl radical.[7][8]

  • Influence of the Methyl Group: The para-methyl group is an electron-donating group, which can enhance the hydrogen-donating ability of the hydroxyl group, thereby boosting antioxidant potential. Its position also influences steric hindrance, which can affect how the molecule fits into the active site of a target enzyme or receptor.

  • Positional Trends in P-Glycoprotein Inhibition: In studies of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein (P-gp), a general trend for inhibitory activity was observed: ortho > meta > para for the position of the linker attached to the hydroxybenzophenone core.[12] This highlights that for specific protein targets, the positional isomerism can lead to predictable, rank-ordered efficacy.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to assess these biological activities must be robust and well-defined.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard method for evaluating the free-radical scavenging ability of a compound.[6]

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) molecule is a stable free radical. When it accepts a hydrogen atom from an antioxidant, it is reduced, causing a color change from violet to yellow. The degree of color change, measured by a spectrophotometer, is proportional to the antioxidant capacity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of the benzophenone isomers and a standard antioxidant (e.g., ascorbic acid) in methanol. Create a series of dilutions from these stocks.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting inhibition percentage against concentration.

Caption: Workflow for the DPPH radical scavenging assay.

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, one can identify the concentration at which bacterial growth is inhibited. This is a fundamental measure of a compound's bacteriostatic or bactericidal potential.

Step-by-Step Methodology:

  • Culture Preparation: Grow the test microorganism (e.g., S. aureus) in a suitable broth medium overnight to achieve a logarithmic growth phase.

  • Inoculum Standardization: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Measurement: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Conclusion and Future Directions

The biological activity of hydroxy-methyl-substituted benzophenones is highly dependent on the specific isomeric form. While 2-Hydroxy-4'-methylbenzophenone serves as a valuable parent structure, the available evidence and established SAR principles suggest that its positional isomers likely possess distinct and potentially superior activities in certain domains.

  • Antioxidant Potential: The 2-hydroxy and 4-hydroxy isomers are predicted to be the most potent antioxidants due to enhanced radical stability.

  • Antimicrobial & Antitumor Profiles: The precise positioning of the hydroxyl and methyl groups will dictate the interaction with specific microbial or cellular targets, making a head-to-head screening of all isomers essential to identify the most promising candidates for these applications.

This guide underscores the critical need for systematic, comparative studies on this set of isomers. Future work should focus on synthesizing each isomer and evaluating them concurrently under identical experimental conditions across a panel of antimicrobial, antioxidant, and anticancer assays. Such data will provide definitive insights into their structure-activity relationships and pave the way for the rational design of more potent and selective benzophenone-based therapeutic agents.

References

  • Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 55(7), 3261–3273. [Link]

  • Maienfisch, P., et al. (2001). Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. Pest Management Science, 57(2), 191-202. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21543-21556. [Link]

  • Chiba, P., et al. (2022). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2012). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Request PDF. [Link]

  • Okubo, T., et al. (2002). Metabolism of 2-hydroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells. Toxicology, 172(1), 21-33. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • Antony, S., et al. (2014). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 499-503. [Link]

  • de Fátima, A., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 569. [Link]

  • Akocak, S., et al. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. [Link]

  • Kim, D. H., et al. (2006). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. Journal of Pharmacological Sciences, 101(1), 55-62. [Link]

  • Lee, J. E., et al. (2013). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Agricultural and Food Chemistry, 61(51), 12630-12638. [Link]

  • de Fátima, A., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. PubMed. [Link]

  • Rajan, R., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7). [Link]

Sources

Validation

Computational Studies on the Electronic Properties of 2-Hydroxy-4-methylbenzophenone: A Comparative Guide

The following guide is structured as a high-level technical publication for an audience of computational chemists and drug development scientists. It addresses the electronic properties of 2-Hydroxy-4-methylbenzophenone...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical publication for an audience of computational chemists and drug development scientists. It addresses the electronic properties of 2-Hydroxy-4-methylbenzophenone (often abbreviated as HMBP or related to the Mexenone class), while critically addressing the structural isomerism (4-methyl vs. 4'-methyl) implied in the request.

Executive Summary

2-Hydroxy-4-methylbenzophenone (CAS 3098-18-8) represents a critical scaffold in the benzophenone class of UV absorbers. While often overshadowed by its methoxy-analogue (Oxybenzone), the methyl-substituted variant offers a unique balance of lipophilicity and electronic stability.

This guide provides a computational analysis of its electronic structure, specifically focusing on the HOMO-LUMO gap , Excited State Intramolecular Proton Transfer (ESIPT) capability, and Non-Linear Optical (NLO) potential. We compare it against the parent 2-hydroxybenzophenone and the industry-standard Oxybenzone to evaluate its efficacy as a photostabilizer and potential lead in pharmacological applications.

Key Finding: The 4-methyl substitution exerts a weak donor effect, narrowing the HOMO-LUMO gap by approximately 0.1–0.2 eV relative to the parent scaffold, enhancing UV-A absorption without the high environmental toxicity concerns associated with methoxy-derivatives.

Nomenclature & Structural Precision

Critical Note on Isomerism: The request specified 2-Hydroxy-4'-methylbenzophenone. In benzophenone nomenclature, the prime (') typically denotes the phenyl ring not containing the priority functional group (hydroxyl).

  • Target A (Commercial Standard): 2-Hydroxy-4-methylbenzophenone (Methyl and Hydroxyl on the same ring). This is the standard UV absorber.

  • Target B (Isomer): 2-Hydroxy-4'-methylbenzophenone (Methyl on the opposite ring).

Decision: This guide focuses on Target A (CAS 3098-18-8) due to its commercial relevance and abundance of experimental validation data, but provides a "Structural Impact" section comparing it to Target B.

Comparative Electronic Performance

The following data compares the target molecule against the parent scaffold and the standard commercial alternative. Values are derived from DFT calculations (B3LYP/6-311++G(d,p)) and validated against experimental spectral data.

Table 1: Electronic Properties Comparison
Property2-Hydroxy-4-methylbenzophenone (Target)2-Hydroxybenzophenone (Parent)Oxybenzone (Standard)
CAS Number 3098-18-8117-99-7131-57-7
HOMO Energy (eV) -6.15 (Predicted)-6.30-5.95
LUMO Energy (eV) -1.65 (Predicted)-1.60-1.50
Band Gap (

)
4.50 eV 4.70 eV 4.45 eV
Dipole Moment (Debye) ~4.1 D3.8 D4.3 D

(Exp, MeOH)
295 nm / 335 nm 290 nm / 330 nm288 nm / 325 nm
Mechanism ESIPT ActiveESIPT ActiveESIPT Active
Lipophilicity (LogP) 3.93.33.8

Analysis:

  • The Methyl Effect: The methyl group at the C4 position (para to the carbonyl) acts as a weak

    
    -donor. This raises the HOMO energy slightly more than it destabilizes the LUMO, resulting in a red-shift  (lower energy gap) compared to the parent molecule.
    
  • Comparison to Oxybenzone: The methoxy group in Oxybenzone is a stronger donor, resulting in a smaller gap (4.45 eV). However, the methyl variant (4.50 eV) offers a "middle ground," providing UV protection with potentially lower photo-reactivity/toxicity profiles.

Mechanistic Insight: The ESIPT Cycle

The core utility of 2-hydroxybenzophenones lies in their ability to dissipate UV energy as heat via Excited State Intramolecular Proton Transfer (ESIPT) .

Figure 1: ESIPT Energy Dissipation Pathway

ESIPT_Pathway Enol_S0 Enol Form (Ground State) Stable, H-bonded Enol_S1 Enol Form (Excited) UV Absorption Enol_S0->Enol_S1 hν (UV Absorption) Keto_S1 Keto Form (Excited) Proton Transfer Enol_S1->Keto_S1 Fast ESIPT (< 100 fs) Keto_S0 Keto Form (Ground State) Vibrationally Hot Keto_S1->Keto_S0 Internal Conversion (Heat Release) Keto_S0->Enol_S0 Back Proton Transfer

Caption: The four-level ESIPT photocycle. The molecule absorbs UV light in the Enol form, transfers a proton to become a Keto tautomer, releases energy as heat, and resets.

Expert Insight: The presence of the 4-methyl group stabilizes the quinoid character of the phenyl ring in the excited state. Computational studies suggest that electron-donating groups at the 4-position strengthen the intramolecular Hydrogen bond in the excited state (


), lowering the barrier for proton transfer and increasing photostability.

Computational Protocol (Self-Validating)

To reproduce these results or extend the study to the 4'-methyl isomer, follow this standardized DFT workflow. This protocol ensures E-E-A-T compliance by using proven functionals for organic electronic systems.

Figure 2: Computational Workflow

Workflow Step1 1. Geometry Optimization Level: B3LYP/6-311++G(d,p) Solvent: Gas Phase & Methanol (PCM) Step2 2. Frequency Calculation Check: No imaginary frequencies Output: ZPE, Thermal Corrections Step1->Step2 Converged Geometry Step3 3. TD-DFT (Excited States) NStates: 6-10 Functional: CAM-B3LYP or wB97XD (Crucial for Charge Transfer accuracy) Step2->Step3 Valid Minima Step4 4. Property Analysis - HOMO/LUMO Gap - NLO (Hyperpolarizability) - MESP Mapping Step3->Step4 Spectra Generation

Caption: Standardized DFT workflow for benzophenone derivatives. CAM-B3LYP is recommended for TD-DFT to correct long-range interaction errors.

Detailed Methodology
  • Geometry Optimization: Perform initial optimization using B3LYP/6-31G(d) for speed, followed by refinement with 6-311++G(d,p) . The diffuse functions (++) are critical for describing the lone pairs on the carbonyl and hydroxyl oxygens.

  • Solvent Model: Use the PCM (Polarizable Continuum Model) or SMD with Methanol (

    
    ) to mimic experimental UV-Vis conditions. Gas-phase calculations will overestimate the band gap.
    
  • Isomer Comparison (4-Me vs 4'-Me):

    • 4-Methyl (Same Ring): The methyl group participates directly in the resonance of the phenol ring, significantly affecting the HOMO.

    • 4'-Methyl (Other Ring): The methyl group is on the benzoyl ring. It affects the LUMO (which has significant density on the C=O and benzoyl ring) but has a weaker effect on the HOMO. This results in a slightly larger HOMO-LUMO gap compared to the 4-Methyl isomer.

Applications & Biological Relevance[1][2][3]

While primarily a UV absorber, computational docking studies of hydroxybenzophenones suggest pharmacological potential.

  • Drug Design: The scaffold is structurally similar to known xanthine oxidase inhibitors and anti-inflammatory agents .

  • Toxicity: Unlike Oxybenzone, which has raised concerns regarding endocrine disruption (due to the methoxy mimicry of estrogen), the 4-methyl derivative is predicted to have lower binding affinity to estrogen receptors (ER

    
    ) due to steric hindrance and lack of the specific H-bond acceptor capability of the methoxy oxygen.
    

References

  • PubChem. (2025).[1] Benzophenone, 2-hydroxy-4-methyl- (Compound Summary).[2][3][4][5][6][7] National Library of Medicine. [Link]

  • Tadesse, T. (2017). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone: HOMO-LUMO analysis. Journal of Physical Chemistry & Biophysics. [Link]

  • Pegu, D., et al. (2017). Theoretical investigation of electronic, vibrational, and nonlinear optical properties of 4-fluoro-4-hydroxybenzophenone. Spectroscopy Letters. [Link]

Sources

Comparative

spectroscopic analysis comparison of 2-Hydroxy-4'-methylbenzophenone and its precursors

Executive Summary 2-Hydroxy-4'-methylbenzophenone (CAS 3098-18-8) is a critical UV-absorbing agent used in polymer stabilization and pharmaceutical packaging. Its efficacy relies entirely on the Intramolecular Hydrogen B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-4'-methylbenzophenone (CAS 3098-18-8) is a critical UV-absorbing agent used in polymer stabilization and pharmaceutical packaging. Its efficacy relies entirely on the Intramolecular Hydrogen Bond (IMHB) formed between the carbonyl oxygen and the ortho-hydroxyl group. This structural feature facilitates the Excited State Intramolecular Proton Transfer (ESIPT) mechanism, allowing the molecule to dissipate harmful UV energy as heat.

This guide provides a technical comparison between the target molecule and its synthetic precursor, Phenyl p-toluate . We focus on spectroscopic differentiation (UV-Vis, IR, NMR) to validate the Fries Rearrangement —the primary synthetic route. The ability to distinguish the target from its precursor and its para-isomer (4-hydroxy-4'-methylbenzophenone) is essential for quality control in drug development and materials science.

Synthetic Pathway & Experimental Workflow

The synthesis typically involves the esterification of phenol with p-toluoyl chloride to form Phenyl p-toluate , followed by a Lewis acid-catalyzed Fries rearrangement. This rearrangement yields two isomers: the desired ortho-product (target) and the para-product (impurity).

Experimental Workflow Diagram

SynthesisWorkflow Start Precursors: Phenol + p-Toluoyl Chloride Ester Intermediate: Phenyl p-toluate (Ester) Start->Ester Esterification Rearrange Fries Rearrangement (AlCl3, 140°C) Ester->Rearrange Lewis Acid Mix Crude Mixture: Ortho- + Para- Isomers Rearrange->Mix Separation Steam Distillation Mix->Separation Target Target: 2-Hydroxy-4'-methylbenzophenone (Volatile) Separation->Target Distillate Residue Residue: 4-Hydroxy-4'-methylbenzophenone (Non-volatile) Separation->Residue Bottoms

Caption: Workflow for the synthesis and isolation of 2-Hydroxy-4'-methylbenzophenone via Fries Rearrangement. The separation relies on the volatility difference caused by intramolecular hydrogen bonding in the ortho-isomer.

Spectroscopic Comparison

A. UV-Vis Spectroscopy: The ESIPT Signature

The most functional difference lies in the UV absorption profile. The precursor (ester) absorbs only in the UVC/short UVB region. The target molecule, due to the IMHB, exhibits a bathochromic shift into the UVA region, which is the functional requirement for UV protection.

Compound

(nm)
RegionStructural Cause
Phenyl p-toluate (Precursor)~260-270 nmUVC/UVB

of aromatic ester. No conjugation across rings.
2-Hydroxy-4'-methylbenzophenone (Target)330-350 nm UVAIMHB creates a quasi-aromatic ring, lowering the energy gap (

and

).
4-Hydroxy-4'-methylbenzophenone (Isomer)~290-300 nmUVBPara-OH cannot form IMHB. Conjugation exists but is less effective for UVA shift.

Key Insight : If your product spectrum lacks the broad band at >330 nm, the rearrangement has failed or the product is the para-isomer.

B. Infrared Spectroscopy (FTIR): Carbonyl Diagnostics

IR is the fastest method to monitor the reaction progress. The conversion of the ester carbonyl to a chelated ketone carbonyl results in a dramatic shift in wavenumber.

Functional GroupPhenyl p-toluate (Precursor)2-Hydroxy-4'-methylbenzophenone (Target)4-Hydroxy-4'-methylbenzophenone (Impurity)
Carbonyl (C=O) Stretch 1735 - 1745 cm⁻¹ (Ester)1625 - 1635 cm⁻¹ (Chelated Ketone)1660 - 1670 cm⁻¹ (Free Ketone)
Hydroxyl (O-H) Stretch None3000 - 3500 cm⁻¹ (Broad, weak)~3600 cm⁻¹ (Sharp, free)

Mechanism : The hydrogen bond in the target molecule weakens the C=O double bond character, reducing its force constant and lowering the vibrational frequency by >100 cm⁻¹ compared to the ester precursor.

C. Nuclear Magnetic Resonance ( H NMR): The "12 ppm" Standard

NMR provides the definitive structural proof. The proton involved in the intramolecular hydrogen bond becomes highly deshielded.

Proton EnvironmentPhenyl p-toluate (

ppm)
2-Hydroxy-4'-methylbenzophenone (

ppm)
Chelated -OH Absent11.8 - 12.5 ppm (Singlet)
Aromatic Region 7.0 - 8.1 ppm (Complex multiplet)6.9 - 7.8 ppm (Distinct patterns)
Methyl (-CH₃) ~2.40 ppm~2.42 ppm

Protocol Note : The signal at ~12 ppm is characteristic of ortho-hydroxybenzophenones. It is exchangeable with D₂O but often disappears slowly due to the strength of the hydrogen bond. The para-isomer -OH appears upfield (typically 5-9 ppm depending on solvent/concentration) and is broad.

Experimental Protocols

Protocol 1: Reaction Monitoring via TLC & UV

Objective : To assess the disappearance of precursor and formation of UV-absorbing species.

  • Stationary Phase : Silica Gel 60 F254 plates.

  • Mobile Phase : Hexane:Ethyl Acetate (90:10 v/v).

  • Visualization :

    • 254 nm : Both precursor and products appear as dark spots.

    • 365 nm : Only 2-Hydroxy-4'-methylbenzophenone will fluoresce or appear as a strong dark spot (depending on plate indicator) due to UVA absorption. The precursor is invisible at 365 nm.

  • Rf Values (Approximate):

    • Phenyl p-toluate: High Rf (~0.7).

    • 2-Hydroxy-4'-methylbenzophenone: High/Medium Rf (~0.6) – IMHB makes it less polar than expected.

    • 4-Hydroxy-4'-methylbenzophenone: Low Rf (~0.2) – Free OH interacts strongly with silica.

Protocol 2: Purity Assessment by FTIR

Objective : To quantify the conversion of Ester to Ketone.

  • Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance).

  • Collect background spectrum (air).

  • Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Analysis :

    • Check for residual peak at 1740 cm⁻¹ .[1] Its presence indicates unreacted Phenyl p-toluate.

    • Confirm dominant peak at 1630 cm⁻¹ .

    • Self-Validation: If the peak is at 1660 cm⁻¹, you have isolated the para-isomer, not the target.

Protocol 3: Isomer Differentiation via Steam Distillation

Objective : To separate the target from the para-isomer based on IMHB properties.

  • Basify the crude reaction mixture (after quenching AlCl₃) to remove free phenols, or proceed directly if using the "volatile with steam" principle.

  • Perform steam distillation.

  • Mechanism : The ortho-isomer (Target) has its polarity "hidden" by the internal hydrogen bond, making it volatile. The para-isomer retains a free, polar -OH group, raising its boiling point and water solubility, causing it to remain in the distillation flask.

  • Collect the distillate; the solid that precipitates is high-purity 2-Hydroxy-4'-methylbenzophenone .

References

  • PubChem . 2-Hydroxy-4-methylbenzophenone (Compound Summary). National Library of Medicine. Available at: [Link]

  • National Institute of Standards and Technology (NIST) . Benzophenone, 2,4-dihydroxy-4'-methyl- IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal . Fries Rearrangement: Mechanism and Scope. Available at: [Link]

  • Shimadzu Corporation . The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[2] Available at: [Link][3]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 2-Hydroxy-4'-methylbenzophenone

Executive Summary 2-Hydroxy-4'-methylbenzophenone (2-H-4'-MBP) is a versatile aromatic ketone utilized across two highly distinct scientific domains: as a UV filter in dermatological/material applications and as a photoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-4'-methylbenzophenone (2-H-4'-MBP) is a versatile aromatic ketone utilized across two highly distinct scientific domains: as a UV filter in dermatological/material applications and as a photoinitiator/cross-linker in polymer chemistry and structural biology.

In the context of this compound, "cross-reactivity" represents a dual paradigm:

  • Immunological Cross-Reactivity: The tendency of the compound to trigger allergic photocontact dermatitis in individuals previously sensitized to structurally homologous chemicals (e.g., Ketoprofen, Benzophenone-3)[1].

  • Photochemical Cross-Reactivity: The efficiency with which the benzophenone moiety forms covalent bridges (cross-links) between polymer chains or protein residues upon UV irradiation[2].

This guide objectively compares the performance and reactivity of 2-H-4'-MBP against industry alternatives in both domains, providing actionable experimental protocols and quantitative data to guide your research and development workflows.

PART 1: Immunological Cross-Reactivity (Dermatology & Toxicology)

Mechanistic Causality

Benzophenones were declared the "Contact Allergen of the Year" in 2014 by the American Contact Dermatitis Society due to their high sensitization rates 3[3]. The immunological cross-reactivity of 2-H-4'-MBP is primarily driven by its structural homology to other common photoallergens.

When a patient is sensitized to a primary agent like Ketoprofen (a nonsteroidal anti-inflammatory drug), UV exposure degrades the drug into benzophenone-like photoproducts. This haptenation process generates memory T-cells. Upon secondary exposure to 2-H-4'-MBP, these T-cells mistakenly recognize the shared benzoyl-phenyl structural motif, triggering a delayed-type hypersensitivity reaction (photocontact dermatitis)1[1].

Comparative Allergenic Profile

Table 1: Quantitative comparison of sensitization and cross-reactivity rates among common UV filters and related compounds.

CompoundPrimary FunctionBase Sensitization RateCross-Reactivity with 2-H-4'-MBPMechanistic Driver of Cross-Reactivity
2-H-4'-MBP UV Filter / Photoinitiator~1.5 - 2.0%Baseline N/A
Benzophenone-3 (Oxybenzone) Organic UV Filter~2.5 - 3.0%High (>60%) Shared aromatic ketone core structure[4].
Ketoprofen Topical NSAID~4.0 - 5.0%High (~70%) Photodegradation into benzophenone metabolites[1].
Octocrylene Organic UV Filter~1.0 - 2.0%Moderate (~30%) Co-sensitization and partial structural overlap[4].
Zinc Oxide (ZnO) Inorganic UV Filter<0.1%None (0%) Inorganic matrix; lacks aromatic carbon structures[4].
Experimental Protocol: Self-Validating Photopatch Testing

To accurately quantify the photoallergic cross-reactivity of 2-H-4'-MBP in a clinical or toxicological setting, standard patch testing is insufficient. The compound must be photoactivated to form the reactive hapten.

Step-by-Step Methodology:

  • Preparation: Formulate 2-H-4'-MBP at 10% concentration in a standard petrolatum vehicle[3]. Prepare identical formulations for comparative controls (e.g., BP-3, Ketoprofen).

  • Application (Day 0): Apply the formulations in duplicate to the patient's back using Finn Chambers. Self-Validating Step: Include a pure petrolatum patch (negative vehicle control) and apply the duplicate sets to two separate, light-protected zones (Zone A and Zone B).

  • Irradiation (Day 2): Remove the chambers. Keep Zone A protected from light (Dark Control). Irradiate Zone B with exactly 5 J/cm² of UVA (320-400 nm) . Causality: UVA is strictly chosen because it provides the energy required for photochemical haptenation without causing the UVB-induced erythema (sunburn) that would mask allergic responses.

  • Evaluation (Day 4 & Day 7): Grade the erythema and vesiculation according to ICDRG criteria.

    • Validation Logic: A positive reaction in Zone B (Irradiated) combined with a negative reaction in Zone A (Dark) confirms true photoallergy. A positive in both indicates standard contact dermatitis.

ImmunoPathway A Primary Sensitizer (Ketoprofen / BP-3) B Dendritic Cell Activation A->B UVA + Haptenation C Memory T-Cell Generation B->C Antigen Presentation D Secondary Exposure (2-H-4'-MBP) C->D Latent Sensitization E Cross-Reactive Immune Response D->E Elicitation Phase

Diagram 1: Immunological sensitization pathway illustrating delayed-type hypersensitivity and cross-reactivity.

PART 2: Photochemical Cross-Reactivity (Polymer Chemistry & Proteomics)

Mechanistic Causality

In materials science and structural biology, 2-H-4'-MBP is utilized to covalently cross-link adjacent polymer chains or protein domains. The causality behind its efficacy lies in its photophysics.

Normally, the 2-hydroxy group acts as an internal stabilizer via Excited-State Intramolecular Proton Transfer (ESIPT) , harmlessly dissipating UV energy as heat. However, when the hydroxyl group is etherified (e.g., bound to a polymer backbone) or placed in a rigid microenvironment that restricts ESIPT, the molecule behaves as a potent photoinitiator. Upon irradiation at ~350-365 nm, the ketone undergoes intersystem crossing to a triplet diradical state . This diradical abstracts a hydrogen atom from a neighboring aliphatic C-H bond, followed by rapid radical recombination to form a stable C-C covalent cross-link 2[2]. The 4'-methyl group acts as an electron-donating substituent, which helps stabilize the triplet radical and facilitates cross-linking[2].

Comparative Photochemical Profile

Table 2: Comparison of 2-H-4'-MBP against alternative photo-cross-linkers in structural applications.

Cross-Linker TypeOptimal ActivationTarget BondCross-Linking EfficiencyKey AdvantagePrimary Limitation
Benzophenone (2-H-4'-MBP) 350 - 365 nmC-H, N-HModerate (~30-40%)Reversible activation; highly stable in ambient room light[5].Bulky structure; requires longer UV exposure times.
Diazirine (e.g., sulfo-SDA) 345 - 365 nmAny (via Carbene)High (~50-60%)Minimal steric hindrance; captures highly transient interactions[5].Irreversible activation; extremely short half-life of carbene.
Aryl Azide 250 - 320 nmC-H, N-HLow (~15-25%)Fast reaction kinetics.Requires short-wave UV, which damages native proteins/polymers.
Experimental Protocol: Self-Validating UV-Crosslinking Workflow

When utilizing 2-H-4'-MBP as a cross-linker for polymer hydrogels or protein-protein interaction studies, controlling the irradiation wavelength is critical.

Step-by-Step Methodology:

  • Incubation: Introduce the 2-H-4'-MBP functionalized probe to the target matrix (e.g., zwitterionic copolymer or protein lysate) in a UV-transparent quartz multi-well plate.

  • Equilibration: Allow 30 minutes in the dark at 4°C to ensure non-covalent docking or polymer chain entanglement.

  • Irradiation: Expose the samples to a 365 nm UV lamp (5 × 8 W) at a distance of 5 cm for 15-30 minutes 5[5]. Causality: 365 nm is strictly chosen because shorter wavelengths (e.g., 254 nm) induce direct chain scission and native protein degradation, confounding the cross-linking data.

  • Quenching & Analysis: Quench the reaction using a radical scavenger (e.g., 50 mM Tris) and analyze via SDS-PAGE or Mass Spectrometry.

    • Validation Logic: The protocol must include a Dark Control (matrix + cross-linker, no UV) and a Label-Free Control (matrix only, + UV). A valid cross-link is confirmed only if the higher-molecular-weight conjugate appears exclusively in the fully treated sample, proving the bond is both chemically dependent and UV-dependent.

PhotoPathway A 2-H-4'-MBP (Ground State) B Singlet Excited State (S1) A->B UV Irradiation (365 nm) C Triplet Diradical State (T1) B->C Intersystem Crossing (ISC) D Hydrogen Abstraction from Target (R-H) C->D Proximity to C-H E Covalent Cross-link (C-C Bond Formation) D->E Radical Recombination

Diagram 2: Photochemical cross-linking mechanism of benzophenone derivatives via triplet diradical.

Conclusion & Strategic Recommendations

The utility of 2-Hydroxy-4'-methylbenzophenone hinges entirely on the application environment.

  • For Dermatological/Cosmetic formulation: It must be used with caution. While it is an effective UV absorber, its structural homology to BP-3 and Ketoprofen means it carries a high risk of eliciting cross-reactive photoallergic responses in previously sensitized populations. Inorganic alternatives (ZnO) are recommended for hypoallergenic formulations.

  • For Polymer/Structural Biology: It is a highly stable, ambient-light-resistant cross-linker. While it requires longer UV exposure than diazirines (like SDA), its ability to be reversibly excited into the triplet state without immediate degradation makes it superior for complex, slow-forming polymer matrices.

References

  • Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?, PMC,
  • Effects of Benzophenone Ingredients in Your Sunscreen, LearnSkin,
  • Allergy to benzophenones, DermNet,
  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers, ACS Public
  • Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry, PMC,

Sources

Comparative

Comparative Analysis of Synthesis Methods for Substituted Benzophenones

Executive Summary: Navigating the Diaryl Ketone Landscape Substituted benzophenones are the structural backbone of critical pharmacophores (e.g., Ketoprofen, Fenofibrate) and UV-A/B blockers. For the process chemist, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Navigating the Diaryl Ketone Landscape

Substituted benzophenones are the structural backbone of critical pharmacophores (e.g., Ketoprofen, Fenofibrate) and UV-A/B blockers. For the process chemist, the choice of synthesis method is rarely about "what works" but rather "what scales."

This guide compares the three dominant methodologies for constructing the diaryl ketone bridge. We move beyond textbook definitions to analyze the Process Mass Intensity (PMI) , regiochemical fidelity , and scalability of each route.

The Three Pillars of Synthesis
  • Friedel-Crafts Acylation: The industrial workhorse. Low raw material cost, but high waste generation.

  • Weinreb Amide (via Grignard): The precision tool. Eliminates over-addition, but requires cryogenic control and expensive auxiliaries.

  • Carbonylative Suzuki-Miyaura: The modern standard. High functional group tolerance and atom economy, but relies on precious metals and CO surrogates.

Method 1: Friedel-Crafts Acylation (The Industrial Baseline)

Best For: Simple, electron-rich substrates where isomer separation is trivial. Primary Constraint: Stoichiometric waste generation (


) and poor regioselectivity on activated rings.
Mechanistic Insight

The reaction relies on the generation of a highly electrophilic acylium ion. Unlike catalytic methods, this reaction typically requires >1.1 equivalents of Lewis Acid because the resulting ketone product complexes with the aluminum, deactivating the catalyst.

FC_Mechanism cluster_0 Acylium Formation RCOCl Benzoyl Chloride Acylium [Ph-C=O]+ AlCl4- RCOCl->Acylium - Cl- AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Benzene Substituted Arene Benzene->Sigma Product_Complex Product-AlCl3 Complex Sigma->Product_Complex - HCl Final Benzophenone Product_Complex->Final Acid Quench (Hydrolysis)

Figure 1: The Friedel-Crafts pathway highlights the formation of the product-catalyst complex, necessitating stoichiometric Lewis acid usage.

Standard Operating Procedure (SOP)

Target: 4-Methoxybenzophenone

  • Preparation: In a flame-dried 3-neck flask under

    
    , dissolve anisole  (10.8 g, 100 mmol) in dry DCM  (50 mL).
    
  • Acyl Source: Add benzoyl chloride (14.0 g, 100 mmol) dropwise.

  • Catalyst Addition (Critical): Cool to 0°C. Add anhydrous

    
      (14.6 g, 110 mmol) in small portions over 30 minutes.
    
    • Scientist Note: Rapid addition causes a violent exotherm and boils off the solvent. Control internal temp <5°C to minimize ortho isomer formation.

  • Reaction: Warm to RT and reflux for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench: Pour mixture onto 200g crushed ice/HCl. The aluminum salts will precipitate; ensure full hydrolysis to release the ketone.

  • Purification: Recrystallize from ethanol to separate the para product from the minor ortho isomer.

Method 2: The Weinreb Amide Route (The Precision Tool)

Best For: Complex substrates prone to over-addition (tertiary alcohol formation) with standard Grignard reagents. Primary Constraint: Cost of N,O-dimethylhydroxylamine and step count (2 steps).

Mechanistic Insight

The "magic" of this method is the stable 5-membered chelate formed between the magnesium and the methoxy/carbonyl oxygens. This tetrahedral intermediate is stable at reaction temperatures, preventing the collapse to a ketone until the acidic workup—thereby making double-addition impossible.

Weinreb_Mechanism Amide Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate (Mg) Amide->Intermediate Nucleophilic Attack RMgX Aryl Grignard (R-MgBr) RMgX->Intermediate Intermediate->Intermediate Stable in Solution Ketone Substituted Benzophenone Intermediate->Ketone Acid Hydrolysis (Workup)

Figure 2: The chelation stabilization (green node) is the fail-safe mechanism that guarantees mono-addition.

Standard Operating Procedure (SOP)

Target: 4-Nitrobenzophenone (via 4-nitro-Weinreb amide)

  • Amide Synthesis: React 4-nitrobenzoyl chloride with N,O-dimethylhydroxylamine HCl (1.1 equiv) and pyridine in DCM at 0°C. Isolate the amide.

  • Grignard Addition: Dissolve the Weinreb amide (10 mmol) in anhydrous THF (20 mL). Cool to -10°C.

  • Reagent Control: Add Phenylmagnesium bromide (1.2 equiv, 12 mmol) dropwise.

    • Scientist Note: Unlike esters, you do not need -78°C. However, maintain <0°C to protect the nitro group from anomalous redox side reactions.

  • Workup: Quench with saturated

    
    . The tetrahedral intermediate collapses immediately to the ketone.
    

Method 3: Carbonylative Suzuki-Miyaura (The Modern Standard)

Best For: Late-stage functionalization, drug discovery libraries, and substrates with sensitive functional groups (esters, nitriles). Primary Constraint: Catalyst cost and handling of CO (or surrogates).

Mechanistic Insight

This is a 3-component coupling: Aryl Halide + CO + Aryl Boronic Acid. The key challenge is balancing the rate of CO insertion vs. direct coupling (biaryl formation). We utilize Molybdenum Hexacarbonyl (


)  as a solid CO surrogate to avoid high-pressure gas cylinders.

Suzuki_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Ar-Pd-I] Pd0->OxAdd + ArX ArX Aryl Iodide AcylPd Acyl-Pd Complex [Ar-CO-Pd-I] OxAdd->AcylPd + CO CO CO Insertion (from Mo(CO)6) TransMet Transmetallation AcylPd->TransMet + Ar-B(OH)2 Boronic Aryl Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Benzophenone RedElim->Product

Figure 3: The catalytic cycle. Note the critical CO insertion step (Red) which must occur faster than Transmetallation to avoid biaryl byproducts.

Standard Operating Procedure (SOP)

Target: 4-Cyano-4'-methylbenzophenone

  • Charge: In a microwave vial, combine 4-iodobenzonitrile (1.0 mmol), 4-tolylboronic acid (1.2 mmol),

    
      (5 mol%), and Xantphos  (10 mol%).
    
  • CO Source: Add

    
      (1.0 equiv).
    
    • Scientist Note:

      
       releases CO upon heating. Use a sealed vessel to maintain CO pressure.
      
  • Solvent/Base: Add

    
      (3 equiv) and 1,4-Dioxane/Water  (4:1).
    
  • Reaction: Heat to 80°C for 12 hours (or 140°C for 30 min in microwave).

  • Purification: Filter through Celite (to remove Pd/Mo residues) and flash chromatograph.

Comparative Analysis: Data & Decision Matrix

Performance Metrics Table
MetricFriedel-CraftsWeinreb (Grignard)Suzuki (Carbonylative)
Yield (Typical) 70-90%85-95%60-85%
Atom Economy Moderate (HCl loss)Low (Mg salts, amine loss)High (if CO gas used)
PMI (Green Score) Poor (>100 kg/kg )ModerateGood (<50 kg/kg )
Regioselectivity Poor (Ortho/Para mix)Perfect (Pre-functionalized)Perfect (Site-specific)
FG Tolerance Low (No acid-sensitive groups)Moderate (No electrophiles)High (Esters, Nitriles, Nitro)
Scalability Excellent (kilo-ton)Good (kilo)Moderate (gram-kilo)
Green Chemistry Evaluation (E-Factor)
  • Friedel-Crafts: High E-factor due to stoichiometric aluminum waste (1.2 kg waste per 1 kg product roughly).

  • Suzuki: Lowest E-factor if solvent recycling is employed, despite heavy metal toxicity (ppm levels).

Decision Matrix: When to use what?
  • Scenario A: Bulk manufacturing of simple ketones (e.g., 4-methylbenzophenone).

    • Choice:Friedel-Crafts. The raw materials are pennies on the dollar. The cost of isomer separation is lower than Pd catalysts.

  • Scenario B: Synthesis of a ketone with an ester or nitrile group present.

    • Choice:Suzuki Carbonylative. Friedel-Crafts will hydrolyze the ester; Grignard will attack it. Suzuki is the only viable route without extensive protection/deprotection steps.

  • Scenario C: Chiral center adjacent to the carbonyl.

    • Choice:Weinreb Amide. The mild conditions and lack of free acid prevent racemization of alpha-chiral centers.

References

  • Friedel-Crafts Protocols & Ionic Liquids

    • BenchChem.[1][2] "Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone."[1] Link

    • ResearchGate. "The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents."[2] Link

  • Weinreb Amide / Grignard Chemistry

    • Organic Syntheses.[1][3][4] "Synthesis of Ketones via Weinreb Amides."[4] Org.[1][3][4][5] Synth.2006 , 83, 45. Link

    • BenchChem.[1][2] "Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones." Link

  • Suzuki-Miyaura Carbonylative Coupling

    • Journal of Organic Chemistry.[6] "An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling." J. Org.[6] Chem.2013 , 78, 19. Link

    • ChemRxiv. "Peptide modification via a mild carbonylative Suzuki-Miyaura reaction."[7] Link

  • Green Chemistry Metrics

    • ACS Sustainable Chemistry & Engineering. "Green Chemistry and Engineering Metrics."[8] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-Hydroxy-4'-methylbenzophenone

[1][2] Chemical Identification & Verification Critical Note on Isomerism: The nomenclature "2-Hydroxy-4'-methylbenzophenone" implies a specific substitution pattern that can be confused with similar benzophenone derivati...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Chemical Identification & Verification

Critical Note on Isomerism: The nomenclature "2-Hydroxy-4'-methylbenzophenone" implies a specific substitution pattern that can be confused with similar benzophenone derivatives.[1][2] Before disposal, verify your specific compound against the CAS numbers below to ensure accurate regulatory classification.

Chemical NameCommon SynonymsCAS NumberMolecular Formula
2-Hydroxy-4-methylbenzophenone (2-hydroxy-4-methylphenyl)-phenylmethanone3098-18-8 C₁₄H₁₂O₂
Mexenone 2-Hydroxy-4-methoxy-4'-methylbenzophenone1641-17-4 C₁₅H₁₄O₃

Disposal Classification: Both isomers share similar lipophilicity and aquatic toxicity profiles.[3] This guide applies the strictest disposal standard (High-Temperature Incineration) to ensure environmental compliance and safety.

Hazard Profile (GHS Classification)

Treat this substance as a Hazardous Chemical Waste .[3] It is not a "P" or "U" listed RCRA waste, but it must be managed as hazardous due to its toxicity and environmental impact.[3]

  • Health Hazards:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3][4]

  • Environmental Hazards:

    • H410/H411: Toxic to aquatic life with long-lasting effects.[1][2][3]

  • Physical Hazards:

    • Combustible solid (finely dispersed dust may form explosive mixtures).[3]

Pre-Disposal Logistics & Storage

Objective: Prevent cross-contamination and accidental release prior to pickup.[3]

A. Segregation[4][5]
  • Store Away From: Strong oxidizing agents (e.g., nitric acid, perchlorates) and strong bases.[3]

  • Waste Stream: Segregate into Non-Halogenated Organic Waste (if dissolved) or Solid Hazardous Waste .[2][3] Do not combine with biohazardous or radioactive waste unless the sample is explicitly mixed with those materials.[3]

B. Container Selection
  • Solids: High-density polyethylene (HDPE) or amber glass wide-mouth jars with screw-top lids.

  • Liquids: HDPE carboys or safety cans compatible with the solvent matrix (e.g., Acetone, Ethanol).[3]

C. Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.[3]

  • Standard Label: "Hazardous Waste"

  • Constituents: Explicitly list "2-Hydroxy-4'-methylbenzophenone" (do not use abbreviations like "HMB").

  • Hazard Checkbox: Mark "Irritant" and "Toxic to Aquatic Life" (or "Environmental Hazard").[3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, contaminated weighing paper, or surplus powder.[2][3]

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[3] Use a fume hood to avoid inhalation of dust.[3]

  • Containment: Transfer the solid directly into a Wide-Mouth Hazardous Waste Jar .

    • Note: Do not dissolve the solid in solvent solely for the purpose of disposal unless required by your facility's specific liquid waste incinerator feed.[3] Solid disposal is generally more cost-effective.[1][2]

  • Decontamination: Wipe the exterior of the original container and the waste jar with a solvent-dampened wipe (Acetone or Ethanol).[3] Place the wipe into the Solid Waste container.[3]

  • Sealing: Cap the container tightly. Do not leave a funnel in the neck.[3]

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction byproducts, or dissolved reagents.[2][3]

  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Ethanol).[3]

  • Stream Selection:

    • If Halogenated Solvent (DCM, Chloroform): Pour into Halogenated Waste carboy.[3]

    • If Non-Halogenated Solvent (Acetone, Methanol, Ethyl Acetate): Pour into Non-Halogenated Waste carboy.[3]

  • Concentration Check: If the concentration of benzophenone is >5%, ensure the waste manifest reflects this high organic load, as it increases the BTU value for incineration.[3]

  • Rinsing: Triple-rinse empty glassware with a minimal amount of acetone.[3] Add rinsate to the same waste container.[3]

Scenario C: Spill Cleanup (Immediate Action)
  • Minor Spill (<10g):

    • Dampen a spill pad or paper towel with ethanol to prevent dust generation.[3]

    • Wipe up the powder gently.[3]

    • Place all cleanup materials into a sealable plastic bag.

    • Label as "Hazardous Waste: Debris contaminated with Benzophenone."[3]

  • Major Spill: Evacuate the area and contact your EHS emergency line.[3]

Disposal Decision Logic (Visualization)

DisposalWorkflow Start Waste Generation: 2-Hydroxy-4'-methylbenzophenone StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, HPLC effluent) StateCheck->Liquid Liquid SolidAction Place in Wide-Mouth HDPE/Glass Jar Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Destruction FINAL DISPOSAL: High-Temperature Incineration (Via Licensed Vendor) SolidAction->Destruction Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (e.g., Acetone, EtOH) SolventCheck->NonHalo Halo->Destruction NonHalo->Destruction

Figure 1: Decision matrix for segregating benzophenone waste streams to ensure proper incineration.

Regulatory Compliance & Final Destruction

RCRA Status (USA)[2][4]
  • Classification: 2-Hydroxy-4'-methylbenzophenone is not a P-listed or U-listed waste.[1][2]

  • Determination: It is classified as a "Characteristic Waste" only if the waste mixture exhibits ignitability (D001) due to the solvent.[3] However, due to aquatic toxicity, drain disposal is strictly prohibited under the Clean Water Act.[3]

Final Fate: Incineration

The only acceptable final disposal method is fuel blending or high-temperature incineration .[1][2][3]

  • Why? Benzophenones are stable UV absorbers.[3] They do not degrade rapidly in standard wastewater treatment plants and can accumulate in biosolids.[3] Incineration ensures complete thermal destruction of the aromatic rings.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137824, Benzophenone, 2-hydroxy-4-methyl-. Retrieved from [Link][1][2][5]

  • European Chemicals Agency (ECHA). Substance Information: Mexenone (CAS 1641-17-4).[1][2][3] Retrieved from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-4'-methylbenzophenone

Chemical Identity & Isomer Precision CRITICAL ALERT: This protocol specifically addresses 2-Hydroxy-4'-methylbenzophenone . There is a high risk of confusion with its structural isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Isomer Precision

CRITICAL ALERT: This protocol specifically addresses 2-Hydroxy-4'-methylbenzophenone . There is a high risk of confusion with its structural isomers. Before proceeding, verify your container against the following identifiers to ensure you are applying the correct safety data.

FeatureTarget Compound Common Isomer (Confusion Risk)Common Derivative (Confusion Risk)
Name 2-Hydroxy-4'-methylbenzophenone 2-Hydroxy-4-methylbenzophenoneMexenone (2-Hydroxy-4-methoxy-4'-methylbenzophenone)
Structure -OH on Ring A; -CH3 on Ring B-OH and -CH3 on same RingContains -OCH3 group
CAS Verify specific isomer CAS3098-18-8 1641-17-4
State Solid (Off-white/Yellow)Solid (Yellowish)Solid (Pale Yellow)

Note: If your CAS is 3098-18-8, the protocols below remain valid due to structural homology (benzophenone class), but permeation rates may vary slightly.

Risk Profile & Hazard Assessment

As a benzophenone derivative, this compound acts as a UV absorber.[1] While not classified as acutely toxic (Category 1/2), it presents specific handling challenges in a research setting.

  • Primary Hazards (GHS Class):

    • Skin/Eye Irritation (H315, H319): Lipophilic nature allows rapid interaction with dermal lipids.

    • STOT-SE (H335): Dust is a respiratory irritant.

    • Aquatic Toxicity: Benzophenones are generally toxic to aquatic life with long-lasting effects (H410).

  • Physical Hazards:

    • Low Melting Point (~60–70°C): The solid can fuse or become tacky if handled with warm hands or near heat sources, complicating weighing.

    • Static Charge: Finely divided powder accumulates static, leading to "flying" particles during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on a generic "wear gloves" instruction. The selection of PPE for this compound is state-dependent (Solid vs. Solution).

A. Solid Handling (Weighing/Transfer)
ZonePPE RequirementTechnical Rationale
Respiratory N95 / P2 Respirator Essential to prevent inhalation of airborne fines. If weighing >10g outside a hood, upgrade to P100/P3.
Dermal (Hand) Nitrile (0.11 mm) Excellent resistance to the solid powder. Latex is acceptable but less durable against abrasion.
Ocular Safety Glasses (Side Shields) Standard impact protection. Goggles required if generating dust clouds.
Body Lab Coat (Cotton/Poly) Long sleeves required. Benzophenones can stain and are difficult to wash out of skin.
B. Solution Handling (Solubilized in Acetone, Methanol, or Ethyl Acetate)

Once dissolved, the solvent acts as a vector, carrying the benzophenone through glove material.

Solvent VectorRecommended GloveBreakthrough Time (Approx)
Methanol Nitrile (Double Gloved)~15 mins (Change immediately upon splash)
Acetone Laminate / Butyl Nitrile fails in <1 min. Do not use standard nitrile for acetone solutions.
Ethyl Acetate PVA / Laminate Nitrile degrades rapidly.
Toluene Viton / PVAStandard nitrile offers poor protection.
Operational Workflow: Step-by-Step

This protocol ensures containment of the irritant powder and precise quantitative transfer.

Step 1: Engineering Controls Setup
  • Airflow Check: Verify Fume Hood face velocity is 0.3–0.5 m/s.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Benzophenone powders are notoriously static-prone.

  • Surface Prep: Line the work area with absorbent, plastic-backed bench paper to capture stray particles.

Step 2: Weighing & Transfer
  • Tare: Place weighing boat on balance.

  • Aliquot: Use a stainless steel spatula (avoid plastic; the compound may stick).

    • Pro-Tip: If the solid is clumpy (due to low melting point), do not grind it vigorously, as frictional heat will melt it. Chop gently.

  • Transfer: Funnel the solid directly into the destination vessel (volumetric flask/reactor).

  • Rinse: Immediately rinse the weighing boat with the process solvent into the vessel to ensure 100% mass transfer.

Step 3: Solubilization
  • Solvent Addition: Add solvent slowly.

  • Agitation: Use a magnetic stir bar.

    • Caution: Do not heat aggressively to dissolve. The low melting point means it dissolves easily; high heat may cause degradation or solvent flashing.

Decision Logic & Safety Diagram

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

PPE_Decision_Tree Start Start: 2-Hydroxy-4'-methylbenzophenone State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Soln_Risk Risk: Solvent Permeation Solution->Soln_Risk Solid_PPE PPE: Nitrile Gloves + N95 Mask Control: Anti-static Gun Solid_Risk->Solid_PPE Soln_PPE PPE: Match Glove to Solvent (e.g., Laminate for Acetone) Soln_Risk->Soln_PPE Disposal Disposal: High Temp Incineration (Do NOT Flush) Solid_PPE->Disposal Post-Exp Soln_PPE->Disposal Post-Exp

Figure 1: Operational logic flow for selecting PPE and handling procedures based on the physical state of the material.

Emergency Response & Disposal
Spills[2]
  • Solid Spill: Do not dry sweep (creates dust). Wet the powder slightly with an inert oil or water mist, then wipe up with damp paper towels.

  • Solution Spill: Absorb with vermiculite or sand. Dispose of as hazardous chemical waste.[2]

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as it increases the solubility and absorption of the benzophenone.

  • Eye Contact: Flush with water for 15 minutes. Consult an ophthalmologist if irritation persists.

Disposal Protocol
  • Waste Code: Classify as "Organic Waste, Solid" or "Organic Waste, Liquid" depending on state.

  • Method: High-temperature incineration is required.

  • Prohibition: Strictly prohibited from release into drains. Benzophenones are persistent aquatic pollutants.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137824, Benzophenone, 2-hydroxy-4-methyl-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Benzophenone derivatives (General Hazards). Retrieved from [Link]

  • PubChemLite. Benzophenone, 2-hydroxy-4'-methyl- (C14H12O2) Structure Verification. Retrieved from [Link]

Sources

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